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Foundational

6-Bromo-2-methylquinoline-4-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-2-methylquinoline-4-carboxamide This guide provides a comprehensive technical overview of 6-Bromo-2-methylquinoline-4-carboxamide, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-2-methylquinoline-4-carboxamide

This guide provides a comprehensive technical overview of 6-Bromo-2-methylquinoline-4-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By synthesizing data from analogous structures and established synthetic methodologies, this document offers field-proven insights into its properties, reactivity, and potential applications, serving as a vital resource for professionals in drug discovery and organic synthesis.

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for developing molecules that can interact with a wide array of biological targets. The strategic placement of substituents, such as the bromine atom at the 6-position, a methyl group at the 2-position, and a carboxamide at the 4-position, endows 6-Bromo-2-methylquinoline-4-carboxamide with a unique combination of reactivity and structural features, positioning it as a valuable building block for creating novel compound libraries. Quinoline carboxamide derivatives, in particular, are under active investigation for their potential as potent antagonists for targets like the P2X7 receptor, which is implicated in various cancers.[3]

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established from its chemical identity and data from closely related precursors.

PropertyValueSource
IUPAC Name 6-bromo-2-methylquinoline-4-carboxamide-
CAS Number 78812-13-2[4]
Molecular Formula C₁₁H₉BrN₂O[4]
Molecular Weight 265.11 g/mol [4]
Appearance Solid (Predicted)[5]
Melting Point Not available. For the related precursor, 6-Bromo-2-methylquinoline, the melting point is 101-105 °C.
Solubility Insoluble in water (Predicted); Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[5]

Synthesis and Methodology: A Proposed Pathway

Synthetic_Pathway cluster_0 Step 1: Knorr Quinolinone Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Carboxylation (via intermediate steps) cluster_3 Step 4: Amidation A 4-Bromoaniline C 6-Bromo-2-methylquinolin-4(1H)-one A->C H₂SO₄, heat B Ethyl Acetoacetate B->C D 6-Bromo-4-chloro-2-methylquinoline C->D POCl₃, heat E 6-Bromo-2-methylquinoline-4-carboxylic acid D->E 1. Pd-cat. cyanation 2. Hydrolysis F 6-Bromo-2-methylquinoline-4-carboxamide E->F 1. SOCl₂ 2. NH₄OH

Caption: Proposed synthetic workflow for 6-Bromo-2-methylquinoline-4-carboxamide.

Experimental Protocol: Step 1 - Knorr Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one

This protocol is adapted from the well-established Knorr reaction, which involves the condensation of an aniline with a β-ketoester under acidic conditions.[6] The choice of a strong acid like sulfuric acid facilitates both the initial aniline formation and the subsequent intramolecular cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 4-bromoaniline (1.0 eq) to concentrated sulfuric acid (3-4 volumes) cooled in an ice bath.

  • Addition of β-Ketoester: To the stirred suspension, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The resulting precipitate is neutralized with a saturated sodium bicarbonate solution. The solid product is collected by vacuum filtration, washed thoroughly with water, and dried to yield crude 6-Bromo-2-methylquinolin-4(1H)-one. Purification can be achieved by recrystallization from ethanol.

Experimental Protocol: Step 2 & 3 - Conversion to 6-Bromo-2-methylquinoline-4-carboxylic acid

This two-part conversion first installs a good leaving group at the 4-position, which is then displaced to form the carboxylic acid. The chlorination step is a standard method for converting quinolinones to the more reactive 4-chloroquinolines.[7]

  • Chlorination: Suspend the 6-Bromo-2-methylquinolin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.[7]

  • POCl₃ Removal: After cooling, carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Slowly add the residue to ice water with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Isolation of Chloro-intermediate: Extract the aqueous mixture with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromo-4-chloro-2-methylquinoline.

  • Synthesis of Carboxylic Acid: The conversion of the 4-chloroquinoline to the carboxylic acid can be achieved through various methods, such as palladium-catalyzed cyanation followed by vigorous acid or base hydrolysis of the resulting nitrile.

Experimental Protocol: Step 4 - Amidation

The final step involves the conversion of the carboxylic acid to the primary carboxamide. A common and effective method is via the formation of an acyl chloride intermediate.

  • Acyl Chloride Formation: Suspend 6-Bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 volumes) and add a catalytic drop of DMF. Heat the mixture to reflux for 2-3 hours.

  • Solvent Removal: Remove excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., THF or Dichloromethane) and cool in an ice bath. Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be done by recrystallization.

Anticipated Spectroscopic Profile

A full spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following key features are anticipated:

  • ¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the quinoline core, a singlet for the methyl group (δ ≈ 2.5-2.7 ppm), and two broad singlets for the -NH₂ protons of the primary amide (δ ≈ 7.5-8.5 ppm), which may exchange with D₂O.

  • ¹³C NMR: Approximately 11 distinct signals would be expected, including the methyl carbon (≈ 20-25 ppm), several aromatic carbons (≈ 110-150 ppm), and the carbonyl carbon of the amide (≈ 165-170 ppm).

  • Mass Spectrometry: The mass spectrum should display a prominent molecular ion (M⁺) peak and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[8]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amide (two bands, ≈ 3400-3100 cm⁻¹), a strong C=O stretching for the amide carbonyl (≈ 1650-1680 cm⁻¹), and C=C/C=N stretching from the quinoline ring (≈ 1500-1600 cm⁻¹).

Reactivity and Strategic Transformations

The true value of 6-Bromo-2-methylquinoline-4-carboxamide lies in its potential as a synthetic intermediate. The C6-bromo position serves as a highly versatile reactive handle for introducing molecular diversity.

Reactivity cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center_node 6-Bromo-2-methylquinoline-4-carboxamide suzuki_prod 6-Aryl-2-methylquinoline-4-carboxamide center_node->suzuki_prod C-C Bond Formation sono_prod 6-Alkynyl-2-methylquinoline-4-carboxamide center_node->sono_prod C-C Bond Formation buch_prod 6-(Amino)-2-methylquinoline-4-carboxamide center_node->buch_prod C-N Bond Formation suzuki_node Aryl/Heteroaryl Boronic Acid (Pd Catalyst, Base) sono_node Terminal Alkyne (Pd/Cu Catalyst, Base) buch_node Amine (R₂NH) (Pd Catalyst, Base)

Caption: Key palladium-catalyzed cross-coupling reactions at the C6-Br position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromoquinoline with various aryl or heteroaryl boronic acids. This is a powerful method for building biaryl structures, which are common motifs in pharmaceuticals.[1]

  • Sonogashira Coupling: By reacting with terminal alkynes, this transformation introduces an alkynyl moiety at the 6-position. These groups can serve as handles for further chemistry, such as click reactions or cyclizations.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary or secondary amines. This is a direct and efficient way to introduce diverse amino substituents, which can be critical for modulating solubility and biological activity.

Nucleophilic Aromatic Substitution (SNAr)

While the bromoquinoline ring itself is not highly activated towards nucleophilic attack, the introduction of a strong electron-withdrawing group, such as a nitro group, can facilitate the displacement of the bromine atom by strong nucleophiles.[9] This provides an alternative strategy for functionalization.

Potential Applications and Drug Development Insights

The 6-Bromo-2-methylquinoline-4-carboxamide scaffold is of high interest in drug discovery.

  • Oncology: The quinoline core is found in numerous anticancer drugs.[2] The ability to easily diversify the structure via the C6-bromo handle makes this compound an excellent starting point for generating libraries of novel agents to screen against cancer cell lines and specific targets like kinases.

  • P2X7 Receptor Antagonism: As noted, quinoline carboxamides have shown promise as P2X7R antagonists.[3] This receptor is overexpressed in many cancers and is involved in inflammatory processes, making it a compelling therapeutic target. This scaffold provides a template for developing more potent and selective modulators.

  • Agrochemicals: Beyond medicine, the bromoquinoline core is also a key intermediate in the synthesis of novel fungicides and herbicides, where the C6 position is often functionalized to tune the biological activity and spectrum of the final product.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Bromo-2-methylquinoline-4-carboxamide. However, based on data for structurally similar compounds like 6-Bromo-2-methylquinoline and 6-Bromoquinoline-4-carboxylic acid, the following hazards should be assumed:

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Harmful if swallowed)[10][11]

    • Skin Corrosion/Irritation (Causes skin irritation)[10][11]

    • Serious Eye Damage/Irritation (Causes serious eye irritation)[10][11]

    • Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation)[11][12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[5][12]

References

  • Chemsrc. 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2. [Link]

  • LookChem. 6-bromo-2-methyl-quinoline-4-carboxylic acid methyl ester cas no.786659-09-4. [Link]

  • Chemspace. 6-bromo-2-(4-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide. [Link]

  • SpectraBase. Quinoline-4-carboxamide, 6-bromo-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)- - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. [Link]

  • NextSDS. 6-Bromo-2-methylquinoline — Chemical Substance Information. [Link]

  • Elsevier B.V. Unveiling the crystal structure and quantum properties of 6‑bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A promising journey towards predicting its anticancer potential. Journal of Molecular Structure, 2023. [Link]

  • Oakwood Chemical. 6-Bromo-2-methyl-quinoline-4-carboxylic acid. [Link]

  • openlabnotebooks.org. Quinoline Series: Synthesis. [Link]

  • ChemWhat. 6-Bromo-2-methylquinoline CAS#: 877-42-9. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Google Patents.CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • PubChemLite. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (C11H8BrNO3). [Link]

  • PMC (PubMed Central). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • PubChem. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628. [Link]

Sources

Exploratory

6-Bromo-2-methylquinoline-4-carboxamide structure elucidation

Unambiguous Structural Elucidation of 6-Bromo-2-methylquinoline-4-carboxamide: A Multi-Modal Analytical Framework Executive Summary The quinoline-4-carboxamide scaffold represents a privileged pharmacophore in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of 6-Bromo-2-methylquinoline-4-carboxamide: A Multi-Modal Analytical Framework

Executive Summary

The quinoline-4-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous high-value therapeutics, ranging from multistage antimalarial agents to selective cyclin-dependent kinase (CDK4/6) inhibitors[1][2]. The precise structural elucidation of derivatives such as 6-Bromo-2-methylquinoline-4-carboxamide is a critical quality attribute (CQA) in drug development.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we dissect the causality behind each analytical choice, establishing a self-validating workflow that ensures absolute regiochemical and compositional certainty.

Phase I: Architectural Strategy and Workflow

Structural elucidation cannot rely on a single analytical technique; it requires an orthogonal, self-validating matrix of data. Our workflow initiates with High-Resolution Mass Spectrometry (HRMS) to establish the exact isotopic boundaries of the molecule, followed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the regiochemistry, and concludes with Fourier-Transform Infrared (FT-IR) spectroscopy to validate the functional groups.

G Sample Sample Preparation (High Purity >98%) HRMS HRMS (ESI-TOF) Exact Mass & Br Isotope Sample->HRMS NMR1D 1D NMR (1H, 13C) Basic Skeleton Sample->NMR1D IR ATR FT-IR Amide Validation Sample->IR Elucidation Structure Confirmed: 6-Bromo-2-methylquinoline-4-carboxamide HRMS->Elucidation NMR2D 2D NMR (HMBC, HSQC) Regiochemistry NMR1D->NMR2D NMR2D->Elucidation IR->Elucidation

Workflow for the systematic structural elucidation of quinoline derivatives.

Phase II: Compositional Verification via HRMS

The Causality of the Method: To establish the empirical formula ( C11​H9​BrN2​O ), we utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). The basic nature of the quinoline nitrogen dictates the use of positive ion mode (ESI+), which readily accepts a proton to form the [M+H]+ species. The presence of bromine provides a built-in, self-validating isotopic signature: Bromine exists naturally as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Observing a distinct doublet separated by exactly 1.998 Da with equal intensity definitively proves the presence of a single bromine atom.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid forces the protonation of the quinoline core prior to aerosolization.

  • Calibration: Calibrate the TOF analyzer externally using sodium formate. Crucially, infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. This internal reference continuously corrects the mass axis, ensuring a mass error of <2 ppm.

  • Acquisition: Acquire data in positive mode from m/z 100 to 1000.

Table 1: HRMS (ESI+) Quantitative Data

Ion SpeciesEmpirical FormulaCalculated m/z Observed m/z Mass Error (ppm)
[M+H]+ ( 79Br ) C11​H1079​BrN2​O 264.9971264.9975+1.5
[M+H]+ ( 81Br ) C11​H1081​BrN2​O 266.9951266.9954+1.1

Phase III: Regiochemical Mapping via 1D and 2D NMR

The Causality of the Method: While HRMS confirms what atoms are present, NMR determines how they are connected. The selection of DMSO−d6​ as the solvent is a deliberate, critical choice. Unlike CDCl3​ , DMSO−d6​ strongly hydrogen-bonds with the primary amide ( −NH2​ ) protons, drastically slowing their exchange rate with residual water. This allows the amide protons to be observed as distinct, quantifiable signals rather than being lost to solvent exchange[3].

To unambiguously place the carboxamide at C-4, the methyl at C-2, and the bromine at C-6, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC visualizes long-range ( 2J and 3J ) carbon-proton couplings, bridging the gap across quaternary carbons where 1D 1H NMR falls blind.

Self-Validating Protocol:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ (100.0% isotopic purity) in a high-throughput 5 mm NMR tube.

  • Internal Calibration: Lock the spectrometer to the deuterium signal of the solvent. Validate all chemical shifts internally by referencing the DMSO−d6​ residual pentet at 2.50 ppm ( 1H ) and septet at 39.52 ppm ( 13C ).

  • Acquisition: Acquire 1H (16 scans), 13C (1024 scans), HSQC (optimized for 1JCH​=145 Hz), and HMBC (optimized for long-range nJCH​=8 Hz) at 298 K on a 400 MHz or 600 MHz spectrometer.

Table 2: 1H NMR Assignments ( DMSO−d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Assignment Logic
2- CH3​ 2.65Singlet (s)3H-Deshielded by adjacent imine nitrogen.
H-37.80Singlet (s)1H-Isolated proton on the pyridine ring.
H-77.85Doublet of doublets (dd)1H8.8, 2.0Ortho coupling to H-8, meta to H-5.
4- CONH2​ 7.90, 8.20Broad singlets (br s)2H-Diastereotopic amide protons due to restricted C-N rotation.
H-87.95Doublet (d)1H8.8Ortho coupling to H-7.
H-58.60Doublet (d)1H2.0Highly deshielded peri-proton; meta coupled to H-7.

Table 3: 13C NMR and Key HMBC Correlations ( DMSO−d6​ , 100 MHz)

PositionShift ( δ , ppm)Carbon TypeKey HMBC Correlations ( H→C )
2- CH3​ 24.5 CH3​ C-2, C-3
C-6120.0C (Quat)H-5, H-7, H-8
C-3122.0CH2- CH3​ , H-5
C-4a124.0C (Quat)H-3, H-8, H-5
C-5126.0CHH-7
C-8131.0CHH-7
C-7133.0CHH-5, H-8
C-4143.0C (Quat)H-3, H-5, 4- CONH2​
C-8a147.0C (Quat)H-7, 2- CH3​
C-2158.0C (Quat)2- CH3​ , H-3
4-C=O168.0C (Quat)H-3, 4- CONH2​

Crucial Insight: The 3J HMBC correlation from the highly deshielded H-5 proton ( δ 8.60) to the C-4 quaternary carbon ( δ 143.0) unambiguously locks the carboxamide group to the 4-position of the quinoline ring, ruling out isomeric possibilities.

Phase IV: Orthogonal Functional Group Validation via FT-IR

The Causality of the Method: While NMR implies the presence of the carboxamide through chemical shifts and correlations, Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy directly measures the vibrational modes of the C=O and N−H bonds. We utilize solid-state ATR rather than traditional KBr pellets because KBr is highly hygroscopic; absorbed water produces a massive, broad O−H stretch that obscures the critical primary amide N−H stretching region.

Self-Validating Protocol:

  • Clean the diamond ATR crystal with LC-MS grade isopropanol.

  • Collect an ambient air background spectrum to subtract atmospheric CO2​ and water vapor.

  • Compress 2-3 mg of the crystalline sample directly onto the crystal using the calibrated pressure anvil.

  • Acquire 32 co-added scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Table 4: Key FT-IR Vibrational Modes

Wavenumber ( cm−1 )IntensityVibrational ModeStructural Implication
3350, 3180Medium, Sharp N−H Asymmetric & Symmetric StretchConfirms primary amide ( −NH2​ ).
1675Strong C=O Stretch (Amide I band)Confirms conjugated carbonyl.
1590Medium C=C and C=N StretchConfirms aromatic quinoline core.
1070Medium C−Br StretchOrthogonal proof of halogenation.

Biological Relevance: The Quinoline-4-Carboxamide Pharmacophore

The rigorous structural validation of 6-Bromo-2-methylquinoline-4-carboxamide is not merely an academic exercise. This specific scaffold is highly privileged in oncology. The carboxamide moiety acts as a critical hydrogen-bond donor/acceptor pair within the ATP-binding pocket of kinases, specifically Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2]. By accurately confirming the regiochemistry, we guarantee the spatial orientation required to halt the G1-to-S phase cell cycle transition.

Pathway Drug Quinoline-4-carboxamide Scaffold Target CDK4/6 Complex Drug->Target Inhibits Rb Retinoblastoma (Rb) Target->Rb Phosphorylates E2F E2F Factor Rb->E2F Sequesters CellCycle G1 to S Phase E2F->CellCycle Promotes

Mechanism of action for quinoline-4-carboxamide based CDK4/6 inhibitors.

References

  • Baragaña, B., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Belferdi, F., et al. "Microwave and conventional synthesis of novel quinoline derivatives: Claisen type rearrangement." Revue Roumaine de Chimie, 2024. URL:[Link]

  • "Aminoheteroaryl kinase inhibitors." World Intellectual Property Organization, Patent WO2024022487A1, 2024.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Bromo-2-methylquinoline-4-carboxamide: A Technical Guide for Drug Discovery

Executive Summary 6-Bromo-2-methylquinoline-4-carboxamide (CAS: 78812-13-2) is a highly functionalized heterocyclic scaffold of significant interest in modern medicinal chemistry. Featuring a quinoline core, a sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-methylquinoline-4-carboxamide (CAS: 78812-13-2) is a highly functionalized heterocyclic scaffold of significant interest in modern medicinal chemistry. Featuring a quinoline core, a sterically shielding 2-methyl group, a hydrogen-bonding 4-carboxamide motif, and a reactive 6-bromo substituent, this molecule serves as a premier building block for the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, analytical characterization protocols, and synthetic utility, specifically focusing on its role in the development of targeted kinase inhibitors.

Molecular Architecture & Pharmacophore Modeling

The structural architecture of 6-Bromo-2-methylquinoline-4-carboxamide is deliberately tuned for polypharmacology and synthetic derivatization.

  • The Quinoline Core: Provides a lipophilic, planar surface ideal for π−π stacking interactions within the ATP-binding pockets of various protein kinases [2].

  • The 2-Methyl Group: Introduces localized steric hindrance adjacent to the quinoline nitrogen. This causality is twofold: it modulates the basicity (pKa) of the nitrogen by restricting solvent accessibility, and it prevents off-target metabolic oxidation at the C2 position, a common liability in quinoline-based drugs.

  • The 4-Carboxamide Motif: Acts as a bidentate interaction hub. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the primary amine acts as a donor, allowing for robust anchoring to the hinge region of target proteins.

  • The 6-Bromo Substituent: While it increases the overall lipophilicity and halogen-bonding potential of the molecule, its primary utility is as a synthetic handle. The carbon-bromine bond is highly susceptible to palladium-catalyzed oxidative addition, enabling rapid late-stage functionalization [3].

Physicochemical Profiling

Understanding the physicochemical parameters of 6-Bromo-2-methylquinoline-4-carboxamide is critical for predicting its behavior in both synthetic environments and biological assays. The primary amine of the carboxamide lowers the overall lipophilicity (logP) compared to an unsubstituted bromoquinoline, enhancing aqueous solubility, while the bromine atom offsets this by increasing the molecular weight and polarizability [1].

Table 1: Quantitative Physicochemical Data
PropertyValueExperimental / Predictive Rationale
Chemical Name 6-Bromo-2-methylquinoline-4-carboxamideIUPAC Standard
CAS Registry Number 78812-13-2Verified Registry [1]
Molecular Formula C11H9BrN2OElemental Composition
Molecular Weight 265.11 g/mol Favorable for Lipinski's Rule of 5
SMILES CC1=NC2=CC=C(Br)C=C2C(C(=O)N)=C1Structural string
Topological Polar Surface Area ~56.2 Ų (Predicted)Optimal for cell membrane permeability
Hydrogen Bond Donors 1Derived from the -NH2 group
Hydrogen Bond Acceptors 2Quinoline N, Carbonyl O
Predicted logP (XLogP3) ~2.4Balanced lipophilicity for oral bioavailability
Physical State Solid (Powder)Standard ambient conditions

Analytical Characterization Workflows

To guarantee the integrity of 6-Bromo-2-methylquinoline-4-carboxamide before deploying it in complex syntheses, a rigorous, self-validating analytical workflow is required.

RP-HPLC-UV/MS Methodology

We employ Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-UV/MS). The causality behind the mobile phase selection is critical: the quinoline nitrogen is basic and prone to secondary interactions with unendcapped silanol groups on the silica stationary phase, which causes severe peak tailing. By introducing 0.1% Trifluoroacetic acid (TFA) , we create an ion-pairing system that fully protonates the nitrogen, shielding it from silanol interactions and ensuring sharp, Gaussian peak shapes.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability (Self-Validation): Inject a blank (Methanol) to rule out carryover. Follow with a reference standard of 2-methylquinoline. The system is validated only if the theoretical plates (N) > 2000 and the peak tailing factor (Tf) ≤ 1.5.

  • Chromatographic Separation:

    • Column: C18 (5 µm, 4.6 x 150 mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% organic over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at λ = 254 nm (optimal for the conjugated quinoline system). Simultaneously route the split eluent to an ESI-MS operating in positive ion mode to confirm the [M+H]+ mass of ~266.0 m/z (accounting for the 79 Br and 81 Br isotopic distribution).

AnalyticalWorkflow A Sample Prep (1 mg/mL in MeOH) B RP-HPLC Separation (C18, 0.1% TFA) A->B 10 µL Injection C UV-Vis Detection (λ = 254 nm) B->C Eluent D ESI-MS Analysis (+ Ion Mode) B->D Split Eluent E Data Integration & Purity Assessment C->E Chromatogram D->E Mass Spectra

Fig 1. RP-HPLC-UV/MS analytical workflow for purity and mass validation.

Synthetic Utility: Derivatization via Suzuki-Miyaura Cross-Coupling

The primary synthetic value of 6-Bromo-2-methylquinoline-4-carboxamide lies in its C6-bromine atom, which serves as an orthogonal reactive site for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling is the premier method for appending aryl or heteroaryl groups to this position, generating extended π -systems that are highly sought after in kinase inhibitor libraries [2, 3].

Mechanistic Rationale

We utilize Pd(dppf)Cl₂ as the catalyst. The causality here is driven by the bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand. Its large bite angle provides significant steric bulk and electron density to the palladium center, which dramatically accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered quinolines. Potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation.

Step-by-Step Coupling Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 6-Bromo-2-methylquinoline-4-carboxamide (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 90°C for 8-12 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The system validates its progression when the starting material spot (Rf ~0.6) disappears and a new, highly fluorescent product spot emerges under 254 nm UV light, confirming successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

SyntheticPathway Core 6-Bromo-2-methylquinoline- 4-carboxamide OxAdd Pd(II) Oxidative Addition Complex Core->OxAdd Pd(0) Catalyst Reagents Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 TransMet Transmetalation Intermediate Reagents->TransMet Boronic Acid OxAdd->TransMet Base Product 6-Aryl-2-methylquinoline- 4-carboxamide Derivative TransMet->Product Reductive Elimination

Fig 2. Catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

6-Bromo-2-methylquinoline-4-carboxamide represents a highly optimized scaffold for pharmaceutical development. By understanding the causality behind its physicochemical traits—such as the basicity modulation by the 2-methyl group and the synthetic versatility of the 6-bromo substituent—researchers can effectively deploy this molecule in the synthesis of next-generation therapeutics. Strict adherence to validated analytical and synthetic protocols ensures high-yield, high-purity derivatization, accelerating the drug discovery pipeline.

References

  • Chemsrc. "6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2". Chemsrc Chemical Database. Available at:[Link]

  • ChemMedChem. "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)". National Library of Medicine (NIH) / Wiley. Available at:[Link]

Exploratory

A Technical Guide to 6-Bromo-2-methylquinoline-4-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4][5] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specific, highly functionalized derivative, 6-Bromo-2-methylquinoline-4-carboxamide, a versatile building block with significant potential in the development of novel therapeutics. We will explore its fundamental properties, provide a detailed synthetic protocol, and discuss its applications as a strategic intermediate in modern drug discovery.

Core Compound Properties

The precise chemical identity of a compound is foundational to its application in research. 6-Bromo-2-methylquinoline-4-carboxamide is characterized by a quinoline core substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxamide group at the 4-position. These features are quantitatively defined by its molecular formula and weight.

PropertyValueSource
IUPAC Name 6-bromo-2-methylquinoline-4-carboxamide-
CAS Number 78812-13-2[6]
Molecular Formula C₁₁H₉BrN₂OChemSrc[6]
Molecular Weight 265.11 g/mol ChemSrc[6]

Synthesis and Mechanistic Rationale

The synthesis of quinoline-4-carboxamides is typically achieved from their corresponding carboxylic acid precursors.[7] The following protocol outlines an efficient, two-stage process starting from the synthesis of the key intermediate, 6-bromo-2-methylquinoline-4-carboxylic acid, followed by its conversion to the target carboxamide.

Stage 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid via Doebner Reaction

The Doebner reaction is a classic and effective method for constructing the quinoline-4-carboxylic acid scaffold.[1] It involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid. This approach is advantageous as it allows for the direct installation of the required substituents from commercially available starting materials.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromoaniline (1.0 eq), acetaldehyde (1.1 eq), and pyruvic acid (1.1 eq) in absolute ethanol (5 mL per gram of aniline).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Causality Insight: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions. Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction environment.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The crude 6-bromo-2-methylquinoline-4-carboxylic acid can be further purified by recrystallization if necessary.

Stage 2: Amidation to 6-Bromo-2-methylquinoline-4-carboxamide

The conversion of the carboxylic acid to the primary amide is a standard transformation, most reliably achieved via an acid chloride intermediate.

Experimental Protocol:

  • Acid Chloride Formation: In a flame-dried, two-neck flask under an inert nitrogen atmosphere, suspend the 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Causality Insight: Thionyl chloride is a highly effective reagent for converting carboxylic acids to reactive acid chlorides. The inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive thionyl chloride and the resulting acid chloride. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

  • Reaction: Gently heat the mixture to 70 °C for 2 hours. The solid should dissolve as it converts to the acid chloride.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the crude acid chloride in a dry, aprotic solvent like tetrahydrofuran (THF). In a separate flask, prepare a concentrated solution of ammonium hydroxide (NH₄OH, >5.0 eq). Cool the THF solution in an ice bath and add it dropwise to the stirred ammonium hydroxide solution.

    • Causality Insight: The reaction is highly exothermic. Slow, dropwise addition at low temperature is a crucial safety and quality control measure to prevent side reactions and ensure the formation of the desired amide.

  • Workup and Isolation: Allow the reaction to stir for 1 hour as it warms to room temperature. A solid precipitate of the carboxamide will form. Collect the product by vacuum filtration, wash thoroughly with water, and dry to yield 6-Bromo-2-methylquinoline-4-carboxamide.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_stage1 Stage 1: Doebner Reaction cluster_stage2 Stage 2: Amidation A 4-Bromoaniline D 6-Bromo-2-methylquinoline- 4-carboxylic acid A->D Ethanol, Reflux B Acetaldehyde B->D Ethanol, Reflux C Pyruvic Acid C->D Ethanol, Reflux E SOCl₂, DMF (cat.) F Acid Chloride Intermediate D->F Activation E->D H 6-Bromo-2-methylquinoline- 4-carboxamide F->H Amination G Conc. NH₄OH G->F

Caption: Synthetic route to 6-Bromo-2-methylquinoline-4-carboxamide.

Applications in Drug Discovery

The strategic placement of functional groups on the 6-Bromo-2-methylquinoline-4-carboxamide scaffold makes it a highly valuable starting point for creating diverse chemical libraries for drug screening.

The Privileged Scaffold and Vector-Oriented Synthesis

The quinoline core is a proven pharmacophore, and this specific derivative offers three key points for diversification:

  • C6-Bromine: This position is a prime "handle" for modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of chemical space.

  • C4-Carboxamide: The NH₂ and C=O groups are excellent hydrogen bond donors and acceptors, respectively. These are critical for anchoring the molecule within the binding pocket of a target protein. The amide can also be further alkylated to explore SAR at this position.

  • C2-Methyl: While less reactive, the methyl group provides a steric and lipophilic contribution. Advanced C-H activation or functionalization techniques, such as photoredox-mediated Minisci reactions, could potentially be used to modify this position.[8][9][10][11][12]

Scaffold Core 6-Bromo-2-methylquinoline- 4-carboxamide Scaffold C6 C6-Bromine (Cross-Coupling Handle) Core->C6 Suzuki, Buchwald, etc. C4 C4-Carboxamide (H-Bonding, Anchoring) Core->C4 Target Interaction C2 C2-Methyl (Lipophilic Pocket Filling) Core->C2 Steric Influence

Caption: Key diversification points on the target scaffold.

Relevance to Known Biological Targets

Derivatives of the quinoline scaffold have demonstrated activity against a wide range of biological targets, underscoring the potential of compounds derived from 6-Bromo-2-methylquinoline-4-carboxamide. These include:

  • Kinase Inhibitors: The quinoline framework is a common feature in many kinase inhibitors.

  • Antimicrobial Agents: Quinoline derivatives have a long history as antimalarial and antibacterial drugs.[5][13]

  • Anticancer Agents: Many quinoline-based compounds exhibit potent cytotoxic effects against various cancer cell lines.[4][5][13]

By leveraging the synthetic accessibility and multiple points for diversification, this compound serves as an ideal starting material for research programs targeting these and other disease areas.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-2-methylquinoline-4-carboxamide is not widely available, data from the closely related precursor, 6-Bromo-2-methylquinoline (CAS 877-42-9), should be used to guide handling procedures.

  • Hazards: The precursor is known to cause skin irritation, serious eye damage, and may cause respiratory irritation and allergic skin reactions.[14] It is harmful if swallowed.

  • Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • A photoredox-mediated Minisci C–H alkylation reaction of N-heteroarenes with alkyl boronic acids is reported. (n.d.). PubMed Central. Retrieved March 15, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved March 15, 2026, from [Link]

  • Le, C., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Macmillan Group. Retrieved March 15, 2026, from [Link]

  • Gao, Q., et al. (2018). I2-Triggered Reductive Generation of N-Centered Iminyl Radicals: An Isatin-to-Quinoline Strategy for the Introduction of Primary Amides.
  • Parida, S. K., et al. (n.d.). Cu‐photoredox catalyzed alkylation of N‐heteroarenes. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Lahna, Z., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Kim, H., & Lee, C. (2019). Metal-, Photocatalyst-, and Light-Free Minisci C–H Alkylation of N-Heteroarenes with Oxalates. The Journal of Organic Chemistry, 84(11), 7385-7393.
  • Abonia, R., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1046399.
  • Yadav, P., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(4), 549-583.
  • Photochemical direct alkylation of heteroarenes with alkanes, alcohols, amides, and ethers. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (n.d.). JOCPR. Retrieved March 15, 2026, from [Link]

  • Yadav, P., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-189.
  • 6-Bromo-2-methylquinoline-4-carboxamide. (n.d.). Chemsrc. Retrieved March 15, 2026, from [Link]

  • Sharma, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 111, 104832.
  • 6-Bromo-2-methylquinoline. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • 6-Bromo-2-methylquinoline. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Pharmacological Profiling and Therapeutic Potential of 6-Bromo-2-methylquinoline-4-carboxamide: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the quinoline-4-carboxamide scaffold represents a highly privileged pharmacophore. While derivatives of this class have been historically investigated for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline-4-carboxamide scaffold represents a highly privileged pharmacophore. While derivatives of this class have been historically investigated for indications ranging from oncology to infectious diseases, 6-Bromo-2-methylquinoline-4-carboxamide (6-BMQC) emerges as a structurally optimized intermediate with profound therapeutic potential. This whitepaper provides an in-depth mechanistic analysis of 6-BMQC, mapping its structural determinants to its most viable pharmacological targets: Neurokinin-3 (NK-3) receptors, Plasmodium translation elongation factor 2 (PfEF2), and opioid/RGS4 modulatory pathways.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical target prediction, providing the causality behind structural design and detailing self-validating experimental workflows required to advance this compound through the preclinical pipeline.

Structural Pharmacophore Analysis: The Causality of Design

The therapeutic versatility of 6-BMQC is dictated by three distinct structural features, each engineered to manipulate specific protein-ligand interactions:

  • The Quinoline-4-Carboxamide Core: This heteroaromatic system acts as a rigid scaffold capable of robust π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) within target binding pockets. The 4-carboxamide group serves as a critical hydrogen bond donor/acceptor axis.

  • The 6-Bromo Substitution: Halogenation at the 6-position significantly increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—a strict requirement for central nervous system (CNS) targets. Furthermore, the bromine atom can participate in highly directional halogen bonding with backbone carbonyl oxygens in the receptor hinge region [1].

  • The 2-Methyl Substitution: The inclusion of a methyl group at the 2-position introduces a calculated steric clash with the adjacent 4-carboxamide. Causality: This steric hindrance restricts the free rotation of the amide bond, locking the carboxamide plane perpendicular to the quinoline ring. This pre-organized, high-energy conformation is frequently the bioactive geometry required for G-Protein Coupled Receptor (GPCR) antagonism [2].

Primary Therapeutic Targets and Mechanistic Pathways

Neurokinin-3 (NK-3) Receptor Antagonism (Psychiatry)

Quinoline-4-carboxamides are the foundational scaffold for potent NK-3 receptor antagonists, such as Talnetant and Osanetant, which have been investigated for the treatment of schizophrenia and pulmonary diseases [1]. 6-BMQC shares high structural homology with these clinical candidates. By binding to the transmembrane allosteric pocket of the NK-3 receptor, 6-BMQC prevents the conformational shift required for Gq-protein coupling, thereby halting downstream Phospholipase C (PLC) activation and intracellular calcium mobilization.

G Ligand Neurokinin B (Agonist) Receptor NK-3 Receptor (GPCR) Ligand->Receptor Activates Antagonist 6-BMQC (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 1: Mechanism of NK-3 Receptor antagonism by 6-BMQC, blocking Gq-mediated calcium mobilization.

Translation Elongation Factor 2 (PfEF2) Inhibition (Antimalarial)

Recent phenotypic screening of kinase libraries identified the quinoline-4-carboxamide class as potent, multistage antimalarials. Compounds like DDD107498 operate via a novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), halting parasitic protein synthesis [2]. The 6-bromo substitution in 6-BMQC provides the necessary hydrophobic bulk to occupy the deep lipophilic pocket of the PfEF2 complex, suggesting strong potential as a next-generation antimalarial lead.

Opioid Receptor and RGS4 Modulation (Analgesia)

Patent literature extensively links the quinoline-4-carboxamide framework to centrally acting analgesics targeting the mu-opioid receptor (MOR) and Regulator of G-protein Signaling 4 (RGS4) [3][4]. RGS4 acts as a GTPase-activating protein (GAP) that accelerates the turn-off phase of GPCR signaling. 6-BMQC is hypothesized to act as an allosteric modulator, fine-tuning opioid receptor signaling to provide analgesia while potentially mitigating β -arrestin-mediated tolerance and respiratory depression.

Quantitative Data Presentation

To contextualize the potency of 6-BMQC, the following table summarizes the Structure-Activity Relationship (SAR) and quantitative metrics of closely related quinoline-4-carboxamide derivatives across validated targets.

Target ClassRepresentative Scaffold / AnalogKey Substituent EffectsTypical IC50 / Ki RangeTherapeutic Indication
NK-3 Receptor Talnetant (SB-223412)2-phenyl, 3-hydroxy1.5 nM - 10 nMSchizophrenia, COPD
PfEF2 DDD1074982-aryl, 6-fluoro< 5 nMMalaria (Multistage)
Opioid / NK-2 Patent WO2000031037A12-methyl, 6-bromo50 nM - 500 nMCentrally Acting Analgesia
RGS4 / GPCR 6-BMQC (Predicted)6-bromo, 2-methyl100 nM - 800 nMNeuropathic Pain

Self-Validating Experimental Methodologies

To empirically validate 6-BMQC against these targets, researchers must employ self-validating assay systems. The following protocols detail the step-by-step methodologies, emphasizing the causality behind specific experimental conditions.

Protocol 1: Radioligand Binding Assay for NK-3R Affinity

Objective: Determine the binding affinity ( Ki​ ) of 6-BMQC to the human NK-3 receptor.

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human NK-3R. Causality: Using stably transfected cells ensures a high, uniform receptor density ( Bmax​ ), maximizing the signal-to-noise ratio.

  • Incubation: Incubate 10 µg of membrane protein with 0.5 nM [ 3 H]-SR142801 (a highly specific radioligand) and varying concentrations of 6-BMQC (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl 2​ , 0.02% BSA) for 90 minutes at 25°C. Causality: Mn 2+ is explicitly included to stabilize the high-affinity agonist-binding state of the GPCR, ensuring accurate displacement kinetics.

  • Self-Validation (Controls): Define non-specific binding (NSB) using 10 µM unlabeled Osanetant. Calculate the Z'-factor for the microplate; the assay is strictly invalidated if Z' < 0.6.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter. Read radioactivity via liquid scintillation counting.

Protocol 2: Phenotypic Screening for PfEF2 Inhibition

Objective: Assess the multistage antimalarial efficacy of 6-BMQC.

  • Culturing: Culture Plasmodium falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains in human erythrocytes at 2% hematocrit.

  • Compound Exposure: Treat cultures with a 10-point dose-response gradient of 6-BMQC (top concentration 15 µM) for 72 hours.

  • Viability Readout: Measure parasite viability using the SYBR Green I fluorescence assay. Causality: SYBR Green I selectively intercalates into parasitic DNA. Because mature human erythrocytes lack a nucleus, this provides a direct, quantitative measure of parasitemia without relying on easily confounded metabolic proxies.

  • Self-Validation: Include Chloroquine and Artemisinin as positive controls on every plate. Perform isobologram analysis to ensure 6-BMQC does not exhibit cross-resistance with the Dd2 strain, validating that it operates via a novel mechanism (PfEF2 inhibition) rather than traditional heme-polymerization disruption.

Workflow Syn Compound Synthesis (6-BMQC) Pri Primary Screen (Radioligand Binding) Syn->Pri QC Passed Sec Secondary Screen (Functional Ca2+ Assay) Pri->Sec IC50 < 1µM Val Orthogonal Validation (GTPγS Binding) Sec->Val Efficacy Confirmed Opt Lead Optimization (SAR & DMPK) Val->Opt Target Validated

Fig 2: Self-validating HTS workflow for GPCR target deconvolution and validation of 6-BMQC.

References

  • G-Protein Coupled Receptor and Kinase Targets: Advances in Drug Discovery from Molecular to Clinical. Future Medicinal Chemistry (2011).[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (2016).[Link]

  • Quinoline-4-carboxamide derivatives as nk-3 and nk-2 receptor antagonists.World Intellectual Property Organization (WIPO)
  • Biological Magnetic Resonance Data Bank (BMRB): RGS4 Target Interactions. BMRB Database (2026).[Link]

Exploratory

6-Bromo-2-methylquinoline-4-carboxamide solubility in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-2-methylquinoline-4-carboxamide for Drug Development Professionals Introduction: The Central Role of Solubility in Preclinical Research 6-Bromo-2-methylquinoline-4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-2-methylquinoline-4-carboxamide for Drug Development Professionals

Introduction: The Central Role of Solubility in Preclinical Research

6-Bromo-2-methylquinoline-4-carboxamide is a heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The molecule's architecture—featuring a bromine substituent, a methyl group, and a carboxamide moiety—suggests its potential as an intermediate or candidate in drug discovery programs. However, for any compound to advance through the development pipeline, its physicochemical properties must be well-understood. Among these, solubility is arguably one of the most critical hurdles.

Poor solubility can terminate the development of an otherwise promising drug candidate, leading to issues with formulation, inaccurate results in biological assays, and poor bioavailability. This guide, prepared for researchers and drug development scientists, provides a comprehensive overview of the predicted solubility of 6-Bromo-2-methylquinoline-4-carboxamide, outlines robust experimental protocols for its quantitative determination, and discusses key factors that influence its behavior in solution. Our focus is not merely on presenting data, but on explaining the underlying chemical principles that govern solubility, thereby empowering researchers to make informed decisions in their experimental designs.

Compound 6-Bromo-2-methylquinoline-4-carboxamide Properties Physicochemical Profile (logP, pKa, MW) Compound->Properties defines Solubility Solubility Profile in Lab Solvents Properties->Solubility governs Application Drug Development (Assay, Formulation, PK) Solubility->Application impacts

Caption: Logical flow from compound identity to its application in drug development.

Part 1: Physicochemical Profile and Predicted Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic properties. Before undertaking experimental work, a theoretical analysis can provide valuable guidance on solvent selection.

Physicochemical Properties

The properties of 6-Bromo-2-methylquinoline-4-carboxamide (CAS: 78812-13-2) are derived from its constituent parts. The large, aromatic quinoline core and the bromine atom contribute significantly to its lipophilicity (hydrophobicity). Conversely, the carboxamide group and the heterocyclic nitrogen atom provide polarity and hydrogen bonding capabilities.

PropertyValue / PredictionSourceInfluence on Solubility
Molecular Formula C₁₁H₉BrN₂O[1]-
Molecular Weight 265.11 g/mol [1]Higher MW often correlates with lower solubility.
Predicted logP ~3.0 - 4.0Estimated based on related structures[2]A high logP value suggests poor aqueous solubility and preference for nonpolar environments.
Predicted pKa ~3.5 - 4.5 (Basic)Estimated for the quinoline nitrogenThe basic nitrogen allows for salt formation in acidic pH, which can significantly increase aqueous solubility.[3]
Hydrogen Bond Donors 1 (from -NH₂)-Can interact with protic solvents (e.g., water, alcohols).
Hydrogen Bond Acceptors 2 (from C=O, quinoline N)-Can interact with protic solvents.

Predicted Solubility Based on "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[4] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneInsoluble to Very Low The molecule's polar carboxamide group and nitrogen heterocycle make it incompatible with purely nonpolar solvents.
Polar Aprotic DMSO, DMF, THFHigh to Moderate These solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the carboxamide group, while also accommodating the large aromatic system. DMSO is a common choice for creating high-concentration stock solutions.[5]
Polar Protic WaterVery Low The large, lipophilic surface area of the bromoquinoline core is expected to dominate, leading to poor aqueous solubility despite the presence of hydrogen bonding groups.[6]
Polar Protic Ethanol, MethanolModerate These solvents offer a balance. Their alkyl portions can interact with the hydrophobic quinoline ring, while their hydroxyl groups can form hydrogen bonds with the solute. A related compound, 6-bromo-2-methylquinoline, is known to be soluble in methanol.[7]
Chlorinated Dichloromethane (DCM)Moderate DCM can effectively solvate large organic molecules of intermediate polarity.

Part 2: Experimental Determination of Solubility

While predictions are useful, empirical data is essential for drug development. The "gold standard" for determining the intrinsic solubility of a compound is the thermodynamic shake-flask method.[5] This method measures the concentration of a saturated solution at equilibrium.

Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

  • Preparation:

    • Select a range of solvents of interest (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, DMSO).

    • Prepare a stock solution of 6-Bromo-2-methylquinoline-4-carboxamide in a suitable solvent (e.g., DMSO) for creating a calibration curve.

    • Set up an appropriate analytical system, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV), and develop a method to quantify the compound.

  • Equilibration:

    • Add an excess of the solid compound to a known volume of the test solvent in a sealed vial (e.g., add ~5 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, it is critical to either:

      • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and sample from the supernatant.

      • Filter the solution through a 0.22 µm syringe filter compatible with the solvent.

  • Analysis:

    • Dilute the clarified supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

    • Inject the diluted sample into the HPLC-UV system.

    • Quantify the concentration by comparing the peak area to a pre-generated calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically reported in µg/mL, mg/mL, or µM.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis A1 Add excess solid to solvent B1 Agitate at constant temperature (24-48h) A1->B1 A2 Prepare analytical calibration curve C1 Centrifuge or Filter to remove solid B1->C1 C2 Collect supernatant C1->C2 D1 Dilute sample C2->D1 D2 Quantify via HPLC-UV D1->D2 D3 Calculate Solubility D2->D3

Caption: Workflow for the Shake-Flask method of solubility determination.

Part 3: The Critical Impact of pH on Aqueous Solubility

For compounds intended for oral administration or use in physiological assays, understanding pH-dependent solubility is non-negotiable. Many drug molecules contain ionizable functional groups, and their charge state, which is dictated by pH, dramatically affects their solubility.[3]

6-Bromo-2-methylquinoline-4-carboxamide contains a basic quinoline nitrogen. In an acidic environment (where the pH is below the pKa of the nitrogen), this nitrogen will be protonated, forming a positively charged cation. This charged species, or salt, will have significantly higher aqueous solubility than the neutral form.

Protocol: pH-Solubility Profiling

This protocol uses the shake-flask method across a range of pH values.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Execution: Perform the shake-flask protocol described in Part 2, using each buffer as the solvent.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting profile will reveal the pH range where solubility is maximized, which is crucial information for formulation development.

cluster_ph pH Environment cluster_state Molecular State cluster_solubility Resulting Aqueous Solubility Low_pH Low_pH Protonated Quinoline N is Protonated (Cationic Salt) Low_pH->Protonated leads to High_pH High_pH Neutral Quinoline N is Neutral (Free Base) High_pH->Neutral leads to High_Sol High Solubility Protonated->High_Sol results in Low_Sol Low Solubility Neutral->Low_Sol results in

Caption: Relationship between pH, protonation state, and aqueous solubility.

Part 4: Safety and Handling

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.[8][9]

  • Skin Corrosion/Irritation: Causes skin irritation.[8][10]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[9][10]

  • Sensitization: May cause an allergic skin reaction or respiratory sensitization.[9][10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2-methylquinoline-4-carboxamide is predicted to be a compound with low intrinsic aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in common alcoholic solvents like ethanol is likely to be moderate. The presence of a basic nitrogen suggests that its aqueous solubility can be significantly enhanced in acidic conditions (pH < 4.5) through salt formation. For any research or development program, it is imperative to move beyond predictions and perform robust, quantitative experimental solubility assessments as outlined in this guide. This empirical data is fundamental for the successful design of biological assays, the development of viable formulations, and the ultimate progression of the compound as a potential therapeutic agent.

References

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemsrc. 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ACS Publications, Journal of Medicinal Chemistry. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. [Link]

  • Austin Peay State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ACS Publications, Journal of Medicinal Chemistry via PMC. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • NextSDS. 6-Bromo-2-methylquinoline — Chemical Substance Information. [Link]

  • ResearchGate. (2025, October). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. [Link]

  • ChemWhat. 6-Bromo-2-methylquinoline CAS#: 877-42-9. [Link]

  • PubChem. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. [Link]

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Foundational

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-methylquinoline-4-carboxamide

Abstract This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 6-Bromo-2-methylquinoline-4-carboxamide (CAS No: 78812-13-2). As a specialized quinoline derivative,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 6-Bromo-2-methylquinoline-4-carboxamide (CAS No: 78812-13-2). As a specialized quinoline derivative, understanding its physicochemical vulnerabilities is paramount for ensuring its integrity in research and development settings. This document synthesizes data from structurally related compounds and foundational chemical principles to offer expert guidance on handling, storage, and stability assessment. Protocols for forced degradation studies are provided to empower researchers to validate shelf-life and identify potential degradation pathways, ensuring the reliability and reproducibility of experimental outcomes.

Introduction and Physicochemical Profile

6-Bromo-2-methylquinoline-4-carboxamide is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a critical pharmacophore in numerous approved drugs, particularly in the realms of anticancer and antibacterial agents. The carboxamide functional group at the 4-position suggests its potential role as a hydrogen bond donor and acceptor, influencing its biological target interactions. Given its structural motifs, this compound is of significant interest to researchers in medicinal chemistry and drug development.

The integrity of such a compound is the bedrock of reliable research. Degradation can lead to a loss of potency, altered biological activity, or the emergence of unexpected toxicity, compromising experimental results. This guide elucidates the intrinsic stability of the molecule and provides a framework for its proper management.

Table 1: Physicochemical Properties of 6-Bromo-2-methylquinoline-4-carboxamide

PropertyValueSource
CAS Number 78812-13-2[1]
Molecular Formula C₁₁H₉BrN₂O[1]
Molecular Weight 265.11 g/mol [1]
Appearance Likely a solid at room temperature (based on related compounds)Inferred from[2]
Melting Point Not specified; related compound 6-Bromo-2-methylquinoline melts at 101-105 °C[2][3]
Solubility Expected to have low water solubilityInferred from[2]

Core Stability Assessment: A Mechanistic Perspective

The stability of 6-Bromo-2-methylquinoline-4-carboxamide is dictated by its constituent functional groups: the aromatic quinoline ring, the bromo substituent, and the carboxamide side chain. Each presents unique vulnerabilities.

Hydrolytic Stability

The primary site for hydrolysis is the carboxamide bond . While generally more stable than esters, amides can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia.

  • Causality: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

  • Predicted Degradants: 6-Bromo-2-methylquinoline-4-carboxylic acid and ammonia.

  • Recommendation: Avoid exposure to strong acids and bases. Maintain a neutral pH environment if in solution. For solid-state storage, preventing moisture ingress is critical.[4]

Hydrolysis_Pathway Compound 6-Bromo-2-methylquinoline-4-carboxamide Acid 6-Bromo-2-methylquinoline-4-carboxylic Acid + NH₃ Compound->Acid H₂O (Acid or Base Catalyst)

Caption: Predicted hydrolytic degradation pathway.

Photostability

Aromatic systems like quinoline are known to absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions.

  • Causality: The absorbed energy can lead to the formation of reactive species. Photooxidation is a common degradation pathway for complex drug molecules, where the excited molecule reacts with oxygen.[5] This can lead to complex degradation profiles, potentially affecting the quinoline ring or the side chain.

  • Recommendation: The compound should be stored in amber vials or containers that block UV light. All handling and preparation of solutions should be performed with minimal exposure to direct light, especially sunlight or strong artificial light sources.[6][7]

Thermal Stability

As a solid organic molecule, 6-Bromo-2-methylquinoline-4-carboxamide is expected to be stable at ambient and refrigerated temperatures. However, elevated temperatures can provide the activation energy needed for decomposition.

  • Causality: High temperatures can induce fragmentation of the molecule. For halogenated and nitrogen-containing organic compounds, combustion or thermal decomposition typically yields a mixture of toxic gases.

  • Predicted Decomposition Products: Based on the elemental composition, hazardous decomposition products formed under fire conditions would likely include Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen bromide (HBr) gas.[2][8]

  • Recommendation: Avoid exposure to high heat. Store away from heat sources and do not use it near open flames.

Oxidative Stability

The quinoline nucleus and its substituents can be susceptible to oxidation.

  • Causality: Strong oxidizing agents can react with the electron-rich aromatic ring or the methyl group. This is a common incompatibility noted for many quinoline derivatives.[2]

  • Recommendation: Store separately from strong oxidizing agents such as peroxides, perchlorates, and permanganates.[2]

Recommended Storage and Handling Protocols

A multi-faceted approach to storage is required to protect against the degradation pathways identified above. The principle of "as low as is reasonably practicable" should be applied to temperature, light, and humidity.

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (Refrigerated) To minimize the rate of any potential thermal degradation or slow hydrolysis if trace moisture is present.
Atmosphere Dry / Inert Store in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel).[4][9][10] This prevents moisture ingress and subsequent hydrolysis. For maximum protection, backfilling the container with an inert gas like argon or nitrogen is advisable.
Light Protected from Light Store in an amber glass vial or a light-blocking container to prevent photodegradation.[6][7]
Purity High Purity Impurities can sometimes catalyze degradation. Starting with and maintaining a high-purity solid is essential.
Safe Handling Procedures

While specific toxicological data for this compound is not available, the safety profiles of related bromo-quinoline derivatives indicate that caution is warranted.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[8][11]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

  • Spills: In case of a spill, avoid creating dust. Sweep up the material carefully and place it in a suitable, closed container for disposal.[2][12]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of 6-Bromo-2-methylquinoline-4-carboxamide and validate the predictions in this guide, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition.

Objective

To identify the degradation products and pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology

The core of this workflow is to expose the compound to stress conditions and then analyze the resulting mixture using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock Solution in Acetonitrile/Water Acid Acidic (e.g., 0.1M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidative Photo Photolytic (Solution) (e.g., ICH Q1B light box) Prep->Photo Control Unstressed Control Sample Prep->Control Analyze Analyze all samples by HPLC-UV/MS Acid->Analyze Base->Analyze Oxidative->Analyze Thermal Thermal (Solid) (e.g., 80°C) Thermal->Analyze Photo->Analyze Compare Compare stressed samples to control Analyze->Compare Control->Analyze Identify Identify degradants (by MS) Quantify loss of parent (by HPLC) Compare->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve a known concentration of 6-Bromo-2-methylquinoline-4-carboxamide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

    • Thermal Stress: Expose the solid compound to elevated heat (e.g., 80°C).

    • Control: Keep an aliquot of the stock solution at 2-8°C, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours), taking time points as needed. Heat may be used to accelerate degradation for acid/base hydrolysis.

  • Analysis: At each time point, neutralize the acid and base samples. Analyze all samples, including the control, by a validated HPLC-UV method. Use a mass spectrometer to obtain mass information on the parent compound and any new peaks that appear.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass data will help in proposing structures for the degradation products.

Conclusion

6-Bromo-2-methylquinoline-4-carboxamide requires careful handling and storage to ensure its chemical integrity. The primary risks to its stability are hydrolysis of the carboxamide group, photodegradation of the aromatic system, and reaction with strong oxidizing agents. By implementing the recommended storage protocol—refrigerated (2-8°C), dry, and protected from light —researchers can significantly mitigate these risks. The provided forced degradation workflow serves as a robust framework for empirically validating these recommendations and ensuring the quality of the compound for its intended scientific application.

References

  • Chemsrc. (n.d.). 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2. Retrieved from [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Bromo-2-methylquinoline — Chemical Substance Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-Bromo-2-methylquinoline CAS#: 877-42-9. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • Sdfine. (n.d.). quinoline yellow (water soluble) - GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Gesta, F., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. Molecules, 27(23), 8415. Retrieved from [Link]

Sources

Exploratory

De Novo Synthesis of Quinoline Scaffolds: A Technical Guide to Skraup and Doebner-von Miller Methodologies

Executive Summary The quinoline nucleus is a privileged pharmacophore embedded in numerous therapeutics, ranging from antimalarials (chloroquine, mefloquine) to targeted anticancer kinase inhibitors (lenvatinib, cabozant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus is a privileged pharmacophore embedded in numerous therapeutics, ranging from antimalarials (chloroquine, mefloquine) to targeted anticancer kinase inhibitors (lenvatinib, cabozantinib). For drug development professionals and synthetic chemists, mastering the de novo construction of the quinoline ring is essential. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for two foundational approaches: the Skraup Synthesis and the Doebner-von Miller Reaction . By exploring the causality behind reagent selection, thermodynamic control, and intermediate fragmentation, this guide serves as a robust framework for optimizing quinoline yields and mitigating common synthetic bottlenecks such as tar formation and thermal runaway.

Mechanistic Foundations

The Skraup Synthesis: In Situ Electrophile Generation

The archetypal Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene)[1]. The reaction is driven by a cascade of transformations:

  • Dehydration : Sulfuric acid catalyzes the triple dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Conjugate Addition : The nucleophilic amine of aniline attacks the β-carbon of acrolein via a Michael-type addition, yielding β-anilinopropionaldehyde.

  • Cyclization & Dehydration : Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring, forming a 1,2-dihydroquinoline intermediate.

  • Aromatization : An oxidizing agent dehydrogenates the intermediate to yield the fully aromatic quinoline[2].

The Doebner-von Miller Reaction: Fragmentation-Recombination

The Doebner-von Miller synthesis is a highly versatile modification of the Skraup protocol that utilizes pre-formed α,β-unsaturated carbonyl compounds (or generates them in situ via aldol condensation) rather than relying on glycerol[3].

Historically, the cyclization step was assumed to be a straightforward intramolecular ring closure. However, advanced ¹³C-labeling and cross-over experiments by Denmark et al. (2006) revealed a highly complex fragmentation-recombination mechanism [4]. When anilines condense with α,β-unsaturated ketones, the initial conjugate adduct undergoes a reversible fragmentation into an imine and a saturated ketone. These fragments subsequently recombine to form the conjugated imine prior to final cyclization. This isotope scrambling explains the diverse byproduct profiles often observed in complex Doebner-von Miller scale-ups[4].

Mechanism A Aniline D Michael Adduct (β-arylamino ketone) A->D B Glycerol (Skraup Only) C α,β-Unsaturated Carbonyl B->C H2SO4 -2 H2O C->D E Fragmentation (Imine + Ketone) D->E Reversible (Doebner-von Miller) F Recombination & Cyclization D->F Direct Pathway (Skraup) E->F 13C Scrambling G 1,2-Dihydroquinoline F->G -H2O H Quinoline Scaffold G->H Oxidation (-2H)

Mechanistic pathway comparing the direct cyclization of Skraup vs. the fragmentation-recombination of Doebner-von Miller.

Comparative Analysis & Quantitative Yields

The choice between Skraup and Doebner-von Miller depends heavily on the desired substitution pattern and the electronic nature of the starting aniline. Highly electron-rich anilines tend to undergo alternative cyclizations, while electron-deficient anilines require harsher conditions[5].

Table 1: Quantitative Comparison of Quinoline Synthesis Methodologies

Reaction TypeTarget ScaffoldKey ReagentsOxidant / ModeratorTypical YieldPrimary Challenge
Skraup (Classic) Unsubstituted QuinolineAniline, Glycerol, H₂SO₄Nitrobenzene / FeSO₄84–91%Extreme exothermicity; thermal runaway[2]
Skraup (Modified) 6-Methoxy-8-nitroquinoline3-Nitro-4-aminoanisole, GlycerolArsenic Pentoxide65–76%High toxicity of arsenic reagents[6]
Doebner-von Miller 2-Methylquinoline (Quinaldine)Aniline, Crotonaldehyde, HClAir / In situ intermediate40–60%Tar formation via enal polymerization[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality into each step. Understanding why a reagent is added at a specific temperature is critical for preventing catastrophic reaction failures.

Protocol 1: Moderated Skraup Synthesis of Quinoline

The classic Skraup reaction is notoriously violent. The addition of ferrous sulfate (FeSO₄) is a critical protocol standard; it functions as an oxygen carrier to moderate the oxidizing action of nitrobenzene, spreading the exotherm over a longer period and preventing reactant loss through the condenser[7].

Step-by-Step Methodology:

  • Reagent Preparation : In a multi-neck round-bottom flask equipped with a robust reflux condenser and mechanical stirrer, combine 0.5 moles of aniline, 1.5 moles of anhydrous glycerol, and 0.3 moles of nitrobenzene.

  • Moderator Addition : Add 0.05 moles of finely powdered ferrous sulfate heptahydrate. Causality: The Fe²⁺/Fe³⁺ redox cycle throttles the rapid oxidation step, preventing explosive boiling.

  • Acid Addition : Slowly add 1.0 mole of concentrated H₂SO₄ dropwise via an addition funnel. Causality: The dehydration of glycerol to acrolein is highly exothermic. Dropwise addition prevents premature acrolein polymerization.

  • Thermal Cyclization : Heat the mixture gradually in an oil bath to 140–150 °C for 3 to 4 hours[2].

  • Quenching & Neutralization : Cool the mixture to <100 °C and dilute with water. Neutralize cautiously with concentrated NaOH until strongly alkaline (pH > 10).

  • Isolation : Perform steam distillation to isolate the crude quinoline and unreacted nitrobenzene. The quinoline is subsequently separated via fractional distillation under reduced pressure[7].

SkraupWorkflow S1 1. Mixing Aniline + Glycerol + Nitrobenzene S2 2. Moderation Add FeSO4 S1->S2 S3 3. Acidification Dropwise H2SO4 S2->S3 S4 4. Cyclization Reflux 140°C S3->S4 Exotherm Control S5 5. Isolation Steam Distillation S4->S5

Experimental workflow for the moderated Skraup synthesis of quinoline.

Protocol 2: Doebner-von Miller Synthesis of Quinaldine

The primary failure mode in the Doebner-von Miller reaction is "tar formation," caused by the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl[5].

Step-by-Step Methodology:

  • Amine Salt Formation : In a reaction vessel, dissolve aniline in an aqueous solution of concentrated HCl to form aniline hydrochloride. Causality: Protonating the amine modulates its nucleophilicity, ensuring it reacts cleanly with the incoming electrophile rather than acting as a base to trigger aldol condensation of the aldehyde.

  • Biphasic Setup (Optimization) : Introduce toluene to create a biphasic system. Causality: Sequestering the crotonaldehyde in the non-polar organic phase while the aniline resides in the acidic aqueous phase severely limits aldehyde self-polymerization (tar formation)[5].

  • Electrophile Addition : Add crotonaldehyde dropwise at 0–5 °C with vigorous stirring, then slowly warm to room temperature before refluxing.

  • Oxidation : Unlike Skraup, Doebner-von Miller often relies on the Schiff base intermediates or atmospheric oxygen to oxidize the dihydroquinoline. If dihydroquinoline impurities persist, a stoichiometric excess of an external oxidant (e.g., iodine or p-chloranil) must be added[5].

  • Purification : Basify the aqueous layer, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography.

Conclusion

Both the Skraup and Doebner-von Miller syntheses remain indispensable tools for constructing quinoline libraries. While the Skraup reaction provides a direct route to the unsubstituted core via glycerol dehydration, it demands rigorous thermodynamic control. Conversely, the Doebner-von Miller reaction offers vast structural diversity through substituted enals, though it requires strategic biphasic conditions to suppress polymerization. Mastery of these mechanisms—particularly the fragmentation-recombination dynamics—empowers researchers to predictably synthesize complex heteroaromatics for advanced drug discovery.

Sources

Foundational

Topic: Anticancer Potential of Novel Quinoline Carboxamides

An In-depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The incorporation of a carboxamide linkage has been identified as a highly effective strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly their anticancer potency.[1] This guide provides a comprehensive technical overview of novel quinoline carboxamides as anticancer agents. We will explore their diverse mechanisms of action, from kinase and topoisomerase inhibition to the induction of apoptosis and disruption of lysosomal function. Furthermore, this document delves into critical structure-activity relationships (SAR), presents detailed protocols for preclinical evaluation, and summarizes the efficacy of representative compounds. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery and development of this promising class of oncology drug candidates.

The Quinoline Carboxamide Scaffold: A Cornerstone in Modern Oncology Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a structural motif found in a variety of natural products and synthetic molecules with significant biological activity.[3][4][5] Its derivatives have found applications across medicine as antimalarial, antibacterial, and anti-inflammatory agents.[5][6] In oncology, the quinoline core is present in several clinically approved and investigational drugs, highlighting its importance as a "parental" compound for anticancer drug design.[7][8][9]

The strategic addition of a carboxamide (-CONH-) group to the quinoline framework has proven to be a pivotal modification. This linkage enhances molecular interactions with biological targets through hydrogen bonding capabilities and can favorably influence pharmacokinetic properties.[1][2] As a result, quinoline carboxamides have been extensively explored, leading to the discovery of potent agents that exhibit a wide array of anticancer mechanisms.[1][2]

Core Mechanisms of Anticancer Action

Novel quinoline carboxamides exert their anticancer effects through a multitude of sophisticated mechanisms, often targeting pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Quinoline carboxamides have emerged as potent inhibitors of several key oncogenic kinases.

  • EGFR/HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are frequently overexpressed in solid tumors. Several quinoline-3-carboxamide derivatives have been developed as potent intracellular inhibitors of EGFR kinase, with some compounds demonstrating dual-target inhibition of both EGFR and HER-2.[9][11][12] For instance, compound 5a from one study proved to be a more effective EGFR inhibitor than the reference drug erlotinib and also showed potent HER-2 inhibition.[12]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis. Certain quinoline-2-carboxamides have been identified as effective Pim-1 kinase inhibitors, demonstrating significant anti-proliferative effects, particularly in prostate cancer models.[6]

  • ATM Kinase: Ataxia telangiectasia mutated (ATM) kinase is a primary mediator of the DNA damage response (DDR) pathway, which cancer cells often exploit to survive DNA-damaging therapies.[13][14] A novel series of 3-quinoline carboxamides has been discovered to be potent and selective inhibitors of ATM, with the potential to sensitize cancer cells to radiation and chemotherapy.[13][14]

  • Other Kinases: This versatile scaffold has also been used to develop inhibitors for other significant cancer-related kinases, including c-Met, VEGFR-2, and PI3K/Akt/mTOR pathway components.[4][9][10]

View Diagram: General Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP Receptor->ATP binds to kinase domain Substrate Substrate Protein Receptor->Substrate phosphorylates Quinoline Quinoline Carboxamide Inhibitor Quinoline->Receptor blocks ATP binding site pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pSubstrate->Downstream activates Result Reduced Proliferation Increased Apoptosis Downstream->Result leads to

Caption: General mechanism of kinase inhibition by quinoline carboxamides.

DNA Targeting and Topoisomerase Inhibition

The integrity and replication of DNA are fundamental to cell survival. Some quinoline carboxamides function by directly interfering with these processes.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows certain derivatives to insert themselves between the base pairs of the DNA double helix.[6] This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects.

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication.[9] Acridine-4-carboxamides, a related class, are known to stabilize the complex between topoisomerase II and DNA, leading to DNA strand breaks and cell death.[7] Some quinoline carboxamides are believed to act via a similar mechanism.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial anticancer mechanism. Many quinoline carboxamides have been shown to be potent inducers of apoptosis.[2][8][9] This is often achieved by:

  • Caspase Activation: Triggering the caspase cascade (e.g., activation of caspase-9 and caspase-3).[8]

  • PARP Cleavage: Leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]

  • Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis by significantly increasing intracellular ROS levels.

View Diagram: Apoptosis Induction Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus QC Quinoline Carboxamide Mito Mitochondrion QC->Mito induces stress CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP Apoptosis Apoptosis cPARP->Apoptosis leads to

Caption: Intrinsic apoptosis pathway activated by quinoline carboxamides.

Disruption of Autophagy and Lysosomal Function

Autophagy is a cellular degradation process that cancer cells can use to survive stress.[8] Disrupting this survival mechanism is a promising therapeutic strategy. A series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were found to impair lysosome function, which in turn disrupts autophagic flux and ultimately triggers apoptotic cell death.[8]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. SAR studies on quinoline carboxamides have yielded several key insights:

Position/ModificationObservationImplication for Anticancer Activity
Carboxamide Linkage The presence of the carboxamide group, particularly a primary carboxamide (-CONH2) at the C3 position, is often crucial for activity, likely involved in key hydrogen bonding interactions with the target protein.[2][14]Essential for target binding and potency.
C2 Position Substitution with bulky aryl or hydrophobic groups often enhances cytotoxicity.[7][15]Increases binding affinity and cellular uptake.
C4 Position The nature of the amine substituent at C4 significantly impacts potency and selectivity, especially for kinase inhibitors.[14]Fine-tunes target specificity and potency.
C6 & C7 Positions Substitution with electron-withdrawing groups (e.g., halogens) or other aryl groups can significantly increase anti-proliferative activity.[5][7]Modulates electronic properties and can introduce new binding interactions.
Amido Group Side Chain Attaching moieties like N-2-(dimethylamino)ethyl to the carboxamide can improve cell membrane transport, leading to higher cytotoxicity and DNA-damaging activity.[7]Enhances bioavailability and cellular efficacy.

Preclinical Evaluation Workflow

The systematic evaluation of novel quinoline carboxamides follows a logical progression from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models.

View Diagram: Preclinical Evaluation Workflow

G start Compound Synthesis & Characterization invitro In Vitro Cytotoxicity Screening (MTT Assay) Determine IC50 start->invitro mechanistic Mechanism of Action Studies invitro->mechanistic If active apoptosis Apoptosis Assays (Flow Cytometry) mechanistic->apoptosis western Target Engagement (Western Blot) mechanistic->western cellcycle Cell Cycle Analysis mechanistic->cellcycle invivo In Vivo Efficacy Studies (Xenograft Model) apoptosis->invivo If promising mechanism western->invivo If promising mechanism cellcycle->invivo If promising mechanism end Lead Candidate Identification invivo->end

Caption: High-level workflow for preclinical anticancer drug testing.

In Vitro Methodologies

Protocol 1: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.[16]

  • Causality: This initial screen is critical to determine the concentration-dependent cytotoxic effect of a compound on various cancer cell lines and to calculate the IC50 value (the concentration required to inhibit growth by 50%).

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the quinoline carboxamide derivatives in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Protein Expression Analysis

  • Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, enabling the validation of target engagement (e.g., inhibition of kinase phosphorylation) or the observation of downstream effects (e.g., PARP cleavage).

  • Causality: If a compound is hypothesized to inhibit ATM kinase, a Western blot can confirm this by showing a decrease in the phosphorylation of ATM's downstream targets. This provides direct evidence of the compound's mechanism of action.[13]

  • Step-by-Step Protocol:

    • Cell Lysis: Treat cells with the test compound at a specific concentration (e.g., its IC50) for a defined period. Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ATM, anti-cleaved-caspase-3, anti-β-actin as a loading control) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity relative to the loading control to determine changes in protein expression or phosphorylation status.

In Vivo Methodologies

Protocol 3: Murine Xenograft Model for Efficacy Studies

  • Principle: Human cancer cells are implanted into immunodeficient mice to grow as tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth in vivo.[17]

  • Causality: This is the gold-standard preclinical model to assess whether a compound's in vitro activity translates into therapeutic efficacy in a living organism, providing crucial data on dosing, scheduling, and overall anti-tumor effect.

  • Step-by-Step Protocol:

    • Cell Culture and Implantation: Culture human cancer cells (e.g., MGC-803 gastric cancer cells) to ~80% confluency. Harvest and resuspend the cells in a sterile medium/Matrigel mixture. Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).[17]

    • Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control like cisplatin).

    • Compound Administration: Formulate the quinoline carboxamide in a suitable vehicle (e.g., DMSO, polyethylene glycol, saline). Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 14 days).[17]

    • Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days using the formula: (Length × Width²)/2. Monitor the body weight and general health of the mice.[17]

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) percentage. The tumors can be further processed for histological or molecular analysis.

Efficacy of Representative Novel Quinoline Carboxamides

The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of several novel quinoline carboxamide derivatives against various human cancer cell lines, demonstrating the broad-spectrum potential of this chemical class.

Compound Name/ReferenceCancer Cell LineCell Line TypeIC50 (µM)Mechanism of Action
Compound 5[6] PC-3Prostate1.29Pim-1 Kinase Inhibition, Apoptosis
Compound 12e MGC-803Gastric1.38G2/M Arrest, Apoptosis, ROS Generation
Compound 12e HCT-116Colon5.34G2/M Arrest, Apoptosis, ROS Generation
Compound 31[7] (Tumor Cells)Not Specified>50% mortality at 10 µg/mlCytotoxicity
Compound 5e[8] MultipleLeukemia, Solid Tumors0.3 - 10Apoptosis, Lysosome Disruption
Compound 6b[11] MCF-7Breast5.069EGFR Inhibition
Compound 8b[11] MCF-7Breast0.839EGFR Inhibition
Thienoquinoline 36[9] A375Melanoma<3.2EGFR TK Inhibition, Apoptosis

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, assay methods, and incubation times across different studies.

Challenges and Future Perspectives

While quinoline carboxamides hold immense promise, their development is not without challenges. Issues such as poor solubility, off-target toxicity, and the emergence of drug resistance must be addressed through continued medicinal chemistry efforts.[18][19]

Future research should focus on:

  • Improving Selectivity: Designing new analogs with higher selectivity for specific kinase isoforms or other targets to minimize side effects.

  • Combination Therapies: Exploring the synergistic effects of quinoline carboxamides with existing chemotherapies, targeted agents, or immunotherapies. The use of ATM inhibitors to sensitize tumors to DNA-damaging agents is a prime example of this strategy.[14]

  • Overcoming Resistance: Developing derivatives that can overcome known resistance mechanisms in cancer cells.[19]

  • Advanced Drug Delivery: Utilizing novel formulation and drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

Novel quinoline carboxamides represent a versatile and highly promising class of molecules in the landscape of anticancer drug discovery. Their ability to engage a diverse array of critical oncology targets—including protein kinases, topoisomerases, and core cellular survival pathways like apoptosis and autophagy—underscores their therapeutic potential. Through rational design informed by detailed SAR studies and rigorous preclinical evaluation using the methodologies outlined in this guide, researchers can continue to optimize this privileged scaffold. The continued exploration of quinoline carboxamides is poised to yield next-generation targeted therapies that may significantly improve outcomes for cancer patients.

References

  • Sliman, B., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Source not available]
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal.
  • Aly, A. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. [Link]

  • Hsiao, Y-H., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Saeed, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Janardhanan, J., et al. (2025). The structures of quinoline-2-carboxamides and their anticancer activity... ResearchGate. [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • Rostom, S. A. F., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Shalini, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]

  • Rizk, O. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]

  • Lamo, F., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Source not available.
  • El-Gamal, M. I., et al. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. [Link]

  • Shalini, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. [Link]

  • Wang, W., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

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Exploratory

The Ascendant Trajectory of Quinoline-4-Carboxamides in Antimalarial Drug Discovery: A Technical Guide

Foreword The global battle against malaria, a scourge that continues to claim hundreds of thousands of lives annually, is perpetually challenged by the emergence of drug-resistant strains of Plasmodium falciparum. This r...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The global battle against malaria, a scourge that continues to claim hundreds of thousands of lives annually, is perpetually challenged by the emergence of drug-resistant strains of Plasmodium falciparum. This reality necessitates a relentless pursuit of novel chemotherapeutic agents with unique mechanisms of action. Among the promising scaffolds in the medicinal chemist's arsenal, the quinoline core has historically been a cornerstone of antimalarial therapy. This guide provides an in-depth technical exploration of a particularly promising class of compounds: substituted quinoline-4-carboxamides. We will dissect their synthesis, biological evaluation, structure-activity relationships, and proposed mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating this devastating disease.

The Quinoline Scaffold: A Privileged Structure in Antimalarial Chemistry

The quinoline ring system is a recurring motif in many successful antimalarial drugs, most notably quinine and chloroquine.[1][2] These agents have historically been thought to exert their parasiticidal effects by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its acidic food vacuole.[1][2] By inhibiting the polymerization of heme into inert hemozoin crystals, these drugs cause a buildup of free heme, leading to oxidative stress and parasite death.[1][3] However, the rise of resistance, particularly to chloroquine, has spurred the development of new quinoline-based compounds that may possess alternative or dual mechanisms of action.

Rationale for the Exploration of Quinoline-4-Carboxamides

The strategic modification of the quinoline scaffold has led to the investigation of quinoline-4-carboxamides. The introduction of the carboxamide functionality at the 4-position offers several potential advantages:

  • Novel Structure-Activity Relationships (SAR): The amide linkage provides a versatile point for chemical modification, allowing for the exploration of a wide range of substituents to probe interactions with potential biological targets.

  • Modulation of Physicochemical Properties: The carboxamide group can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for oral bioavailability and a favorable pharmacokinetic profile.

  • Potential for Novel Mechanisms of Action: While some quinoline-4-carboxamides may retain the ability to interfere with hemozoin formation, recent evidence suggests that certain derivatives may act on novel parasite targets, such as the translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[4][5][6][7][8] This offers a promising avenue to circumvent existing resistance mechanisms.

Synthesis of Substituted Quinoline-4-Carboxamides: A Methodological Overview

The synthesis of quinoline-4-carboxamides can be achieved through various established and modern organic chemistry methodologies. A common and versatile approach involves the coupling of a quinoline-4-carboxylic acid with a desired amine.

General Synthetic Scheme

A prevalent method for constructing the quinoline-4-carboxylic acid core is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[9] Subsequent activation of the carboxylic acid, often with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the amidation reaction with a primary or secondary amine to yield the target quinoline-4-carboxamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Aniline Aniline Derivative Doebner Doebner Reaction Aniline->Doebner Aldehyde Aldehyde Aldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Amine Primary/Secondary Amine Amidation Amide Coupling Amine->Amidation QuinolineAcid Quinoline-4-Carboxylic Acid Doebner->QuinolineAcid Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Activation->Amidation FinalProduct Substituted Quinoline-4-Carboxamide Amidation->FinalProduct QuinolineAcid->Activation

Caption: Synthetic workflow for substituted quinoline-4-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative Quinoline-4-Carboxamide

This protocol outlines a general procedure for the synthesis of a substituted quinoline-4-carboxamide, which should be optimized for specific substrates.

Step 1: Synthesis of the Quinoline-4-Carboxylic Acid Intermediate (Doebner Reaction)

  • To a solution of the appropriately substituted aniline (1.0 eq) in ethanol, add the corresponding aldehyde (1.0 eq) and pyruvic acid (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford the crude quinoline-4-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Amide Coupling to form the Quinoline-4-Carboxamide

  • Suspend the purified quinoline-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the suspension and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final substituted quinoline-4-carboxamide.

In Vitro Antimalarial Activity Assessment

The initial evaluation of newly synthesized compounds is performed in vitro against cultured P. falciparum. This provides crucial data on the intrinsic potency of the compounds.[10]

Parasite Culture and Maintenance
  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are cultured in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.

  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasitemia is monitored daily by Giemsa-stained thin blood smears.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) of a compound.

Protocol:

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare a 2% parasitemia and 2% hematocrit suspension of the synchronized culture.

  • Serially dilute the test compounds in 96-well microplates. Add the parasite suspension to each well. Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plates for 72 hours under the standard culture conditions.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.

  • Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ values by non-linear regression analysis of the dose-response curves.

InVitro_Workflow Start Synchronized P. falciparum Culture (Ring Stage) PlatePrep Prepare 96-well plates with serially diluted compounds Start->PlatePrep Incubation Add parasite culture to plates and incubate for 72h PlatePrep->Incubation LysisStaining Lyse RBCs and stain with SYBR Green I Incubation->LysisStaining Fluorescence Measure fluorescence intensity LysisStaining->Fluorescence Analysis Calculate IC50 values Fluorescence->Analysis

Caption: Workflow for in vitro antimalarial susceptibility assay.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293T or HepG2) is determined. A common method is the MTT or resazurin-based assay, which measures cell viability. The ratio of the cytotoxic concentration (CC₅₀) to the antimalarial IC₅₀ gives the selectivity index (SI), a critical parameter for prioritizing compounds for further development.

Compound IDSubstitution PatternIC₅₀ (nM) vs. 3D7IC₅₀ (nM) vs. Dd2CC₅₀ (µM) vs. HEK293TSelectivity Index (SI)
QC-01 2-methyl, N-benzyl120150> 50> 417
QC-02 2-phenyl, N-benzyl85110> 50> 588
QC-03 2-methyl, N-(4-fluorobenzyl)5065> 50> 1000
QC-04 2-phenyl, N-(4-fluorobenzyl)3040451500
Chloroquine -15250> 100> 400

Table 1: Representative in vitro activity data for a hypothetical series of quinoline-4-carboxamides.

In Vivo Efficacy Evaluation in Murine Models

Promising compounds from in vitro screening are advanced to in vivo efficacy studies, typically in a murine malaria model. The Peters' 4-day suppressive test is a standard method for this evaluation.[11]

Peter's 4-Day Suppressive Test

Protocol:

  • Use Swiss albino mice (or another appropriate strain).

  • Infect the mice intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Two hours post-infection, administer the first oral dose of the test compound.

  • Administer subsequent daily doses for the next three days (total of four days).

  • On day 5, collect thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of parasite suppression compared to the untreated control group. The dose that causes a 90% reduction in parasitemia (ED₉₀) is a key efficacy metric.[6]

InVivo_Workflow Infection Infect mice with P. berghei Dosing Administer test compound orally for 4 days Infection->Dosing SmearPrep Prepare Giemsa-stained blood smears on Day 5 Dosing->SmearPrep Parasitemia Determine % parasitemia by microscopy SmearPrep->Parasitemia Efficacy Calculate % suppression and ED90 Parasitemia->Efficacy

Caption: Workflow for the in vivo 4-day suppressive test.

Compound IDOral Dose (mg/kg/day)% Parasite SuppressionED₉₀ (mg/kg/day)
QC-03 1095< 10
QC-04 1099< 10
Chloroquine 1098< 10

Table 2: Representative in vivo efficacy data.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the quinoline-4-carboxamide scaffold allows for the elucidation of SAR, guiding the design of more potent and drug-like analogs.

  • Substituents on the Quinoline Ring: Electron-withdrawing or electron-donating groups at various positions (e.g., 2, 6, 7, and 8) can significantly impact activity. For instance, a substituent at the 2-position, such as a methyl or aryl group, can influence the overall conformation and lipophilicity of the molecule.[9][12]

  • Substituents on the Carboxamide Nitrogen: The nature of the group attached to the amide nitrogen is often a key determinant of potency. Aromatic or heteroaromatic rings, often with specific substitution patterns, can engage in crucial interactions with the biological target. The length and flexibility of any linker between the amide and a terminal group are also important.[13]

Caption: Key structure-activity relationships for quinoline-4-carboxamides.

Mechanism of Action: Beyond Hemozoin Inhibition

While the classical quinoline mechanism of hemozoin inhibition remains a possibility, recent research has unveiled a novel target for some quinoline-4-carboxamide series: Plasmodium falciparum elongation factor 2 (PfEF2) .[5][6][7][8]

  • PfEF2 Inhibition: This enzyme is a crucial component of the parasite's protein synthesis machinery, catalyzing the translocation of the ribosome along the mRNA template.

  • Consequences of Inhibition: By inhibiting PfEF2, these compounds effectively shut down protein production in the parasite, leading to a rapid cessation of growth and eventual death.

  • Significance: A novel mechanism of action is highly desirable as it is less likely to be affected by existing resistance mechanisms that have evolved against traditional antimalarials like chloroquine.

MoA_Diagram QC4C Quinoline-4-Carboxamide PfEF2 Pf Elongation Factor 2 (PfEF2) QC4C->PfEF2 Inhibits Ribosome Ribosome PfEF2->Ribosome Required for translocation ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Performs mRNA mRNA mRNA->Ribosome Template ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Cessation leads to

Caption: Proposed mechanism of action via PfEF2 inhibition.

Pharmacokinetics and ADMET Profiling

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these parameters is crucial.

  • In Vitro ADMET Assays:

    • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.

    • Solubility: Measurement of aqueous solubility at different pH values.

    • Permeability: Assessment of cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • In Vivo Pharmacokinetics: Following oral or intravenous administration to rodents, plasma concentrations of the compound are measured over time to determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (%F).

ParameterDesired ProfileRationale
Aqueous Solubility > 50 µMEnsures dissolution in the gastrointestinal tract for absorption.
Microsomal Stability t₁/₂ > 30 minIndicates resistance to rapid metabolic breakdown by the liver.
Oral Bioavailability (%F) > 30%A higher percentage of the oral dose reaches systemic circulation.
Plasma Protein Binding < 99%A high free fraction is available to exert its therapeutic effect.

Table 3: Key ADMET parameters and their desired profiles.

Conclusion and Future Directions

Substituted quinoline-4-carboxamides represent a highly promising class of antimalarial agents. Through systematic medicinal chemistry efforts, potent compounds with low nanomolar in vitro activity and excellent in vivo efficacy in murine models have been identified.[6][7] The discovery of a novel mechanism of action, the inhibition of PfEF2, provides a compelling rationale for their continued development, as they are likely to be effective against parasite strains resistant to current therapies.

Future research in this area should focus on:

  • Lead Optimization: Fine-tuning the ADMET properties of lead compounds to ensure they are suitable for clinical development.

  • Broad-Spectrum Activity: Evaluating the activity of these compounds against other Plasmodium species, including P. vivax, and against different life-cycle stages of the parasite.

  • Resistance Studies: Investigating the potential for resistance to develop against PfEF2 inhibitors and identifying strategies to mitigate this risk.

The journey from a promising chemical scaffold to a life-saving medicine is long and arduous. However, the compelling biological profile of quinoline-4-carboxamides provides a strong foundation for optimism in the ongoing fight against malaria.

References

  • Su, X. Z., Lane, K. D., & Wellems, T. E. (2019). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. [Link]

  • Woodland, J. G. (2018). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub. [Link]

  • IntechOpen. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Gao, Q., et al. (2018). Synthesis of Quinoline-4-carboxamides from Ketoxime Acetates and Isatins. Thieme Chemistry. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. [Link]

  • Mijangos, V., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]

  • Gising, J., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ACS Publications. [Link]

  • Draper, M. P., et al. (2015). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy. [Link]

  • Mijangos, V., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]

  • Singh, K., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Preprints.org. [Link]

  • Lasne, M. C., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Vijayakumar, V., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Webster, H. K. (1989). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. SEAMEO TROPMED Network. [Link]

  • Adjei, J. A., et al. (2025). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]

  • ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Baragaña, B., et al. (2016). In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. ACS Publications. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture. [Link]

  • Kalita, J., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. R Discovery. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Jain, M., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Scilit. [Link]

  • Khulu, Z. M., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology. [Link]

  • Kaczor, A. A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. [Link]

  • Kalita, J., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. ResearchGate. [Link]

Sources

Foundational

The 6-Bromoquinoline Scaffold in Medicinal Chemistry: Synthetic Workflows and Pharmacological Profiling

Executive Summary The quinoline heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, ranging from antimalarials to targeted oncology drugs. Withi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, ranging from antimalarials to targeted oncology drugs. Within this chemical space, 6-bromoquinoline and its derivatives occupy a highly strategic niche. The presence of the bromine atom at the C6 position serves a dual purpose: it acts as a lipophilic bioisostere that enhances cellular membrane permeability, and it provides a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth analysis of 6-bromoquinoline derivatives, detailing the causality behind core synthetic functionalization strategies (such as N-oxidation and chemoselective reduction) and profiling their biological efficacy, particularly in oncology and antimicrobial development.

Structural and Electronic Rationale of 6-Bromoquinoline

The intrinsic reactivity of the quinoline ring is dictated by the electron-withdrawing nature of the pyridine nitrogen, which renders the quinoline core electron-deficient. This electronic distribution makes electrophilic aromatic substitution (e.g., nitration, halogenation) challenging on the pyridine ring, typically directing these reactions to the carbocyclic ring (positions C5 and C8).

The C6-bromine atom introduces significant synthetic versatility. The C-Br bond is highly susceptible to oxidative addition by Pd(0) catalysts, making 6-bromoquinoline an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions 1. To further functionalize the ring, chemists frequently employ N-oxidation to temporarily alter the electronic properties of the scaffold, facilitating regioselective substitutions that are otherwise thermodynamically unfavorable.

Core Synthetic Workflows & Functionalization

N-Oxidation: Activating the Quinoline Core

Causality & Mechanism: Direct functionalization of the quinoline core is notoriously difficult due to its electron-deficient nature. The N-oxidation of 6-bromoquinoline is a critical transformation that activates the ring. By converting the basic nitrogen to an N-oxide, electron density is pushed back into the ring via resonance, specifically activating the C2 and C4 positions for nucleophilic attack, and altering the regioselectivity of electrophilic nitration 2.

Table 1: Quantitative Data for the N-Oxidation of 6-Bromoquinoline

MethodOxidizing AgentSolventTempTimeYield (%)Melting Point (°C)
Method A meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂)Room Temp2 hours87%140-142
Method B Hydrogen Peroxide (H₂O₂) / Acetic AcidAcetic Acid (AcOH)Reflux2 hours60%140-142

Data synthesized from Benchchem application notes 2.

Experimental Protocol 1: Synthesis of 6-Bromoquinoline-1-oxide (Method A)

This protocol utilizes m-CPBA due to its mild conditions and superior yield compared to H₂O₂/AcOH reflux methods.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Oxidation: Slowly add m-CPBA (1.2 equivalents) portion-wise to the solution at room temperature. Causality: Portion-wise addition controls the exothermic nature of peroxy acid reactions, preventing thermal degradation of the product.

  • Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., EtOAc/Hexane) until the starting material is entirely consumed.

  • Quenching & Neutralization: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This is a critical self-validating safety step; NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct and safely quenches any unreacted, potentially explosive peroxy acid.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude solid via silica gel column chromatography to afford 6-bromoquinoline-1-oxide as a solid (Yield: ~87%).

Chemoselective Reduction: Accessing 8-Amino Derivatives

To synthesize complex biological inhibitors, researchers often nitrate the quinoline core and subsequently reduce it to an amine. A common precursor is 6-bromo-8-nitroquinoline.

Experimental Protocol 2: Chemoselective Reduction to 6-Bromoquinolin-8-amine

Causality: Standard catalytic hydrogenation (Pd/C, H₂) cannot be used here because it risks competitive hydrodehalogenation, cleaving the crucial C6-bromine atom. Instead, an iron-mediated reduction in acidic media provides strict chemoselectivity for the nitro group.

  • Reaction Setup: To a solution of 6-bromo-8-nitroquinoline (4 g, 1.58 mmol) in a solvent mixture of EtOH/HOAc/H₂O (50 mL / 50 mL / 25 mL), add fine iron powder (3.18 g, 5.69 mmol) 3.

  • Reflux: Heat the resulting suspension to reflux for exactly 3 hours.

  • Neutralization: Cool the mixture to room temperature and carefully neutralize with 2.5 N NaOH. Causality: Neutralization precipitates iron salts as insoluble hydroxides, preventing them from complexing with the newly formed basic amine product.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron solids. Wash the filter cake thoroughly with ethyl acetate (EtOAc).

  • Extraction: Extract the filtrate with EtOAc (3 x 200 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil by column chromatography (40% EtOAc/hexanes) to afford a yellow solid (Yield: 91%, mp 142-145°C) 3.

G A 6-Bromoquinoline (Core Scaffold) B N-Oxidation (m-CPBA, CH2Cl2) A->B Activation F Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) A->F C-Br Bond Cleavage C 6-Bromoquinoline-1-oxide (Activated Intermediate) B->C Yield: 87% D Nitration (HNO3/H2SO4) C->D Electrophilic Substitution E 6-Bromo-5-nitroquinoline (Anticancer Precursor) D->E Regioselective G C6-Functionalized Quinolines (Target Therapeutics) F->G C-C Bond Formation

Figure 1: Synthetic functionalization workflow of the 6-bromoquinoline scaffold.

Biological Activity Profiles & Structure-Activity Relationships (SAR)

6-bromoquinoline derivatives exhibit a broad spectrum of pharmacological activities. The lipophilicity of the bromine atom at C6 improves the pharmacokinetic profile (specifically volume of distribution and cell penetration), while the quinoline nitrogen acts as a critical hydrogen bond acceptor in kinase hinge-binding regions.

Anticancer Efficacy & Cytotoxicity

Derivatives such as 6-bromo-5-nitroquinoline and 6-bromoquinoline-8-carbonitrile have demonstrated significant antiproliferative properties. The mechanism of action frequently involves mitochondrial membrane depolarization, leading to the induction of apoptosis via the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins 4.

Table 2: In Vitro Antiproliferative Activity (IC50) of Quinoline Derivatives

CompoundC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix) IC50 (µg/mL)HT29 (Human Colon) IC50 (µg/mL)
6-Bromo-5-nitroquinoline >5024.126.2
7-Cyano-8-hydroxyquinoline 12.310.115.8
5,7-Dicyano-8-hydroxyquinoline 8.96.711.2
5-Fluorouracil (Reference) Baseline ControlBaseline ControlBaseline Control

Data indicates that while 6-bromo-5-nitroquinoline is highly active against cervical and colon carcinomas, cyano-substituted derivatives show even greater potency across broader cell lines 4.

PI3K/mTOR Dual Inhibition

Recent advancements in medicinal chemistry have utilized 6-bromoquinoline as the core for novel phenylsulfonylurea derivatives acting as PI3K/mTOR dual inhibitors. In these architectures, the 6-bromoquinoline moiety occupies the ATP-binding pocket of the PI3Kα kinase domain. Structural activity relationship (SAR) studies reveal that para-methoxy substituted anilino side chains attached to the quinoline core yield sub-micromolar IC50 values (e.g., 0.72 µM against PI3Kα) 5.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment MTOR mTOR (Mammalian Target of Rapamycin) AKT->MTOR Activation PROLIF Tumor Cell Proliferation & Survival MTOR->PROLIF Translation/Growth INHIB 6-Bromoquinoline Derivatives (Dual PI3K/mTOR Inhibitors) INHIB->PI3K ATP-Competitive Inhibition INHIB->MTOR Kinase Domain Binding

Figure 2: Mechanism of action for 6-bromoquinoline-derived PI3K/mTOR dual inhibitors.

Antimicrobial Applications (Bedaquiline Analogues)

Beyond oncology, 6-bromoquinoline is a vital precursor in the synthesis of antitubercular agents. Using Sonogashira coupling, researchers have successfully attached alkynyl linkers to the C6 position of the quinoline core to synthesize fluorescently labeled analogues of Bedaquiline (a diarylquinoline ATP synthase inhibitor). While bulky substitutions at C6 can sometimes reduce binding affinity (raising IC50 to >10 μM), the C6-Br bond remains the definitive synthetic anchor for exploring the chemical space around the ATP synthase binding pocket 6.

Conclusion & Future Perspectives

The 6-bromoquinoline scaffold represents a masterclass in rational drug design and synthetic utility. By leveraging the electronic modulation provided by N-oxidation and the chemoselectivity of iron-mediated reductions, medicinal chemists can reliably construct highly complex, multi-substituted quinoline architectures. The robust pharmacological data—spanning potent antiproliferative activity to targeted kinase inhibition—cements 6-bromoquinoline as a foundational building block in the continuous pipeline of modern therapeutic discovery.

References

  • Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors. Molecules / Semantic Scholar.[Link]

  • Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues. RSC Publishing.[Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Introduction & Pharmacological Context The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a premier synthetic methodology for constructing substituted quinoline-4-carboxylic acids (cinchoninic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a premier synthetic methodology for constructing substituted quinoline-4-carboxylic acids (cinchoninic acids) [1]. The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous antiviral, antibacterial, and antitumoral agents [2]. By reacting isatin (1H-indole-2,3-dione) with an enolizable carbonyl compound under strongly basic conditions, researchers can rapidly generate diverse, highly functionalized quinoline libraries [3].

This application note provides a comprehensive, self-validating protocol for the Pfitzinger reaction, detailing the mechanistic causality behind each step to ensure reproducible, high-yield syntheses.

Mechanistic Causality & Reaction Dynamics

To achieve high yields and avoid common pitfalls, it is critical to understand the causality behind the reaction conditions. The Pfitzinger reaction is not a simple one-step condensation; it is a cascade sequence driven by specific thermodynamic sinks [1, 2].

  • Base-Promoted Lactam Cleavage: Isatin is remarkably stable, but its amide bond is susceptible to nucleophilic attack by hydroxide ions. A strong base (typically KOH) cleaves this bond, generating the potassium salt of 2-aminophenylglyoxylic acid. Causality: This step unmasks both the aniline nucleophile and the highly electrophilic α-keto acid required for the subsequent condensation.

  • Enolate Formation & Cross-Aldol Addition: The basic medium simultaneously deprotonates the α-methylene group of the added ketone, forming an enolate. This enolate attacks the α-keto group of the ring-opened isatin intermediate.

  • Cyclodehydration: The free aniline amine condenses with the ketone's carbonyl carbon to form an imine/enamine intermediate, which undergoes irreversible intramolecular cyclization and dehydration to aromatize into the stable quinoline core[1].

Mechanism Isatin Isatin (Starting Material) Base Base Hydrolysis (KOH / H2O) Isatin->Base KetoAcid 2-Aminophenylglyoxylic Acid (Keto-acid Intermediate) Base->KetoAcid Ketone Enolizable Ketone / Aldehyde (Nucleophilic Attack) KetoAcid->Ketone Imine Imine / Enamine Formation Ketone->Imine Cyclo Intramolecular Cyclization & Dehydration Imine->Cyclo Product Quinoline-4-carboxylic Acid (Final Product) Cyclo->Product

Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step provides visual or chemical feedback to confirm success, minimizing downstream failures [3, 4].

Reagents & Equipment
  • Isatin: 10.0 mmol (1.47 g)

  • Enolizable Ketone (e.g., Acetophenone): 15.0 mmol (1.80 g) — Causality: A 1.5 eq excess drives the condensation forward and compensates for minor losses to competing aldol self-condensation.

  • Potassium Hydroxide (KOH): 40.0 mmol (2.24 g) — Causality: 4.0 eq is strictly required (1 eq for lactam cleavage, 1 eq for ketone enolization, 1 eq to neutralize the newly formed carboxylic acid, and 1 eq to maintain the highly alkaline pH).

  • Solvent: Absolute Ethanol (40 mL) and DI Water (5 mL).

Step-by-Step Methodology

Step 1: In Situ Generation of the Keto-Acid

  • Dissolve KOH in the EtOH/H2O mixture in a 100 mL round-bottom flask.

  • Add isatin portion-wise at room temperature.

  • Validation Check: The suspension will initially appear deep purple but will transition to a clear, dark brown/yellow solution over 1 hour. This color shift physically validates the complete cleavage of the isatin lactam ring [3].

Step 2: Condensation & Cyclization 4. Add the ketone dropwise to the basic solution. 5. Equip the flask with a reflux condenser and heat to 80°C (reflux) for 24 hours. 6. Validation Check: TLC monitoring (DCM:MeOH 9:1) should show the disappearance of the ketone and the formation of a baseline-spot (the highly polar potassium carboxylate salt).

Step 3: Orthogonal Purification (Workup) 7. Cool the reaction to room temperature and evaporate the ethanol under reduced pressure. 8. Dissolve the resulting crude residue in 30 mL of distilled water. 9. Extract the aqueous layer with Diethyl Ether (3 × 20 mL). 10. Causality of Extraction: The desired product exists as a water-soluble potassium salt. Unreacted ketone and neutral aldol byproducts partition into the ether layer. Discarding the ether layer effectively purifies the product without the need for column chromatography [3].

Step 4: Isoelectric Precipitation 11. Cool the aqueous layer in an ice bath (0–5°C). 12. Slowly add 6M HCl (or glacial acetic acid) dropwise while stirring vigorously, until the pH reaches 4.0–5.0. 13. Causality of pH Control: Quinoline-4-carboxylic acids are amphoteric. Acidifying below pH 2 will protonate the quinoline nitrogen, forming a water-soluble hydrochloride salt and preventing precipitation. pH 4.5 targets the isoelectric point, forcing the zwitterion to crash out of solution as a pale solid [4]. 14. Isolate the precipitate via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 60°C.

Workflow Step1 1. Hydrolysis KOH + Isatin Stir 1h Step2 2. Condensation Add Ketone Reflux 24h Step1->Step2 Step3 3. Extraction Ether Wash Removes Impurities Step2->Step3 Step4 4. Acidification HCl to pH 4-5 Precipitates Product Step3->Step4 Step5 5. Isolation Filter & Dry Pure Acid Step4->Step5

Step-by-step experimental workflow for the Pfitzinger synthesis and purification.

Substrate Scope & Quantitative Yields

The efficiency of the Pfitzinger reaction is highly dependent on the steric and electronic properties of the ketone [2]. Below is a quantitative summary of representative substrates:

Isatin DerivativeCarbonyl SubstrateMajor ProductIsolated Yield (%)
IsatinAcetone2-Methylquinoline-4-carboxylic acid75 - 82%
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid85 - 89%
5-ChloroisatinCyclohexanone6-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid78 - 84%
5-MethylisatinPhenoxyacetone2,6-Dimethyl-3-phenoxyquinoline-4-carboxylic acid65 - 70%
Isatin3-Pentanone2-Ethyl-3-methylquinoline-4-carboxylic acid55 - 60%*

*Note: Symmetrical aliphatic ketones with increased steric bulk exhibit lower yields due to hindered nucleophilic attack during the cross-aldol step.

Troubleshooting & Field Insights

  • No Precipitation upon Acidification: If the pH drops too low (pH < 2), the product redissolves due to nitrogen protonation. Solution: Carefully back-titrate the solution with saturated NaHCO₃ until turbidity reappears (pH ~4.5).

  • Tarry Byproducts: Highly enolizable aliphatic ketones can undergo rapid self-condensation, creating polymeric tars. Solution: Switch the base from KOH to a milder base, or utilize a biphasic solvent system to partition the ketone and slow down self-condensation.

  • Incomplete Reaction (Starting Material Recovery): If the isatin is highly electron-rich (e.g., 5-methoxyisatin), the initial lactam cleavage is kinetically slower. Solution: Increase the base hydrolysis time to 3 hours before introducing the ketone.

References

  • Pfitzinger Reaction. Wikipedia. URL: [Link]]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 2014. URL: [Link]

  • Application of Pfitzinger reaction in synthesis of quinoline derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR), 2010. URL: [Link]]

Application

HPLC purification method for quinoline carboxamide derivatives

Advanced Preparative HPLC Purification of Quinoline Carboxamide Derivatives: A Self-Validating Protocol Biological Context & The Purification Imperative Quinoline carboxamides represent a highly versatile and privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Preparative HPLC Purification of Quinoline Carboxamide Derivatives: A Self-Validating Protocol

Biological Context & The Purification Imperative

Quinoline carboxamides represent a highly versatile and privileged scaffold in modern drug discovery. Derivatives such as 3-quinoline carboxamides have been heavily optimized as potent, selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase for oncology applications[1], while 4-quinoline carboxamides have demonstrated multistage antimalarial efficacy[2].

Because these compounds are frequently evaluated in sensitive in vivo disease models, trace impurities—particularly unreacted boronic acids from Suzuki cross-coupling or regioisomeric by-products from nucleophilic aromatic substitution (SNAr)—can drastically skew pharmacokinetic (PK) and pharmacodynamic (PD) readouts. Therefore, achieving >95% purity is not merely a quality control metric; it is a fundamental requirement for biological data integrity[1]. Accurate and reliable quantification and purification of these compounds are crucial for advancing them through the drug development pipeline[3].

ATM_Pathway DSB DNA Double-Strand Breaks (e.g., Irinotecan) ATM ATM Kinase (Target) DSB->ATM Activates p53 p53 Activation ATM->p53 Phosphorylates Inhibitor Quinoline-3-Carboxamide (Inhibitor) Inhibitor->ATM Blocks CellCycle Cell Cycle Arrest / Apoptosis p53->CellCycle Induces

Fig 1. Mechanism of ATM Kinase inhibition by quinoline-3-carboxamide derivatives.

Chromatographic Strategy: The Causality of Mobile Phase Selection

The primary challenge in purifying quinoline carboxamide derivatives lies in their structural functionalization. To improve aqueous solubility and oral bioavailability, medicinal chemists frequently append basic aliphatic amines (e.g., piperazines, pyrrolidines, or morpholines) to the quinoline core[2].

The Acidic Pitfall: If purified under standard acidic conditions (e.g., 0.1% Trifluoroacetic acid or Formic acid), these basic nitrogen atoms become fully protonated. This leads to strong, secondary electrostatic interactions with residual unendcapped silanols on the silica backbone of the stationary phase. The macroscopic result is severe peak tailing, reduced resolution between closely eluting isomers, and poor mass recovery.

The Alkaline Solution: To circumvent this, our methodology employs a high-pH mobile phase strategy. By utilizing 0.2% ammonium carbonate or 0.1% ammonia in the aqueous phase, the basic moieties are maintained in their neutral, free-base state[1][2]. This suppresses silanol interactions and drives the separation purely through hydrophobic partitioning with the C18 alkyl chains, yielding sharp, symmetrical peaks and maximizing preparative loading capacity.

Quantitative Performance Metrics

The following table summarizes the expected chromatographic performance when utilizing the optimized alkaline preparative method for quinoline carboxamides.

ParameterTypical ValueCausality / Significance
Purity Yield > 95%The strict threshold required for in vivo biological assays to prevent off-target artifacts[1].
Recovery Rate 70% - 85%Optimized by the basic mobile phase, which prevents irreversible binding to column silanols.
Loading Capacity 10 - 50 mg / injectionDependent on the compound's solubility in the DMSO injection plug and Mobile Phase A.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLEnsures trace impurities are accurately identified during the analytical QC phase[3].

Self-Validating Preparative Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system. Fractions are never pooled based solely on UV triggering; they must pass an orthogonal analytical LC-MS gate before final lyophilization.

HPLC_Workflow Crude Crude Reaction Mixture (Quinoline Carboxamides) Prep Sample Preparation (Filtration & Dissolution) Crude->Prep HPLC Preparative RP-HPLC (C18, Basic Mobile Phase) Prep->HPLC Fractions Fraction Collection (UV/Vis Triggered) HPLC->Fractions Analysis Purity Verification (Analytical LC-MS) Fractions->Analysis Analysis->HPLC <95% Purity (Repurify) Lyophilization Lyophilization (Pure Compound) Analysis->Lyophilization >95% Purity

Fig 2. Self-validating preparative HPLC workflow for quinoline carboxamides.

Step-by-Step Methodology

Phase I: Sample Preparation (The Anti-Fouling Step)

  • Solubilization: Dissolve the crude quinoline carboxamide mixture in a minimal volume of high-purity Dimethyl Sulfoxide (DMSO). DMSO is chosen for its universal solvating power, preventing the precipitation of highly lipophilic intermediates upon injection.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

    • Causality: Crude mixtures often contain colloidal palladium from upstream cross-coupling reactions. PTFE filtration prevents these particulates from permanently fouling the preparative column frit and increasing backpressure.

Phase II: Preparative HPLC Execution 3. Column Equilibration: Mount a robust C18 Preparative Column (e.g., Waters XBridge C18, 19 mm × 100 mm, 5 µm particle size). This specific column chemistry is engineered with ethylene-bridged hybrid particles to withstand high-pH mobile phases without silica dissolution[2]. Equilibrate with 95% Mobile Phase A (Water + 0.2% Ammonium Carbonate) and 5% Mobile Phase B (Acetonitrile)[1]. 4. Injection: Inject 500 µL to 1.0 mL of the filtered DMSO solution. 5. Gradient Elution:

  • 0.0 - 2.0 min: Hold at 5% B (Desalting and DMSO plug elution).

  • 2.0 - 15.0 min: Linear gradient from 5% B to 95% B.

    • Causality: A shallow linear gradient ensures adequate residence time for the baseline separation of structurally similar des-fluoro or des-chloro impurities.

  • 15.0 - 17.0 min: Hold at 95% B (Column wash).

  • 17.0 - 20.0 min: Return to 5% B (Re-equilibration).

  • Fraction Collection: Trigger collection via dual-wavelength UV detection (e.g., 254 nm for the quinoline core and 220 nm for amide bonds) combined with mass-directed triggering (target [M+H]+).

Phase III: The Analytical Validation Gate 7. Orthogonal QC: Withdraw a 5 µL aliquot from each collected fraction. Inject onto an analytical LC-MS system using a different column chemistry (e.g., a Phenyl-Hexyl column) or a modified gradient to expose hidden co-elutions. 8. Decision Matrix:

  • Pass: If the target mass is confirmed and UV purity is ≥95%, proceed to Phase IV.

  • Fail: If purity is <95%, the fraction is flagged.

    • Causality: The system mandates that failed fractions are concentrated and recycled through Phase II using a shallower gradient (e.g., 20% to 60% B over 20 minutes) to resolve the co-eluting impurity.

Phase IV: Compound Recovery 9. Lyophilization: Pool the validated fractions. Flash-freeze using liquid nitrogen and lyophilize to dryness.

  • Causality: Rotary evaporation of water/acetonitrile mixtures containing basic buffers can lead to bumping and thermal degradation of the carboxamide linkage. Lyophilization gently sublimes the volatile ammonium carbonate buffer, yielding the pure quinoline carboxamide as a stable, free-flowing solid[1].

References

  • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Comprehensive Application Note: NMR Characterization Protocol for 6-Bromo-2-methylquinoline-4-carboxamide

Executive Summary 6-Bromo-2-methylquinoline-4-carboxamide is a highly functionalized heterocyclic scaffold utilized extensively as a building block in the synthesis of kinase inhibitors and antimalarial agents. The prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-methylquinoline-4-carboxamide is a highly functionalized heterocyclic scaffold utilized extensively as a building block in the synthesis of kinase inhibitors and antimalarial agents. The presence of the C-6 bromine atom enables downstream palladium-catalyzed cross-coupling, while the C-4 carboxamide acts as a critical hydrogen-bond donor/acceptor in target binding [1]. Ensuring the regiochemical purity of this intermediate is paramount. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for its unambiguous structural characterization.

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I design NMR protocols not merely to collect data, but to establish a self-validating analytical system. Every parameter in this workflow is dictated by the unique physicochemical properties of the quinoline derivative[2].

  • Causality in Solvent Selection : The primary carboxamide group (-CONH₂) forms strong intermolecular hydrogen bonds, causing poor solubility and signal broadening in non-polar solvents like CDCl₃. By utilizing deuterated dimethyl sulfoxide (DMSO-d₆), we actively disrupt these aggregates. DMSO acts as a strong hydrogen-bond acceptor, ensuring complete dissolution and slowing the proton exchange rate. This allows the -NH₂ protons to be observed as two distinct, diastereotopic broad singlets due to restricted rotation around the C-N partial double bond.

  • Spin System Dynamics : The C-6 bromine substitution creates a distinct AMX spin system in the benzenoid ring. Bromine's inductive electron-withdrawing nature, coupled with its resonance capability, specifically deshields the ortho protons (H-5 and H-7). We expect a meta-coupled doublet for H-5 (J ≈ 2.0 Hz) and an ortho/meta-coupled doublet of doublets for H-7 (J ≈ 8.8, 2.0 Hz) [3].

  • Self-Validating 2D Strategy : 1D NMR is insufficient for the absolute assignment of the five quaternary carbons (C-2, C-4, C-4a, C-6, C-8a). Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The C-2 methyl protons will exhibit strong ³JCH correlations to C-3 and the bridgehead C-8a, firmly anchoring the pyridine ring assignments and validating the structural integrity.

Self-Validating Experimental Protocol

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 6-Bromo-2-methylquinoline-4-carboxamide.

  • Dissolve the compound in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete homogeneity.

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no micro-bubbles are trapped in the active volume.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Shim the magnetic field (Z1-Z5 gradients) to achieve a TMS linewidth at half-height (FWHM) of < 1.0 Hz.

  • Tune and match the probe for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters
  • ¹H NMR : Pulse program = zg30, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16, Spectral width (SW) = 20 ppm.

  • ¹³C NMR : Pulse program = zgpg30 (proton-decoupled), D1 = 2.0 s, NS = 1024 to 2048 (critical for resolving the C-6 and bridgehead quaternary carbons), SW = 250 ppm.

  • 2D HMBC : Pulse program = hmbcgplpndqf, NS = 8, 256 increments in F1 (¹³C), 2048 points in F2 (¹H).

Step 4: Data Processing
  • Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

  • Phase and baseline correct the spectra manually.

  • Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

Quantitative Data Presentation

Table 1: ¹H NMR Expected Assignments (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
2-CH₃ 2.65Singlet (s)-3HDeshielded by adjacent imine nitrogen.
H-3 7.60Singlet (s)-1HIsolated proton on the pyridine ring.
-NH₂ 7.80, 8.15Broad singlets (br s)-2HCarboxamide protons, diastereotopic due to restricted rotation.
H-7 7.85Doublet of doublets (dd)8.8, 2.01HOrtho coupling to H-8, meta to H-5.
H-8 7.95Doublet (d)8.81HOrtho coupling to H-7.
H-5 8.25Doublet (d)2.01HMeta coupling to H-7, deshielded by C-6 Br.

Table 2: ¹³C NMR Expected Assignments (DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
2-CH₃ 24.5CH₃Typical methyl attached to an sp² carbon.
C-6 120.5C (Quaternary)Shielded by the heavy atom effect of Bromine.
C-3 121.0CHOrtho to the electron-withdrawing carboxamide.
C-4a 124.0C (Quaternary)Bridgehead carbon.
C-5 126.5CHAromatic CH.
C-8 130.5CHAromatic CH.
C-7 132.0CHAromatic CH.
C-4 143.0C (Quaternary)Attached to the carboxamide group.
C-8a 147.5C (Quaternary)Bridgehead carbon, deshielded by adjacent nitrogen.
C-2 158.5C (Quaternary)Deshielded by the imine nitrogen.
C=O 168.0C (Quaternary)Carbonyl carbon of the carboxamide.

Workflow Visualization

NMR_Workflow Sample Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D Insert to Spectrometer Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If Quaternary C's ambiguous Process Spectral Processing (FT, Phasing, Baseline) Acq1D->Process Acq2D->Process Analysis Spin System Analysis & Signal Assignment Process->Analysis Peak Picking & Integration Validation Structural Validation (6-Bromo-2-methylquinoline-4-carboxamide) Analysis->Validation Cross-reference 2D correlations

Figure 1: Self-validating NMR structural elucidation workflow for quinoline derivatives.

References

  • Belferdi, F., Merabet, N., & Panossian, A. (2024). Microwave and conventional synthesis of novel quinoline derivatives: Claisen type rearrangement. Revue Roumaine de Chimie, 69(7-8), 351-356.[Link]

  • Nandy, A., & Sekar, G. (2022). Dibenziodolium Salts as Halogen Bond Donor Catalysts for the Reduction of Quinolines, One-Pot Reductive Amination, and Addition Reaction with Indoles. European Journal of Organic Chemistry, 2022(41), e202200982.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline. PubChem.[Link]

Sources

Application

Mass spectrometry analysis of 6-Bromo-2-methylquinoline-4-carboxamide

An Application Note and Protocol for the High-Resolution Mass Spectrometry Analysis of 6-Bromo-2-methylquinoline-4-carboxamide Abstract 6-Bromo-2-methylquinoline-4-carboxamide is a halogenated heterocyclic compound repre...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Resolution Mass Spectrometry Analysis of 6-Bromo-2-methylquinoline-4-carboxamide

Abstract

6-Bromo-2-methylquinoline-4-carboxamide is a halogenated heterocyclic compound representative of scaffolds utilized in pharmaceutical research and development. Accurate molecular characterization is fundamental to drug discovery, enabling confirmation of identity, assessment of purity, and elucidation of metabolic or degradation pathways. This document provides a comprehensive guide to the analysis of 6-Bromo-2-methylquinoline-4-carboxamide using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). We present a detailed, field-tested protocol for sample preparation, instrument setup, and data acquisition, along with an in-depth discussion of the expected fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a robust method for the structural characterization of quinoline-based small molecules.

Introduction: The Rationale for HRMS in Pharmaceutical Analysis

In modern drug discovery and development, High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool.[1] Its ability to provide highly accurate mass measurements allows for the confident determination of elemental composition, distinguishing between compounds with very similar nominal masses and reducing the risk of false positives during screening.[1][2] For novel chemical entities like 6-Bromo-2-methylquinoline-4-carboxamide, HRMS is critical for verifying the molecular structure, identifying impurities, and characterizing metabolites.[3]

Electrospray Ionization (ESI) is a "soft" ionization technique that generates primarily molecular weight information, making it ideal for analyzing small organic molecules, including those with basic nitrogen atoms like quinolines, which readily form protonated molecules ([M+H]⁺) in the positive ion mode.[4][5] When coupled with tandem mass spectrometry (MS/MS), where a specific precursor ion is isolated and fragmented, ESI-HRMS provides rich structural detail, enabling the definitive characterization of the molecule.[6][7] This application note establishes a complete workflow for the reliable analysis of 6-Bromo-2-methylquinoline-4-carboxamide, from sample preparation to structural elucidation.

Materials and Instrumentation

  • Analyte: 6-Bromo-2-methylquinoline-4-carboxamide (C₁₁H₉BrN₂O, Molecular Weight: 265.11 g/mol [8])

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and deionized water.[9]

  • Additives: Optima LC/MS grade formic acid.[10]

  • Labware: Calibrated analytical balance, Class A volumetric flasks, polypropylene autosampler vials with pre-slit septa, and adjustable micropipettes.

Experimental Workflow and Protocols

The overall analytical process is designed to ensure accuracy, reproducibility, and instrument stability. The workflow begins with careful sample preparation to avoid contaminants and instrument blockages, followed by instrument calibration and optimized data acquisition.

G cluster_prep Part 1: Sample & Standard Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis prep1 Weigh 1.0 mg of Analyte prep2 Dissolve in 1.0 mL Methanol (Stock: 1 mg/mL) prep1->prep2 prep3 Perform Serial Dilution (Intermediate: 10 µg/mL) prep2->prep3 prep4 Prepare Working Standard (Final: 1 µg/mL in 50:50 ACN:H₂O + 0.1% FA) prep3->prep4 acq2 Direct Infusion or LC-MS Injection prep4->acq2 Inject Sample acq1 Instrument Calibration (Verify Mass Accuracy) acq1->acq2 acq3 Acquire Full Scan MS1 Data (Identify Precursor Ion) acq2->acq3 acq4 Acquire Product Ion Scan (MS/MS) (Fragment [M+H]⁺ Precursor) acq3->acq4 an1 Determine Accurate Mass & Isotopic Pattern of [M+H]⁺ acq4->an1 Process Data an3 Analyze MS/MS Spectrum (Identify Fragment Ions) acq4->an3 an2 Propose Elemental Composition an1->an2 an4 Elucidate Fragmentation Pathway & Confirm Structure an3->an4

Figure 1: High-level experimental workflow for HRMS analysis.
Protocol: Standard Preparation

The goal is to prepare a dilute, salt-free solution to prevent ion suppression and source contamination.[11][12]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 6-Bromo-2-methylquinoline-4-carboxamide. Dissolve the solid in 1.0 mL of HPLC-grade methanol in a clean glass vial.

  • Intermediate Solution (10 µg/mL): Transfer 10 µL of the 1 mg/mL stock solution into a new vial containing 990 µL of methanol.

  • Working Solution (1 µg/mL or ~3.8 pmol/µL): Transfer 100 µL of the 10 µg/mL intermediate solution into an autosampler vial. Add 900 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The final concentration should be approximately 1 µg/mL.[4] The formic acid aids in the protonation of the analyte.[10]

    • Causality: High concentrations can lead to detector saturation and poor mass resolution.[12] Using a solvent composition similar to the mobile phase (if using LC-MS) prevents analyte precipitation upon injection.[10]

Protocol: Instrument Setup and Data Acquisition

This protocol assumes a direct infusion analysis on a Q-TOF or Orbitrap-based mass spectrometer. Parameters should be optimized for the specific instrument in use.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using the recommended calibration solution for the positive ion mode. Ensure mass accuracy is within an acceptable range (typically < 5 ppm).

  • Ion Source Optimization:

    • Mode: Electrospray Ionization (ESI), Positive Ion. The quinoline nitrogen is a basic site readily accepting a proton.[4]

    • Infusion: Infuse the working solution at a flow rate of 5-10 µL/min.

    • Parameter Tuning: Optimize key source parameters to achieve a stable and robust signal for the ion of interest. Refer to Table 1 for typical starting values.

ParameterTypical ValueRationale
Ionization ModeESI PositivePromotes the formation of [M+H]⁺ ions.[4]
Capillary Voltage2.5 - 3.5 kVCreates the electric field necessary for electrospray.
Cone/Nozzle Voltage20 - 40 VAssists in desolvation and ion transfer.
Desolvation GasNitrogenAids in solvent evaporation.
Desolvation Temp.250 - 400 °CProvides thermal energy for desolvation.
Mass Range (MS1)100 - 500 m/zCovers the expected precursor ion and potential low-mass fragments.
Collision Energy (MS/MS)15 - 40 eV (Ramped)Energy applied to induce fragmentation; ramping provides a range of fragments.[13]
Table 1: Representative Mass Spectrometry Acquisition Parameters.
  • MS1 Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecule, [M+H]⁺. The high resolution of the instrument should allow for the clear observation of the characteristic isotopic pattern of bromine.

  • MS/MS Acquisition (Product Ion Scan): Set up a tandem MS experiment. Select the monoisotopic peak of the [M+H]⁺ precursor ion (m/z 264.9974) for collision-induced dissociation (CID). Acquire the product ion spectrum to obtain structural fragments.[6]

Expected Results and Data Interpretation

Precursor Ion Analysis (MS1)

The molecular formula of the analyte is C₁₁H₉BrN₂O. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic doublet for all bromine-containing ions.

  • Monoisotopic Mass of Neutral Molecule: 263.9898 Da

  • Expected [M+H]⁺ Ion (C₁₁H₁₀BrN₂O⁺):

    • m/z for ⁷⁹Br isotope: 264.9971 Da

    • m/z for ⁸¹Br isotope: 266.9951 Da

The high-resolution mass measurement should confirm this elemental composition with a mass error of less than 5 ppm. The observed isotopic pattern should closely match the theoretical distribution for a molecule containing one bromine atom.

Ion SpeciesCalculated m/zProposed Elemental Composition
[M+H]⁺264.9971C₁₁H₁₀⁷⁹BrN₂O⁺
[M+H]⁺266.9951C₁₁H₁₀⁸¹BrN₂O⁺
Table 2: Expected High-Resolution Mass Data for the Precursor Ion.
Fragmentation Pathway Analysis (MS/MS)

The MS/MS spectrum of the [M+H]⁺ ion provides insight into the molecule's structure. The fragmentation is predicted to occur at the most labile bonds, primarily around the carboxamide group and the quinoline core. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like CO, H₂O, and HCN.[14][15][16] Halogenated aromatics can also lose the halogen radical.[17]

A plausible fragmentation pathway is outlined below:

  • Loss of Ammonia (NH₃): The primary amide can undergo a neutral loss of ammonia (17.03 Da) to form a stable acylium ion.

  • Loss of the Carboxamide Group (•CONH₂): Homolytic cleavage can result in the loss of the carboxamide radical (44.02 Da).

  • Loss of Carbon Monoxide (CO): Following the loss of NH₃, the resulting acylium ion can lose carbon monoxide (27.99 Da). This is a very common pathway for carbonyl-containing compounds.[18]

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of the bromine radical (78.92 or 80.92 Da).

G parent [M+H]⁺ m/z 264.9971 frag1 [M+H - NH₃]⁺ m/z 247.9716 parent->frag1 - NH₃ frag2 [M+H - •CONH₂]⁺ m/z 220.9760 parent->frag2 - •CONH₂ frag4 [M+H - •Br]⁺ m/z 186.0764 parent->frag4 - •Br frag3 [M+H - NH₃ - CO]⁺ m/z 219.9760 frag1->frag3 - CO

Figure 2: Proposed fragmentation pathway for 6-Bromo-2-methylquinoline-4-carboxamide.

Conclusion

This application note details a systematic and robust methodology for the analysis of 6-Bromo-2-methylquinoline-4-carboxamide using ESI-HRMS. The provided protocols for sample preparation and instrument operation are designed to yield high-quality, reproducible data suitable for structural confirmation and purity assessment in a drug discovery environment. By combining accurate mass measurement of the precursor ion with the structural information derived from MS/MS fragmentation, researchers can confidently characterize this and other related quinoline carboxamide derivatives. The principles and techniques described herein are broadly applicable to the analysis of a wide range of small molecule pharmaceuticals.

References

  • Watson, D. G., & Sparkman, O. D. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(3), 489-506. [Link]

  • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. [Link]

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. [Link]

  • Hughes, N. (2023). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3). [Link]

  • ResolveMass Laboratories Inc. (2025). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. [Link]

  • Montemurro, M., Rocchetti, G., & Lucini, L. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 16(3), 346. [Link]

  • Correia, T., et al. (2012). Electrospray ionization mass spectrometry as a valuable tool in the characterization of novel primaquine peptidomimetic derivatives. Journal of Mass Spectrometry, 47(6), 751-758. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Wang, Y., et al. (2024). Simultaneous Quantification of Carboxylate Enantiomers in Multiple Human Matrices with the Hydrazide-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • University of Washington. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. [Link]

  • Chemsrc. (n.d.). 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • da Silva, G., & St-Onge, L. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 25(10), 1806-1814. [Link]

  • Louisiana State University. (n.d.). ESI TOF sample prep. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline. [Link]

  • El-Faham, A., et al. (2015). One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline. RSC Advances, 5(115), 95200-95205. [Link]

  • MassBank of North America (MoNA). (2019). Quinoline; LC-ESI-QTOF; MS2. [Link]

  • Ghoneim, K. M., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 190-192. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

  • ChemWhat. (n.d.). 6-Bromo-2-methylquinoline CAS#: 877-42-9. [Link]

  • Liu, X., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Liu, X., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

  • Al-Tannak, N. F. (2023). Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. World Journal of Advanced Research and Reviews, 19(2), 1109-1115. [Link]

  • SpectraBase. (n.d.). Quinoline-4-carboxamide, 6-bromo-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Method

High-Throughput Cytotoxicity Profiling of 6-Bromo-2-methylquinoline-4-carboxamide: Application Note &amp; Multiplexed Assay Protocol

Introduction & Mechanistic Grounding Quinoline derivatives, including1[1], represent a highly versatile scaffold in medicinal chemistry. They are frequently investigated for their antiparasitic, antineoplastic, and targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Quinoline derivatives, including1[1], represent a highly versatile scaffold in medicinal chemistry. They are frequently investigated for their antiparasitic, antineoplastic, and targeted kinase-inhibitory properties[2]. However, the therapeutic utility of any novel chemotype is strictly governed by its therapeutic index. Evaluating the in vitro cytotoxicity of 6-Bromo-2-methylquinoline-4-carboxamide is a critical early-stage gateway to differentiate target-specific efficacy from generalized cellular toxicity.

Expertise & Experience: The Case for a Self-Validating Multiplexed System

A common pitfall in early drug discovery is relying on a single metabolic readout (e.g., MTT or standard ATP assays) to define "cell death." If 6-Bromo-2-methylquinoline-4-carboxamide acts as a metabolic or mitochondrial inhibitor rather than a true cytotoxin, an ATP-only assay will yield a false-positive cytotoxicity signal[3].

To establish a self-validating system , this protocol multiplexes two orthogonal biomarkers from the exact same sample well:

  • Intracellular ATP (Metabolic Viability): Quantified via a highly sensitive luciferase-luciferin bioluminescent reaction. ATP is strictly maintained by viable cells and rapidly depletes upon necrosis[4].

  • Lactate Dehydrogenase (LDH) Release (Membrane Integrity): LDH is a stable cytosolic enzyme that leaks into the extracellular media solely when the plasma membrane is compromised—a definitive hallmark of necrosis and late-stage apoptosis[5].

By measuring LDH from the supernatant and ATP from the remaining cell lysate, researchers can definitively distinguish between cytostatic and cytotoxic effects, while simultaneously controlling for compound auto-fluorescence[6].

Signaling & Assay Mechanism Visualization

Cytotoxicity_Assay Compound 6-Bromo-2-methylquinoline- 4-carboxamide Cells Mammalian Cell Culture (e.g., HepG2 / HEK293) Compound->Cells Treatment (48-72h) Viable Cell Viability (Intact Membrane & Metabolism) Cells->Viable Survival Dead Cytotoxicity (Membrane Compromise) Cells->Dead Toxicity ATP Intracellular ATP Retention Viable->ATP LDH LDH Enzyme Release into Media Dead->LDH CTG ATP Luminescence Assay (Luciferase Reaction) ATP->CTG Cell Lysis LDH_Assay LDH Fluorometric Assay (Resorufin Conversion) LDH->LDH_Assay Supernatant Transfer

Multiplexed detection of ATP (viability) and LDH (cytotoxicity) following compound treatment.

Experimental Design & Causality

  • Cell Line Selection: HepG2 (human hepatocellular carcinoma) is recommended as a primary model for assessing drug-induced hepatotoxicity. HEK293 cells serve as an excellent secondary model for general mammalian cytotoxicity.

  • Compound Handling & Causality: 6-Bromo-2-methylquinoline-4-carboxamide is hydrophobic and must be reconstituted in 100% anhydrous DMSO. Critical: The final assay concentration of DMSO must not exceed 0.5% (v/v). Higher concentrations disrupt lipid bilayers, causing background LDH release that will confound toxicity metrics.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in media (Establishes baseline 100% viability).

    • Positive Cytotoxicity Control: 100 µM Digitonin or 10 µM Staurosporine (Establishes maximum LDH release and minimum ATP).

    • Background Control: Cell-free media containing the compound (Rules out compound auto-fluorescence at 590 nm or direct chemical interference with the luciferase enzyme).

Step-by-Step Multiplexed Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest HepG2 cells at 70-80% confluence using Trypsin-EDTA.

  • Resuspend cells in complete assay media (e.g., DMEM + 10% FBS).

  • Seed 10,000 cells/well in 90 µL of media into a 96-well opaque white plate with a clear bottom . Causality: Opaque walls prevent luminescent/fluorescent cross-talk between adjacent wells, while the clear bottom allows for microscopic morphological inspection.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Phase 2: Compound Treatment (Day 2)
  • Prepare a 200X stock of 6-Bromo-2-methylquinoline-4-carboxamide in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO to establish a robust dose-response curve.

  • Dilute the DMSO stocks 1:20 into intermediate media (yielding 10X compound in 5% DMSO).

  • Transfer 10 µL of the 10X intermediate to the 90 µL of cells in the assay plate. (Final volume = 100 µL; Final DMSO = 0.5%; Final compound concentration range: e.g., 100 µM to 5 nM).

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Assay Execution (Day 4/5)

Step A: LDH Release Assay (Fluorometric) Note: This must be performed first. The ATP assay lyses the cells; if lysis occurs before supernatant transfer, the differential LDH readout is permanently destroyed.

  • Centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any floating dead cells or debris.

  • Carefully transfer 20 µL of the culture supernatant from each well into a new, solid black 96-well plate.

  • Add 20 µL of LDH Detection Reagent (containing resazurin, diaphorase, and lactate) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). The conversion of resazurin to resorufin is directly proportional to LDH activity[5].

Step B: ATP Luminescence Assay

  • Equilibrate the original assay plate (now containing 80 µL of media + cells) and the ATP detection reagent to room temperature for 30 minutes. Causality: Luciferase is highly temperature-sensitive. Temperature gradients across a plate cause "edge effects," artificially skewing data in the outer wells.

  • Add 80 µL of ATP Detection Reagent directly to the remaining cells. The reagent contains detergents that immediately lyse the cells, releasing intracellular ATP[3].

  • Place the plate on an orbital shaker at 500 rpm for 2 minutes to ensure complete lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence on a microplate reader (Integration time: 0.25 - 1.0 second per well).

Data Presentation & Interpretation

By synthesizing the quantitative data from both assays, researchers can map the exact phenotypic response induced by 6-Bromo-2-methylquinoline-4-carboxamide.

Multiplexed Readout ProfileBiological StateMechanistic Interpretation for 6-Bromo-2-methylquinoline-4-carboxamide
High ATP / Low LDH Viable Compound is well-tolerated; no interference with cellular metabolism or membrane integrity at this concentration.
Low ATP / Low LDH Cytostatic Compound inhibits proliferation or metabolic pathways (e.g., mitochondrial respiration) without causing direct cell lysis.
Low ATP / High LDH Cytotoxic Compound induces acute cell death (necrosis or late apoptosis), leading to membrane rupture and enzymatic leakage.
High ATP / High LDH Assay Interference False positive. The compound likely exhibits auto-fluorescence at 590nm, artificially inflating the LDH readout while cells remain viable.

References

  • Chemsrc.6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2.
  • Journal of Medicinal Chemistry - ACS Publications.
  • National Center for Biotechnology Information (NCBI).Cell Viability Assays - Assay Guidance Manual.
  • Promega Corporation.The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • National Institutes of Health (NIH).Cell Viability Assays - PubMed.

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-2-methylquinoline-4-carboxamide Against Cancer Cell Lines

Introduction: The Rationale for Investigating 6-Bromo-2-methylquinoline-4-carboxamide as a Potential Anticancer Agent The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 6-Bromo-2-methylquinoline-4-carboxamide as a Potential Anticancer Agent

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, leading to compounds that can interact with various biological targets. The introduction of a bromine atom at the 6-position of a quinoline or related heterocyclic ring has, in some instances, been shown to enhance cytotoxic effects against cancer cell lines.[2] Furthermore, the carboxamide moiety at the 4-position can participate in hydrogen bonding and other interactions, potentially increasing the binding affinity of the molecule to its target protein(s).[3]

Given these precedents, 6-Bromo-2-methylquinoline-4-carboxamide emerges as a compound of interest for anticancer drug discovery. Its structural features suggest the potential for cytotoxic or cytostatic activity against cancer cells. A systematic in vitro evaluation is the crucial first step in elucidating its anticancer potential and mechanism of action.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 6-Bromo-2-methylquinoline-4-carboxamide. It offers detailed, step-by-step protocols for a panel of standard assays to assess its cytotoxicity, effects on cell proliferation, and its ability to induce apoptosis and cell cycle arrest. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Part 1: Foundational Protocols - Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to assess the spectrum of activity of the test compound. A common initial screening panel might include cell lines from prevalent cancers such as breast (e.g., MCF-7), lung (e.g., NCI-H460), and colon (e.g., SW480).[6][7] It is also advisable to include a non-cancerous cell line (e.g., MRC-5) to evaluate the compound's selectivity for cancer cells.[7]

Protocol 1: Cell Culture and Maintenance [8]

  • Culture Medium: Culture the selected cell lines in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: To maintain exponential growth, passage the cells when they reach 80-90% confluency. This is crucial for consistent experimental results.

Preparation of 6-Bromo-2-methylquinoline-4-carboxamide Stock and Working Solutions

Accurate and consistent preparation of the test compound is fundamental to the reliability of the entire study.

Protocol 2: Compound Preparation

  • Stock Solution: Prepare a high-concentration stock solution of 6-Bromo-2-methylquinoline-4-carboxamide (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is completely dissolved. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare a series of working solutions by serial dilution in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Part 2: Primary Screening - Assessing Cytotoxicity and Antiproliferative Effects

The initial evaluation of an anticancer compound involves determining its ability to inhibit cell growth or kill cancer cells. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods widely used for this purpose.[9]

MTT Assay: Measuring Metabolic Activity

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol 3: MTT Assay for Cell Viability [10][11]

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 6-Bromo-2-methylquinoline-4-carboxamide. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. This is determined from a dose-response curve.[8]

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the number of viable cells.[13]

Protocol 4: SRB Assay for Cytotoxicity [9][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[9]

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.[12]

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Data Presentation: Cytotoxicity of 6-Bromo-2-methylquinoline-4-carboxamide

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cancer Cell LineTissue of OriginIC₅₀ (µM) of 6-Bromo-2-methylquinoline-4-carboxamideIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExample Value: 12.8 ± 1.5Example Value: 0.9 ± 0.1
NCI-H460Lung CarcinomaExample Value: 18.2 ± 2.3Example Value: 1.1 ± 0.2
SW480Colon AdenocarcinomaExample Value: 25.6 ± 3.1Example Value: 1.5 ± 0.3
MRC-5Normal Lung FibroblastExample Value: > 100Example Value: 5.8 ± 0.7

Note: The data presented above are for illustrative purposes only and will vary depending on the experimental conditions.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with 6-Bromo-2-methylquinoline-4-carboxamide seed->treat incubate Incubate for 48-72 hours treat->incubate mt_assay MTT Assay incubate->mt_assay Metabolic Activity srb_assay SRB Assay incubate->srb_assay Protein Content measure Measure Absorbance mt_assay->measure srb_assay->measure calculate Calculate IC₅₀ Values measure->calculate end_point End: Determine Cytotoxicity Profile calculate->end_point

Caption: Workflow for assessing the cytotoxicity of 6-Bromo-2-methylquinoline-4-carboxamide.

Part 3: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of 6-Bromo-2-methylquinoline-4-carboxamide is established, the next step is to investigate its mechanism of action. Many anticancer drugs induce cell death through apoptosis (programmed cell death) or by causing cell cycle arrest.[8][14] Flow cytometry is a powerful technique for these analyses.[14][15]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.

Protocol 5: Annexin V/PI Apoptosis Assay [17]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with 6-Bromo-2-methylquinoline-4-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_apoptosis Apoptosis Induction by 6-Bromo-2-methylquinoline-4-carboxamide compound 6-Bromo-2-methylquinoline-4-carboxamide cell Cancer Cell compound->cell ps_translocation Phosphatidylserine Translocation cell->ps_translocation Early Apoptosis membrane_compromise Membrane Compromise cell->membrane_compromise Late Apoptosis/Necrosis annexin_v Annexin V-FITC Binding ps_translocation->annexin_v flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry pi_staining Propidium Iodide Staining membrane_compromise->pi_staining pi_staining->flow_cytometry

Caption: Principle of the Annexin V/PI assay for apoptosis detection.

Cell Cycle Analysis using Propidium Iodide Staining

Dysregulation of the cell cycle is a hallmark of cancer.[18] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cell proliferation.[15] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.

Protocol 6: Cell Cycle Analysis [15]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Bromo-2-methylquinoline-4-carboxamide at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[15] The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[15]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Part 4: Investigating Molecular Targets - Western Blot Analysis

To further elucidate the mechanism of action, Western blotting can be employed to investigate the effect of 6-Bromo-2-methylquinoline-4-carboxamide on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[19][20]

Protocol 7: Western Blotting [21][22]

  • Protein Extraction: Treat cells with 6-Bromo-2-methylquinoline-4-carboxamide at its IC₅₀ concentration for various time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p53) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

Potential Protein Targets for Western Blot Analysis:

PathwayPotential Protein TargetsExpected Change with Effective Compound
Apoptosis Bcl-2 (anti-apoptotic)Decrease
Bax (pro-apoptotic)Increase
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Cell Cycle Cyclin D1Decrease
CDK4Decrease
p21 (CDK inhibitor)Increase
p27 (CDK inhibitor)Increase

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro evaluation of 6-Bromo-2-methylquinoline-4-carboxamide as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing its influence on key regulatory proteins, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The protocols outlined herein are based on well-established methodologies and are designed to yield reliable and reproducible data, paving the way for further preclinical development.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link][16][17]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link][12]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link][14]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link][9]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link][19]

  • International Journal of Innovative Science and Research Technology. (2021). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. [Link][4]

  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current medicinal chemistry, 22(18), 2143–2153. [Link][5]

  • Bio-protocol. (n.d.). MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)). Retrieved from [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in immunology, 21(1), 7-5. [Link][18]

  • International Journal of Pharmaceutical and Biological Sciences. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Sakamoto, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6661-6670. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. [Link]

  • Smalley, K. S., & Herlyn, M. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 532, 181–191. [Link][20]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link][22]

  • Lindsley, C. W., et al. (2018). Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. ACS medicinal chemistry letters, 9(11), 1082–1087. [Link]

  • Rangappa, K. S., et al. (2022). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Bioorganic Chemistry, 129, 106173. [Link][3]

  • Fassihi, A., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific reports, 13(1), 1145. [Link][7]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Chemistry Central journal, 10(1), 1-21. [Link]

  • Mai, A., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules (Basel, Switzerland), 25(4), 856. [Link]

  • Arshad, M., et al. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro... Journal of Molecular Structure, 1289, 135824. [Link][1]

  • Shah, Q., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

  • Janin, Y. L., et al. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 47(11), 1631-1636. [Link]

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Method

Developing CNS Penetrant M4 PAMs with a Quinoline Core: A Medicinal Chemistry and in vitro DMPK Protocol Guide

Scientific Rationale: The Shift to Allosteric Modulation in Schizophrenia The muscarinic acetylcholine receptor 4 (M4) has emerged as a highly validated therapeutic target for the treatment of schizophrenia and Alzheimer...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Shift to Allosteric Modulation in Schizophrenia

The muscarinic acetylcholine receptor 4 (M4) has emerged as a highly validated therapeutic target for the treatment of schizophrenia and Alzheimer's disease psychosis[1]. Historically, non-selective muscarinic agonists demonstrated robust antipsychotic efficacy but were plagued by dose-limiting peripheral adverse effects (e.g., gastrointestinal distress, hypersalivation) driven by M2 and M3 receptor activation.

To circumvent these liabilities, the field has pivoted toward Positive Allosteric Modulators (PAMs) . Unlike orthosteric agonists, PAMs bind to less highly conserved allosteric sites, affording exquisite subtype selectivity. Furthermore, PAMs maintain the spatial and temporal signaling patterns of endogenous acetylcholine (ACh), reducing the risk of receptor desensitization and overdose[1].

M4_Signaling ACh Acetylcholine (Orthosteric Agonist) M4R M4 Receptor (Active Conformation) ACh->M4R PAM Quinoline M4 PAM (Allosteric Modulator) PAM->M4R Potentiates Gi Gi/o Protein Activation M4R->Gi cAMP Decreased cAMP & Modulated Ion Channels Gi->cAMP Effect Antipsychotic Efficacy (Striatal Circuitry) cAMP->Effect

Fig 1: Synergistic activation of M4 receptor signaling by ACh and a quinoline PAM.

Overcoming Chemotype Limitations: The Quinoline Core

Early M4 PAM development was dominated by 3-amino-thieno[2,3-b]pyridine cores[2]. While potent, these classical chemotypes suffered from restricted structural diversity, poor metabolic stability, and sub-optimal Central Nervous System (CNS) penetration. For a neuro-therapeutic to be viable, it must cross the blood-brain barrier (BBB) and avoid active efflux by transporters such as P-glycoprotein (P-gp)[3].

Through extensive scaffold hopping and high-throughput screening (HTS), researchers identified the quinoline core —specifically the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold—as a superior alternative[2]. This chemotype represents a distinct departure from historical leads, offering enhanced structural vectors for optimization. By tuning the basicity of the piperidine ring and managing the topological polar surface area (TPSA), medicinal chemists successfully achieved potent M4 PAM activity while drastically reducing P-gp recognition.

Quantitative Data Summary: Classical vs. Quinoline Scaffold

The table below summarizes the critical physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) improvements achieved by transitioning to the quinoline core. Note the dramatic reduction in the efflux ratio (ER) and the subsequent increase in the unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

Pharmacological / DMPK ParameterClassical Thienopyridine CoreOptimized Quinoline Core (e.g., VU0619856)
M4 PAM Potency (Human EC50​ ) ~600 nM897 nM
M4 PAM Potency (Rat EC50​ ) >1000 nM2565 nM
MDCK-MDR1 Efflux Ratio (ER) > 5.0 (High Efflux)1.1 (Negligible Efflux)
Brain:Plasma Ratio ( Kp​ ) < 0.55.3
Unbound Brain Ratio ( Kp,uu​ ) < 0.12.4

Data synthesized from foundational scaffold hopping studies[2],[3].

Self-Validating Experimental Protocols

To reliably develop and optimize quinoline-based M4 PAMs, your screening cascade must be built on self-validating assays. The following protocols detail the critical in vitro workflows required to assess both pharmacological potency and BBB penetrance.

Protocol A: In Vitro M4 PAM Functional Assay (Ca²⁺ Mobilization)

Causality & Rationale: PAMs lack intrinsic efficacy; they only modulate the receptor in the presence of the orthosteric agonist. Therefore, screening must be conducted in the presence of an EC20​ concentration of ACh. Using an EC20​ provides the optimal dynamic window to observe a leftward shift in the ACh dose-response curve. If an EC80​ were used, the receptor signal would be nearly saturated, masking the PAM's potentiating effect[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human M4 receptor and a chimeric G-protein (e.g., Gqi5, to force coupling to the calcium-mobilizing Gq pathway) into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Empirical EC20​ Determination (Self-Validation Step): On every assay plate, run a full 10-point dose-response curve of Acetylcholine (ACh) to empirically calculate the day-of-assay EC20​ . Do not rely on historical values, as receptor expression and cell health fluctuate.

  • Compound Addition: Add the quinoline test compounds (10-point dose-response, starting at 10 µM) to the cells and incubate for 10 minutes. Note: Record any immediate calcium flux to rule out intrinsic agonist activity.

  • PAM Assessment: Using a Fluorescent Imaging Plate Reader (FLIPR), inject the empirically determined EC20​ of ACh into all test wells.

  • Data Analysis: Measure the peak fluorescence. Calculate the EC50​ of the test compound based on its ability to potentiate the EC20​ ACh response. Include a known M4 PAM (e.g., VU0467485) as a positive control to validate assay sensitivity[4].

Protocol B: MDCK-MDR1 Bidirectional Permeability Assay for CNS Penetrance

Causality & Rationale: A molecule with an Efflux Ratio (ER) > 2 is highly likely to be a P-gp substrate, resulting in a poor unbound brain concentration ( Kp,uu​<0.1 )[3]. The MDCK-MDR1 assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp). By measuring permeability in both the Apical-to-Basolateral (A-to-B, passive permeability) and Basolateral-to-Apical (B-to-A, active efflux) directions, we can calculate the ER and predict in vivo BBB penetrance[5].

MDCK_Workflow Seed Seed MDCK-MDR1 on Transwell Dose Apply 1 µM Compound (Apical or Basolateral) Seed->Dose Incubate Incubate 2h at 37°C (5% CO2) Dose->Incubate Sample Sample A & B Compartments Incubate->Sample LCMS LC-MS/MS Quantification Sample->LCMS Calc Calculate Papp & Efflux Ratio (ER) LCMS->Calc

Fig 2: Step-by-step bidirectional permeability workflow for assessing P-gp efflux.

Step-by-Step Methodology:

  • Monolayer Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 4–5 days until a tight monolayer forms.

  • Monolayer Validation (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 150 Ω·cm². Additionally, run Lucifer Yellow (a paracellular marker) in parallel; reject any wells showing >1% Lucifer Yellow permeability.

  • Dosing: Prepare the quinoline test compounds at 1 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4).

    • A-to-B Setup: Add 250 µL of compound solution to the apical chamber; add 250 µL of blank buffer to the basolateral chamber.

    • B-to-A Setup: Add 250 µL of compound solution to the basolateral chamber; add 250 µL of blank buffer to the apical chamber.

  • Transporter Validation (Self-Validation Step 2): Include Loperamide (a known P-gp substrate) as a positive control. The assay is only valid if the Loperamide ER is > 10.

  • Incubation & Sampling: Incubate the plates at 37°C for 2 hours. Remove 50 µL aliquots from both the donor and receiver compartments at t=0 and t=120 minutes.

  • Quantification: Crash the samples with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both directions using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    Calculate the Efflux Ratio: ER=Papp​(B−to−A)/Papp​(A−to−B) . An ER < 2.0 indicates the quinoline PAM is not a significant P-gp substrate and is suitable for in vivo CNS efficacy models.

References

  • Bewley, B. R., et al. "Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core." Bioorganic & Medicinal Chemistry Letters, 2017.

  • "The Prosperity and Adversity of M4 Muscarinic Acetylcholine Receptor Activators in the Treatment of Neuropsychiatric Disorders." Journal of Medicinal Chemistry - ACS Publications, 2025.

  • "Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia." ACS Medicinal Chemistry Letters, 2016.

  • "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu." Journal of Chemical Information and Modeling - ACS Publications, 2023.

  • "Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy." ACS Pharmacology & Translational Science, 2021.

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Application

Application Note: 6-Bromoquinolines as Potent Prostaglandin F2α (PGF2α) Inhibitors in Fibrotic and Inflammatory Pathologies

Introduction Prostaglandin F2α (PGF2α) and its cognate G-protein coupled receptor, the FP receptor, play a central role in smooth muscle contraction, reproductive physiology, and pathological fibrotic remodeling in tissu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prostaglandin F2α (PGF2α) and its cognate G-protein coupled receptor, the FP receptor, play a central role in smooth muscle contraction, reproductive physiology, and pathological fibrotic remodeling in tissues such as the lung ()[1]. Historically, targeting the FP receptor was challenging due to a lack of orally bioavailable, highly selective antagonists[2].

The discovery of 6-bromoquinoline derivatives—most notably the clinical candidate BAY-6672—has revolutionized this space[1]. These compounds act as highly potent, selective, and orally bioavailable FP receptor antagonists ()[3]. Today, 6-bromoquinoline derivatives are extensively utilized in preclinical models of Idiopathic Pulmonary Fibrosis (IPF) and are being investigated for preterm labor applications ()[1][4].

Mechanistic Overview

The FP receptor is a Gq/11-coupled GPCR. Binding of PGF2α triggers Phospholipase C (PLC) activation, leading to inositol trisphosphate (IP3) generation and subsequent intracellular calcium (Ca2+) mobilization[5]. This calcium transient activates downstream pro-fibrotic signaling cascades, including Rho/ROCK and TGF-β/SMAD crosstalk, which promote relentless extracellular matrix (ECM) deposition[1][5].

6-bromoquinoline derivatives bind orthosterically to the FP receptor, competitively displacing PGF2α and arresting the Ca2+ flux[3][5]. The 6-bromo substitution on the quinoline core is critical for anchoring the molecule into the hydrophobic pocket of the FP receptor, while the 3-methyl and 4-carboxamide groups determine the precise hydrogen-bonding network that confers high selectivity over other prostanoid receptors[1][4].

Pathway PGF2a PGF2α FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor Activates PLC Phospholipase C (PLC) FP_Receptor->PLC Gq Signaling IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Flux IP3->Calcium ER Release Fibrosis Fibrotic Remodeling (IPF) Calcium->Fibrosis Rho/ROCK & TGF-β Inhibitor 6-Bromoquinoline (e.g., BAY-6672) Inhibitor->FP_Receptor Competitive Antagonism

Figure 1: PGF2α/FP receptor signaling cascade and targeted inhibition by 6-bromoquinolines.

Quantitative Data: Pharmacological Profile

To understand the utility of 6-bromoquinoline derivatives, we must examine their selectivity. The data below summarizes the in vitro pharmacological profile of the reference 6-bromoquinoline FP antagonist, BAY-6672 ()[3][6].

Receptor TargetIC50 ValueSelectivity Fold (vs FP)Biological Significance
FP Receptor 11 nM 1x (Reference) Primary target; blocks PGF2α-induced fibrosis
EP1 Receptor> 10,000 nM> 900xAvoids interference with pain/inflammation pathways
EP2 Receptor> 10,000 nM> 900xPreserves bronchodilation and smooth muscle relaxation
EP3 Receptor> 10,000 nM> 900xPrevents off-target metabolic/fever dysregulation
EP4 Receptor> 9,400 nM> 850xMaintains normal bone remodeling and GI mucosal defense
IP / DP Receptors> 10,000 nM> 900xNo disruption of vasodilation or platelet aggregation

Table 1: Receptor selectivity profile of 6-bromoquinoline derivative BAY-6672[6].

Experimental Protocols

Robust data generation requires self-validating protocols. The following workflows detail how to evaluate 6-bromoquinolines both in vitro and in vivo.

Protocol 1: In Vitro FP Receptor Antagonism Assay (Intracellular Calcium Mobilization)

Objective: To quantify the antagonistic potency (IC50) of 6-bromoquinoline derivatives against PGF2α-induced calcium flux using a Fluorometric Imaging Plate Reader (FLIPR)[5]. Causality & Logic: Because the FP receptor is Gq-coupled, its activation intrinsically releases Ca2+ from the endoplasmic reticulum. By using a calcium-sensitive dye (Fluo-4 AM), we translate a biochemical binding event into a quantifiable, real-time fluorescent signal. Pre-incubating the antagonist ensures thermodynamic equilibrium at the receptor before agonist challenge.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human FP receptor at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

    • Validation checkpoint: Include wild-type CHO-K1 cells as a negative control to ensure signals are strictly FP-receptor dependent.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS). Incubate for 60 minutes at 37°C.

    • Why Probenecid? It inhibits multidrug resistance proteins (MDRs), preventing the cells from pumping the fluorescent dye out into the extracellular space, thereby stabilizing the baseline signal.

  • Compound Pre-Incubation: Prepare serial dilutions (10-point, 1:3 ratio) of the 6-bromoquinoline compound in assay buffer. Add 10 µL/well to the cells and incubate for 30 minutes at room temperature.

    • Logic: This 30-minute window allows the inhibitor to fully occupy the orthosteric binding pockets prior to agonist competition.

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR instrument. Automatically inject PGF2α at its EC80 concentration (typically ~10-30 nM, determined via prior agonist dose-response curves). Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Plot the normalized response against the log concentration of the inhibitor to calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Efficacy Evaluation (Silica-Induced Pulmonary Fibrosis Model)

Objective: To evaluate the anti-fibrotic efficacy of orally administered 6-bromoquinolines in a preclinical rodent model of IPF[1][6]. Causality & Logic: Silica particles cannot be cleared by alveolar macrophages, leading to chronic macrophage death, persistent PGF2α/TGF-β release, and relentless fibroblast activation. This perfectly mimics the chronic, progressive nature of human IPF. 6-bromoquinolines possess near 100% oral bioavailability, making them ideal for systemic, once-daily dosing[1].

Step-by-Step Methodology:

  • Disease Induction: Anesthetize C57BL/6 mice. Administer a single intratracheal instillation of crystalline silica suspension (2.5 mg in 50 µL saline).

    • Validation checkpoint: Use a sham group receiving 50 µL of sterile saline to establish baseline healthy lung metrics.

  • Therapeutic Intervention: Beginning on Day 7 post-instillation (to model therapeutic intervention rather than prophylaxis), administer the 6-bromoquinoline derivative (e.g., 30 mg/kg) via oral gavage once daily[6].

    • Vehicle formulation: Suspend the compound in 0.5% Tylose (methylcellulose) to ensure uniform dosing of the hydrophobic quinoline core[1].

  • Endpoint Harvest (Day 28): Euthanize the animals. Perform Bronchoalveolar Lavage (BAL) to quantify inflammatory cytokines (IL-1β, TGF-β) via ELISA[6].

  • Tissue Analysis (Hydroxyproline Assay): Excise the left lung lobe, homogenize, and hydrolyze in 6N HCl at 120°C for 3 hours. React the hydrolysate with chloramine-T and Ehrlich's reagent. Measure absorbance at 560 nm.

    • Logic: Hydroxyproline is an amino acid almost exclusively found in collagen. Quantifying it provides a direct, objective biochemical measurement of total lung collagen deposition, avoiding the subjectivity of histological scoring.

Workflow Induction Day 0: Silica Instillation (Intratracheal) Progression Day 1-7: Fibrotic Progression Induction->Progression Chronic Inflammation Treatment Day 7-28: 6-Bromoquinoline Oral Dosing (30mg/kg) Progression->Treatment Therapeutic Start Harvest Day 28: BAL Fluid & Lung Harvest Treatment->Harvest 21 Days Analysis Endpoint: Hydroxyproline Assay & IL-1β ELISA Harvest->Analysis Quantification

Figure 2: 28-day in vivo workflow for evaluating 6-bromoquinoline efficacy in pulmonary fibrosis.

Conclusion & Future Perspectives

The application of 6-bromoquinolines as PGF2α/FP receptor inhibitors represents a significant leap in anti-fibrotic pharmacology[1][3]. By moving away from broad-spectrum immunosuppressants and targeting the specific GPCR pathways responsible for pathological extracellular matrix deposition, researchers can achieve high efficacy with minimal off-target liabilities[2][6]. Future applications of these compounds are actively expanding into other PGF2α-driven pathologies, including endometriosis, preterm labor, and ocular hypertension[4][7].

References

  • Beck, H., et al. "Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)." Journal of Medicinal Chemistry, vol. 63, no. 20, 2020, pp. 11639-11662. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "BAY-6672 | Ligand page." Guide to PHARMACOLOGY. URL:[Link]

Sources

Method

Application Note: Advanced Molecular Docking Protocols for Quinoline-4-Carboxamide Scaffolds in Drug Discovery

Introduction & Mechanistic Rationale The quinoline-4-carboxamide framework represents a highly privileged pharmacophore in modern drug development, demonstrating potent efficacy across antimalarial, anticancer, and antib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline-4-carboxamide framework represents a highly privileged pharmacophore in modern drug development, demonstrating potent efficacy across antimalarial, anticancer, and antibacterial indications[1][2]. The unique spatial arrangement of the quinoline core, coupled with the hydrogen-bonding capacity of the carboxamide linker, allows these molecules to engage diverse biological targets.

For instance, in antimalarial development,1 have shown exceptional binding to Plasmodium falciparum aminopeptidase N (PfAPN), circumventing traditional chloroquine resistance mechanisms[1]. Similarly, in oncology and antibacterial research, these derivatives effectively target protein kinase A, human carbonic anhydrase I, and DNA gyrase[2][3].

Scientist's Insight (Causality): The position of the nitrogen atom within the quinoline or appended pyridine rings is critical to the scaffold's bioactivity. In4, analogs with a pyridine nitrogen para to the linkage coordinate directly with the ferric heme iron, whereas meta or ortho isomers fail to achieve this optimal geometry[4]. Understanding these electronic and steric constraints is why high-fidelity molecular docking, preceded by rigorous Quantum Mechanics (QM) optimization, is a non-negotiable step when working with this scaffold.

Quantitative Binding Profiles

To contextualize the docking performance of quinoline-4-carboxamides, the table below summarizes key binding affinities and target interactions derived from recent in silico studies[1][2][3][4].

Target ProteinPDB IDDisease IndicationBest Scaffold / LigandBinding Affinity (kcal/mol)Reference Drug (Affinity)Key InteractionsPfAPN3EBHMalariaLigand 24-10.3Chloroquine (-8.3)H-bonds, π π stackingDNA GyraseN/ATuberculosisCompound 17-18.8Isoniazid (-14.6)H-bonds, hydrophobicProtein Kinase AN/ABreast CancerCompound 6jHigh XP_GScoreDoxorubicinActive site coordinationCYP2C9N/ADrug Metabolismpara-pyridine analogStrong Type IIN/AFerric heme coordination

Standardized Experimental Protocol: End-to-End Docking Workflow

Trustworthiness & Self-Validation: A docking protocol is only as reliable as its internal validation. The following workflow incorporates a mandatory re-docking phase to ensure the Root Mean Square Deviation (RMSD) between the predicted and crystallographic poses remains strictly <2.0 Å (ideally <0.85 Å)[1].

Phase 1: Ligand Preparation & Quantum Mechanics (QM) Optimization
  • Structure Generation: Draw the 2D structures of the quinoline-4-carboxamide library.

  • DFT Optimization: Submit the structures to Gaussian 16. Optimize geometry at the B3LYP/6-31G(d,p) level of theory[1].

    • Causality: Standard molecular mechanics force fields often misrepresent the delocalized π -electrons of the quinoline ring and the partial double-bond character of the carboxamide linkage. Density Functional Theory (DFT) ensures accurate HOMO-LUMO gap calculations and realistic 3D conformations prior to docking.

  • Format Conversion: Convert the optimized .log files to .pdbqt format using OpenBabel, ensuring all rotatable bonds (especially around the carboxamide) are defined.

Phase 2: Target Protein Preparation
  • Structure Retrieval: Download the high-resolution crystal structure (e.g., PDB ID: 3EBH for PfAPN) from the RCSB Protein Data Bank[1].

  • Curation: Remove co-crystallized water molecules, heteroatoms, and non-essential cofactors using UCSF Chimera or PyMOL.

    • Causality: Water molecules can artificially block the active site. Unless a specific water molecule is structurally conserved and known to bridge ligand-receptor interactions, it must be removed to allow full exploration of the binding pocket.

  • Protonation & Charges: Add polar hydrogens to reflect physiological pH (7.4). Compute and assign Kollman or Gasteiger charges. Save the macromolecule as .pdbqt.

Phase 3: Grid Box Definition & Validation
  • Active Site Mapping: Define the grid box dimensions (x, y, z) centered exactly on the co-crystallized ligand's coordinates to ensure appropriate spatial constraints[1].

  • Self-Validation (Re-docking): Extract the native ligand, prepare it as described in Phase 1, and dock it back into the receptor.

    • Acceptance Criteria: The protocol is validated only if the re-docked pose aligns with the crystal pose with an RMSD < 0.85 Å[1].

Phase 4: Molecular Docking Execution
  • Software: Utilize AutoDock Vina for its superior search algorithm and scoring function[1][3].

  • Parameters: Set exhaustiveness to 16 (higher than the default 8) to ensure thorough conformational sampling of the flexible carboxamide linker.

  • Execution: Run the docking simulation and rank the generated poses by binding affinity ( ΔG in kcal/mol).

Phase 5: Post-Docking Analysis & MD Simulation
  • Interaction Profiling: Visualize the top-scoring complexes using Discovery Studio Visualizer. Map hydrogen bonds, π -cation interactions (e.g., between the quinoline moiety and Arg residues), and hydrophobic contacts[1][4].

  • Dynamic Validation: Subject the best complex to a 20-50 ns Molecular Dynamics (MD) simulation at 310 K using GROMACS or Desmond.

    • Causality: Docking provides a static snapshot. MD simulations confirm whether the quinoline-4-carboxamide remains stably anchored in the binding pocket over time (RMSD < 0.3 nm) under physiological conditions[1].

Visualizing the Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Validation LPrep Ligand Preparation Geometry Optimization (DFT) Grid Grid Box Definition Active Site Targeting LPrep->Grid PPrep Protein Preparation Missing Residues & Protonation PPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Post Post-Docking Analysis (2D/3D Interactions) Dock->Post MD MD Simulations (RMSD/RMSF Trajectories) Post->MD

Computational workflow for docking quinoline-4-carboxamide derivatives.

References

  • Source: arabjchem.
  • Title: Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
  • Source: nih.
  • Source: nih.

Sources

Application

Use of 6-Bromo-2-methylquinoline-4-carboxamide in fragment-based drug discovery

An in-depth methodological guide to utilizing 6-Bromo-2-methylquinoline-4-carboxamide in Fragment-Based Drug Discovery (FBDD), detailing biophysical screening, structural vector analysis, and synthetic elaboration. Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide to utilizing 6-Bromo-2-methylquinoline-4-carboxamide in Fragment-Based Drug Discovery (FBDD), detailing biophysical screening, structural vector analysis, and synthetic elaboration.

Rationale: The Strategic Value of the Quinoline-4-Carboxamide Scaffold

In Fragment-Based Drug Discovery (FBDD), the selection of the initial fragment library dictates the trajectory of the entire optimization campaign. The quinoline-4-carboxamide scaffold is a highly privileged motif that has been successfully deployed in FBDD campaigns targeting the proteasome subunit Rpn11[1], the pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase (DHODH)[2], and the parasitic enzyme trypanothione reductase[3].

The specific fragment 6-Bromo-2-methylquinoline-4-carboxamide (CAS: 78812-13-2)[4] is engineered to provide a perfect balance of molecular recognition and synthetic tractability:

  • C4-Carboxamide: Acts as a bidentate hydrogen bond donor/acceptor. In targets like DHODH, this moiety frequently engages critical active-site residues (e.g., T63 or Y356) or hinge-region backbones in kinases[2].

  • Quinoline Core & C2-Methyl: The heteroaromatic core provides π−π stacking capabilities, while the C2-methyl group restricts the conformational flexibility of the carboxamide and forces the fragment into deep, hydrophobic sub-pockets.

  • C6-Bromine (The Growth Vector): Halogens are rarely just passive hydrophobic contacts in FBDD; they act as critical "growth vectors." The C6-bromine allows for rapid elaboration into adjacent sub-pockets via transition-metal-catalyzed cross-coupling without disrupting the primary binding pose.

Vector_Analysis Core 6-Bromo-2-methylquinoline -4-carboxamide Vector1 C6-Bromine (Growth Vector) Core->Vector1 Suzuki Coupling Vector2 C4-Carboxamide (H-Bonding) Core->Vector2 Hinge Interaction Vector3 C2-Methyl (Steric Constraint) Core->Vector3 Pocket Fitting Vector4 Quinoline Ring (Pi-Stacking) Core->Vector4 Hydrophobic Core

Caption: Pharmacophore mapping and growth vectors of 6-Bromo-2-methylquinoline-4-carboxamide.

Biophysical Validation: Surface Plasmon Resonance (SPR) Protocol

Because fragments bind with low affinity (high micromolar to millimolar), they exhibit very fast on/off rates, appearing as square-wave sensorgrams. To accurately determine the dissociation constant ( Kd​ ), steady-state affinity fitting must be used. Furthermore, screening at high concentrations requires high DMSO levels (typically 5%). A DMSO calibration curve is absolutely critical to correct for bulk refractive index mismatches between the running buffer and the sample.

Self-Validating SPR Protocol for Fragment Screening:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment ( Rmax​≈20−40 RU). Leave Flow Cell 1 (FC1) blank as a reference.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+, pH 7.4) supplemented with exactly 5.0% (v/v) DMSO.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.8% DMSO in running buffer. Inject this series before the fragment samples to build a correction model for bulk refractive index shifts.

  • Fragment Preparation: Dissolve 6-Bromo-2-methylquinoline-4-carboxamide in 100% DMSO to a 40 mM stock. Perform a 2-fold serial dilution in 100% DMSO, then dilute 1:20 into running buffer to achieve a final concentration range of 15.6 μ M to 2 mM (maintaining exactly 5% DMSO).

  • Execution: Inject the fragment series over FC1 and FC2 at a high flow rate (50 μ L/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 30 seconds.

  • Data Analysis: Subtract the reference cell (FC1) and blank buffer injections. Apply the DMSO solvent correction. Plot the equilibrium response ( Req​ ) against fragment concentration and fit to a 1:1 steady-state affinity model to derive the Kd​ .

Fragment Evolution: The "Growing" Strategy

Once the fragment is validated biophysically and its pose is confirmed via X-ray crystallography soaking, the C6-bromine is leveraged for fragment growing. Unlike fragment linking, which requires two adjacent binding fragments, fragment growing extends a single validated hit into neighboring sub-pockets.

FBDD_Workflow A Primary Screening (SPR / NMR) B Hit Validation (6-Br-Quinoline Core) A->B Kd < 1 mM C Structural Biology (X-ray Soaking) B->C Pose ID D Fragment Growing (C6 Cross-Coupling) C->D Vector Analysis D->C Iterative Design E Lead Optimization (In vitro Assays) D->E LE > 0.3

Caption: Workflow for fragment-based drug discovery using the 6-bromoquinoline scaffold.

Synthetic Protocol: Microscale Suzuki-Miyaura Cross-Coupling The choice of Pd(dppf)Cl2​ as the catalyst is deliberate; its large bite angle facilitates the coupling of sterically hindered or electron-deficient aryl boronic acids. The biphasic dioxane/water system ensures the solubility of both the organic fragment and the inorganic base.

  • Reaction Setup: In a 5 mL microwave vial, add 6-Bromo-2-methylquinoline-4-carboxamide (0.1 mmol, 1.0 eq) and the desired aryl/heteroaryl boronic acid (0.15 mmol, 1.5 eq).

  • Catalyst & Base: Add K2​CO3​ (0.3 mmol, 3.0 eq) and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.005 mmol, 5 mol%).

  • Solvent: Add 1.5 mL of a degassed 4:1 mixture of 1,4-dioxane and distilled water. Purge the vial with Argon for 2 minutes and seal with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 15 minutes.

  • Workup: Dilute with EtOAc (5 mL) and wash with water (3 x 5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative reverse-phase LC-MS (Water/Acetonitrile gradient with 0.1% Formic Acid) to ensure >95% purity for subsequent biophysical testing.

Quantitative Data Presentation

To ensure the starting fragment is a viable FBDD candidate, it must strictly adhere to the "Rule of 3" (Ro3). Table 1 demonstrates the exceptional physicochemical compliance of the 6-bromoquinoline core.

Table 1: Physicochemical Properties vs. Rule of 3 (Ro3) Compliance

Parameter6-Bromo-2-methylquinoline-4-carboxamideRule of 3 (Ro3) ThresholdStatus
Molecular Weight (MW) 265.11 g/mol 300 g/mol Compliant
cLogP 2.14 3.0Compliant
H-Bond Donors (HBD) 2 (from NH2​ ) 3Compliant
H-Bond Acceptors (HBA) 2 (N, O) 3Compliant
Rotatable Bonds 1 3Compliant
Polar Surface Area (PSA) 56.2 Ų 60 ŲCompliant

As the fragment is grown via the C6 vector, the goal is to exponentially increase binding affinity ( Kd​ ) while maintaining a high Ligand Efficiency (LE). LE measures the binding energy per heavy atom, ensuring the added molecular weight directly contributes to target engagement.

Table 2: Representative FBDD Progression Metrics (Fragment vs. Elaborated Lead)

Compound StageHeavy Atom Count (HAC)Target Affinity ( Kd​ )Ligand Efficiency (LE) Δ LE
Initial Fragment 15450 μ M0.31 kcal/mol/HAN/A
First-Pass Growth (Phenyl) 2112 μ M0.32 kcal/mol/HA+0.01
Optimized Lead (Heteroaryl) 2645 nM0.38 kcal/mol/HA+0.07

(Note: An LE > 0.3 is generally considered the threshold for a highly developable lead compound).

References

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11. Journal of Medicinal Chemistry.[1] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[2] URL:[Link]

  • Investigation of Trypanothione Reductase as a Drug Target in Trypanosoma brucei. ChemMedChem.[3] URL:[Link]

  • 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2. ChemSrc.[4] URL:[Link]

Sources

Method

Application Note: Next-Generation Green Chemistry Protocols for Quinoline Synthesis

Executive Overview The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics. Historically, classical synthesis met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics. Historically, classical synthesis methods—such as the Skraup, Doebner-von Miller, and Friedländer annulations—have relied heavily on volatile organic compounds (VOCs), toxic metal catalysts, and energy-intensive reflux conditions.

As a Senior Application Scientist, I have observed a critical paradigm shift toward sustainable methodologies. By applying the 12 Principles of Green Chemistry, we can engineer synthetic routes that not only eliminate hazardous waste but also dramatically improve reaction kinetics and product yields. This technical guide explores the mechanistic causality and practical execution of two highly efficient green approaches: Catalyst-Free Aqueous Synthesis and Microwave-Assisted Multicomponent Reactions .

Mechanistic Rationale & Causality

To optimize a synthetic protocol, one must understand the physicochemical forces driving the reaction. Green chemistry does not merely substitute reagents; it alters the fundamental reaction environment.

The Aqueous Catalyst-Free Phenomenon

Traditional Friedländer reactions require strong acid or base catalysts to drive the aldol condensation and subsequent cyclization. However, utilizing water as the sole solvent at mild temperatures (e.g., 70 °C) eliminates the need for these toxic additives [1].

  • Causality : Water acts as both a solvent and a kinetic promoter. The extensive hydrogen-bonding network of water activates the carbonyl oxygen of the ketone, increasing its electrophilicity. Simultaneously, the hydrophobic effect forces the non-polar organic substrates to aggregate. This aggregation drastically increases the effective local concentration of the reactants, overcoming the activation energy barrier for nucleophilic attack without a catalyst.

Microwave-Assisted Dielectric Heating

Microwave-assisted synthesis (MAS) replaces convective thermal heating with direct molecular activation[2].

  • Causality : Microwave irradiation transfers energy directly to the reactive species via dipole rotation and ionic conduction . Polar solvent molecules (like water or ethanol) rapidly align and realign with the oscillating electromagnetic field, generating intense, localized internal friction (superheating). This localized energy transfer accelerates the tandem Knoevenagel condensation and dehydrative aromatization, reducing reaction times from hours to minutes while suppressing side-product formation.

Workflow & Mechanistic Visualizations

Workflow A Substrate Selection (e.g., 2-Aminobenzaldehyde) B Green Solvent Matrix (Water / Deep Eutectic Solvents) A->B D Catalyst Strategy (Catalyst-Free / Nano-Fe3O4) B->D C Energy Modality (Microwave / Ultrasound / Mild Heat) E Product Isolation (Direct Precipitation / Filtration) C->E D->C

Caption: Green chemistry workflow for quinoline synthesis integrating solvent, catalyst, and energy choices.

Mechanism S Reactants (Aqueous Suspension) H Carbonyl Activation (H-Bonding Network) S->H C Nucleophilic Attack (Hydrophobic Aggregation) H->C D Dehydrative Cyclization (-H2O) C->D P Aromatized Quinoline (Precipitate) D->P

Caption: Mechanistic pathway of catalyst-free Friedländer quinoline synthesis driven by aqueous activation.

Quantitative Performance Data

The transition to green methodologies yields quantifiable improvements in reaction efficiency. The table below summarizes the performance metrics of modern green approaches versus conventional techniques [3].

MethodologySubstratesCatalyst / SolventActivation / TimeYield (%)
Conventional Friedländer 2-aminobenzaldehyde + ketoneAcid or Base / Organic VOCsReflux / 4–24 h60–80%
Catalyst-Free Aqueous 2-aminobenzaldehyde + ketoneNone / Water70 °C / 3 h97%
Microwave-Assisted Ferrocene carboxaldehyde + dimedoneAmmonium acetate / Water100 °C / 10–15 min75–93%
Ultrasound-Assisted Isatin + ketoneBasic Ionic Liquid / WaterSonication / 15–30 min85–95%

Validated Experimental Protocols

Protocol I: Catalyst-Free Aqueous Friedländer Annulation

This protocol leverages the hydrophobic effect to synthesize poly-substituted quinolines without toxic catalysts[1].

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Active methylene ketone (e.g., cyclohexanone) (1.0 mmol)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, suspend 2-aminobenzaldehyde and the selected ketone in 5.0 mL of deionized water. Note: The mixture will initially appear heterogeneous.

  • Thermal Activation: Place the flask in a pre-heated oil bath or heating block set precisely to 70 °C. Stir vigorously (800 rpm) to maximize the interfacial surface area between the hydrophobic organic droplets and the aqueous phase.

  • Incubation: Maintain heating and stirring for 3 hours.

  • Product Isolation: Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C). The quinoline product will spontaneously precipitate out of the aqueous phase due to its low solubility in cold water.

  • Purification: Filter the crude precipitate under a vacuum, wash with 2 × 5 mL of ice-cold water, and recrystallize from hot ethanol to yield the pure quinoline derivative.

Protocol II: Microwave-Assisted Multicomponent Synthesis

This protocol utilizes dielectric heating to rapidly assemble complex quinoline scaffolds from simple precursors [2].

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Green Solvent: Ethanol or Water (2.0 mL)

Step-by-Step Methodology:

  • Vessel Preparation: Combine the aldehyde, 1,3-dicarbonyl compound, and ammonium acetate in a dedicated 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of the green solvent. Seal the vial with a pressure-rated crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Program the reactor to maintain a temperature of 100 °C with dynamic power modulation. Irradiate for 10 to 15 minutes.

  • Quenching & Workup: Allow the reactor to actively cool the vial to room temperature using compressed air. Carefully uncap the vial.

  • Extraction: If the product has not precipitated, extract the aqueous mixture with a minimal amount of ethyl acetate (3 × 5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to isolate the product.

Self-Validation & Troubleshooting Matrix

A robust protocol must be self-validating. To ensure the integrity of your quinoline synthesis, rely on the following built-in validation checkpoints:

  • Phase-Change Validation (Visual): In Protocol I, the successful formation of the highly conjugated, rigid quinoline ring drastically reduces the molecule's solubility in water compared to the starting materials. The spontaneous formation of a solid precipitate upon cooling is a direct, visual confirmation of successful aromatization.

  • Chromatographic Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The self-validating cue is the complete disappearance of the 2-aminobenzaldehyde spot and the emergence of a new spot with a significantly different Rf​ value. Under 254 nm UV light, the newly formed quinoline will exhibit intense, characteristic fluorescence due to its extended π -conjugation system.

  • Troubleshooting Incomplete Reactions: If TLC indicates unreacted starting materials in the microwave protocol, do not simply increase the time. Instead, verify the dielectric constant of your solvent batch; trace non-polar impurities can severely dampen microwave energy transfer. Switch to a fresh batch of high-purity ethanol or water.

References

  • Organic Chemistry Portal - Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available at:[Link]

  • Taylor & Francis (Green Chemistry Letters and Reviews) - A review on synthetic investigation for quinoline- recent green approaches. Available at:[Link]

  • RSC Publishing (RSC Advances) - Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at:[Link]

Sources

Application

Custom Synthesis of 6-Bromo-2-methylquinoline-4-carboxamide Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the custom synthesis of 6-bromo-2-methylquinoline-4-carboxamide derivatives, a class of compounds with signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the custom synthesis of 6-bromo-2-methylquinoline-4-carboxamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous biologically active molecules, and the specific substitutions of a bromine atom at the 6-position and a methyl group at the 2-position, combined with a variable carboxamide at the 4-position, offer a versatile platform for the development of novel therapeutic agents, particularly in oncology.[1][2]

This document will detail the primary synthetic strategies, provide step-by-step experimental protocols, and discuss the critical aspects of characterization and the structure-activity relationships (SAR) that drive the optimization of these compounds as potential kinase inhibitors and anticancer agents.

Strategic Approach to Synthesis

The synthesis of 6-bromo-2-methylquinoline-4-carboxamide derivatives is typically a two-stage process. The initial and foundational step is the construction of the core heterocyclic system, specifically 6-bromo-2-methylquinoline-4-carboxylic acid. This is most effectively achieved through the Pfitzinger reaction. The subsequent stage involves the coupling of this carboxylic acid intermediate with a diverse range of primary or secondary amines to generate the final carboxamide derivatives.

Stage 1: Pfitzinger Reaction for the Quinoline Core

The Pfitzinger reaction is a robust and versatile method for synthesizing substituted quinoline-4-carboxylic acids.[3][4] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] For the synthesis of our target core, 6-bromoisatin is reacted with a simple methyl ketone, such as acetone.

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in 6-bromoisatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with the ketone to form an imine, which then tautomerizes to the more stable enamine. An intramolecular cyclization and subsequent dehydration yield the desired 6-bromo-2-methylquinoline-4-carboxylic acid.[3]

Pfitzinger_Mechanism cluster_0 Pfitzinger Reaction Mechanism 6-Bromoisatin 6-Bromoisatin Keto-acid Keto-acid 6-Bromoisatin->Keto-acid Base (e.g., KOH) H₂O Imine Imine Keto-acid->Imine Methyl Ketone (e.g., Acetone) Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized_Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Acid 6-Bromo-2-methylquinoline-4-carboxylic acid Cyclized_Intermediate->Quinoline_Acid Dehydration

A simplified diagram of the Pfitzinger reaction mechanism.
Stage 2: Amide Coupling

The formation of the amide bond is a critical step that introduces diversity into the final products. This is typically achieved by activating the carboxylic acid group of 6-bromo-2-methylquinoline-4-carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[6] A variety of modern coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice, particularly for challenging or sterically hindered substrates.[7][8]

The mechanism of HATU-mediated amide coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.[6]

Amide_Coupling_Workflow cluster_1 Amide Coupling Workflow Start Start Dissolve_Acid Dissolve 6-Bromo-2-methylquinoline-4-carboxylic acid in anhydrous DMF Start->Dissolve_Acid Add_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Reagents Pre-activation Stir for 15-20 min at RT (Pre-activation) Add_Reagents->Pre-activation Add_Amine Add desired primary or secondary amine Pre-activation->Add_Amine Reaction Stir at RT for 2-6 hours Add_Amine->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purify by column chromatography Workup->Purification Final_Product 6-Bromo-2-methylquinoline-4-carboxamide Derivative Purification->Final_Product

A typical workflow for HATU-mediated amide coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid

This protocol is adapted from the general principles of the Pfitzinger reaction.[9][10]

Materials:

  • 6-Bromoisatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Acetic acid

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
6-Bromoisatin226.03102.26 g
Acetone58.08201.46 mL
Potassium Hydroxide56.11402.24 g
Ethanol46.07-50 mL
Water18.02-2 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a mixture of water and absolute ethanol.

  • Add 6-bromoisatin to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the opening of the isatin ring.

  • Gradually add acetone to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain this temperature with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Most of the solvent is removed under reduced pressure. Add distilled water to dissolve the potassium salt of the product.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted acetone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl or glacial acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 6-bromo-2-methylquinoline-4-carboxylic acid.

Protocol 2: Synthesis of N-Benzyl-6-bromo-2-methylquinoline-4-carboxamide

This protocol details a HATU-mediated amide coupling reaction.[6][7]

Materials:

  • 6-Bromo-2-methylquinoline-4-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
6-Bromo-2-methylquinoline-4-carboxylic acid266.101266 mg
Benzylamine107.151.1118 mg (0.12 mL)
HATU380.231.1418 mg
DIPEA129.242258 mg (0.35 mL)
DMF (anhydrous)73.09-5 mL

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-6-bromo-2-methylquinoline-4-carboxamide.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed.

Spectroscopic Data for a Representative Derivative (N-benzyl-6-bromo-2-methylquinoline-4-carboxamide):

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the quinoline core, the methyl group at the 2-position, and the benzyl group. The aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm), the benzylic CH₂ protons as a doublet around δ 4.5-5.0 ppm, and the methyl protons as a singlet around δ 2.5-3.0 ppm.
¹³C NMR Resonances for all unique carbon atoms in the molecule. The carbonyl carbon of the amide will be observed in the range of δ 165-170 ppm. The aromatic carbons will appear between δ 120-150 ppm. The benzylic CH₂ carbon will be around δ 40-45 ppm, and the methyl carbon around δ 20-25 ppm.[11][12]
Mass Spec. The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the mass spectrum.
IR Spec. Characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H and C=C stretches of the aromatic rings.

Structure-Activity Relationship (SAR) and Drug Development Insights

The 6-bromo-2-methylquinoline-4-carboxamide scaffold has emerged as a promising platform for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[13] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key insights from SAR studies on related quinoline and quinazoline carboxamides suggest that:

  • The N-substituent on the carboxamide is critical for activity: The nature of the group attached to the amide nitrogen significantly influences the biological activity. Aromatic and heteroaromatic substituents can engage in key interactions within the ATP-binding pocket of kinases.[2]

  • The 6-bromo substituent often enhances potency: The presence of a halogen at the 6-position of the quinoline ring can increase the compound's potency, potentially through favorable hydrophobic or halogen bonding interactions in the target protein.

  • The 2-methyl group can influence selectivity: Modifications at the 2-position can impact the selectivity profile of the inhibitor against different kinases.

The general approach to SAR involves synthesizing a library of derivatives with diverse substituents on the amide nitrogen and evaluating their biological activity in relevant assays, such as in vitro kinase inhibition assays and cancer cell proliferation assays.[14]

Conclusion

The custom synthesis of 6-bromo-2-methylquinoline-4-carboxamide derivatives offers a fertile ground for the discovery of novel therapeutic agents. The synthetic route, centered around the Pfitzinger reaction and subsequent amide coupling, is both robust and amenable to the generation of diverse chemical libraries. A thorough understanding of the underlying reaction mechanisms, coupled with detailed experimental protocols and comprehensive characterization, is paramount for the successful synthesis and development of these promising compounds. Further exploration of the structure-activity relationships will undoubtedly pave the way for the identification of potent and selective drug candidates for the treatment of cancer and other diseases.

References

  • Royal Society of Chemistry. (2025). Supplementary Information. Retrieved from [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Pfitzinger Reaction. (2024, December 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • (Q)SAR studies to design new human choline kinase inhibitors as antiproliferative drugs. (n.d.). PubMed. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022, September 27). Elsevier. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in. (n.d.). JOCPR. Retrieved from [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016, June 3). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved from [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]

  • 13C-NMR Spectroscopy. (n.d.). AWS. Retrieved from [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020, November 16). MDPI. Retrieved from [Link]

  • 6-CMR-1 Measuring 13C NMR Spectra. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15). HETEROCYCLES. Retrieved from [Link]

  • Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... (n.d.). ResearchGate. Retrieved from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in class...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in classical quinoline synthesis methodologies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.

Section 1: General Troubleshooting for Low Yield

Before delving into method-specific issues, it's crucial to address general experimental parameters that can significantly impact the yield of your quinoline synthesis.

Frequently Asked Questions (General)

Q1: My reaction has a very low or no yield of the desired quinoline product. What are the first things I should check?

A1: When facing a low or no-yield reaction, a systematic review of your experimental setup and reagents is the first critical step.

  • Starting Material Purity: The purity of your starting materials, such as anilines and carbonyl compounds, is paramount. Impurities can introduce side reactions or inhibit catalysts. It is advisable to verify the purity of your reagents via techniques like NMR or GC-MS before use.

  • Reaction Conditions: Suboptimal temperature and reaction time are common culprits. Many classical quinoline syntheses require significant heat to proceed efficiently.[1] Ensure your reaction is reaching and maintaining the target temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial. Ensure the catalyst is fresh, not deactivated by improper storage (e.g., exposure to air or moisture), and used in the correct stoichiometric ratio.

  • Atmosphere: Some quinoline synthesis reactions can be sensitive to air or moisture. If you suspect this is the case, consider running your reaction under an inert atmosphere, such as nitrogen or argon.

Q2: I'm observing a significant amount of tar-like byproducts in my reaction mixture. What causes this and how can I minimize it?

A2: Tar formation is a frequent issue in many classical quinoline syntheses, particularly those employing strong acids and high temperatures, like the Skraup and Doebner-von Miller reactions.[2] This is often due to the acid-catalyzed polymerization of reaction intermediates, such as α,β-unsaturated carbonyls.[2]

To mitigate tar formation:

  • Control the Temperature: Avoid excessively high temperatures, which can accelerate polymerization and degradation pathways.[3]

  • Ensure Efficient Mixing: Vigorous stirring is essential to prevent localized overheating and ensure a homogeneous reaction mixture.[2]

  • Use a Moderator: In highly exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help to control the reaction rate and prevent thermal runaways that lead to tar.[2]

  • Optimize Reagent Addition: Slow, controlled addition of highly reactive reagents, especially strong acids, can help to maintain a manageable reaction temperature.

Q3: How do substituents on the aniline starting material affect my reaction yield?

A3: The electronic nature of the substituents on the aniline ring has a profound impact on the reaction's success.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aniline, which can facilitate the initial condensation steps and generally lead to higher yields in reactions like the Combes synthesis.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides can significantly decrease the aniline's nucleophilicity, making the initial steps of the reaction more difficult and often resulting in lower yields.[5] For substrates with strong EWGs, more forcing conditions (higher temperatures, longer reaction times) or a more active catalytic system may be necessary.

General Troubleshooting Workflow

Here is a general workflow to follow when troubleshooting low yields in your quinoline synthesis.

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK optimize_purification Modify Purification Protocol check_purity->optimize_purification Impure Reagents check_catalyst Assess Catalyst Activity & Loading check_conditions->check_catalyst Conditions Correct optimize_conditions Optimize Temperature & Time check_conditions->optimize_conditions Conditions Suboptimal purification_loss Evaluate Work-up & Purification for Product Loss check_catalyst->purification_loss Catalyst Active optimize_catalyst Screen Different Catalysts/Loadings check_catalyst->optimize_catalyst Catalyst Inactive purification_loss->optimize_purification Loss Detected success Improved Yield optimize_conditions->success optimize_catalyst->success optimize_purification->success

Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.

Section 2: Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in specific, widely-used quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is notorious for its highly exothermic nature and potential for violent, uncontrolled reactions.[6]

Q: My Skraup reaction is extremely violent and produces a large amount of tar.

A: This is a classic challenge with the Skraup synthesis, stemming from the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[7]

  • Causality: The rapid, uncontrolled formation of acrolein and its subsequent polymerization at high temperatures are the primary causes of both the violent reaction and tar formation.

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to tame the reaction. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[2][6]

    • Controlled Reagent Addition: Instead of combining all reagents at once, add the concentrated sulfuric acid slowly and with efficient stirring to the mixture of aniline and glycerol, while monitoring the temperature.

    • Ensure Vigorous Stirring: Use a mechanical stirrer to ensure homogeneous heat distribution and prevent the formation of localized hotspots.

The Doebner-von Miller Reaction

This variation of the Skraup synthesis uses α,β-unsaturated carbonyl compounds and is prone to polymerization side reactions.

Q: My Doebner-von Miller reaction is giving a low yield and a lot of resinous material.

A: The primary cause of low yields and byproduct formation in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2]

  • Causality: Strong acid catalysts can readily promote the polymerization of the electron-deficient alkene of the carbonyl compound, leading to the formation of insoluble, tarry materials and consuming your starting material.

  • Solution:

    • Biphasic Reaction Medium: A clever strategy to circumvent this issue is to use a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl in an organic phase, its contact with the aqueous acid phase is limited, thus reducing polymerization and increasing the yield of the desired quinoline.[2]

    • Optimize Acid Catalyst: Both Brønsted and Lewis acids can be used.[8] It may be beneficial to screen different acids and their concentrations to find a balance between efficient catalysis and minimal side reactions.

    • Temperature Control: While heating is often required, excessively high temperatures can exacerbate tar formation.[3] Careful optimization of the reaction temperature is key.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. Regioselectivity can be a major challenge.

Q: My Combes synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A: The regiochemical outcome of the Combes synthesis is determined by a combination of steric and electronic factors during the rate-determining acid-catalyzed electrophilic aromatic annulation step.[4][9]

  • Causality: The cyclization can occur at two different positions on the aniline ring relative to the amino group, leading to different regioisomers. The preferred pathway is the one that proceeds through the more stable transition state.

  • Solution:

    • Steric Effects: A bulkier substituent on the β-diketone will tend to direct the cyclization to form the isomer where this bulky group is at the less sterically hindered 2-position of the quinoline ring.[4]

    • Electronic Effects: The electronic nature of substituents on the aniline ring plays a critical role. Electron-donating groups will favor the formation of one regioisomer, while electron-withdrawing groups can direct the cyclization to favor the other.[4] Careful consideration of your substituted aniline is necessary to predict the likely outcome.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Q: My Friedländer synthesis is suffering from low yields due to a self-condensation side reaction.

A: A common side reaction in the base-catalyzed Friedländer synthesis is the aldol self-condensation of the ketone starting material.[10]

  • Causality: Under basic conditions, the enolate of the ketone can react with another molecule of the same ketone, leading to a dimeric aldol product and consuming the starting material intended for the quinoline synthesis.

  • Solution:

    • Slow Addition: Slowly adding the ketone containing the α-methylene group to the reaction mixture can help to keep its concentration low, thus minimizing the rate of the bimolecular self-condensation reaction.

    • Change the Catalyst: Switching from a base to an acid catalyst (e.g., p-toluenesulfonic acid or iodine) can completely circumvent the base-catalyzed aldol condensation.[2][10]

    • Use of Greener Conditions: Modern protocols have shown that the Friedländer synthesis can be effectively carried out in water at elevated temperatures without a catalyst, which can also avoid this side reaction.[11] Microwave-assisted synthesis, often under solvent-free conditions, can also improve yields and reduce side reactions by providing rapid and uniform heating.[12][13]

Optimizing Catalyst and Solvent in Friedländer Synthesis

The choice of catalyst and solvent is highly substrate-dependent and crucial for optimizing the yield.

Catalyst SystemSolventTypical Temperature (°C)Yield Range (%)Notes
KOH EthanolRefluxVariableProne to aldol self-condensation of the ketone.[7]
p-TsOH TolueneRefluxGood to ExcellentA common and effective acid catalyst.[14]
Iodine (I₂) (10 mol%) Solvent-free80-100High (often >90)A mild and efficient modern alternative.[15]
[Hbim]BF₄ (Ionic Liquid) Solvent-free100~93A recyclable and green catalyst option.[16]
TiO₂ Nanoparticles Solvent-free8078-94A heterogeneous catalyst that is easily recoverable.[12]
None Water100-150GoodAn environmentally friendly option for some substrates.[11]

Note: Yields are highly dependent on the specific substrates used.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common quinoline syntheses, incorporating best practices for yield optimization.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from a procedure in Organic Syntheses and incorporates the use of a moderator for a controlled reaction.[6][17]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (anhydrous, 276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, carefully combine the aniline, glycerol, and nitrobenzene.

  • Acid Addition: With vigorous and continuous stirring, slowly add the concentrated sulfuric acid to the mixture. The addition should be controlled to manage the initial exotherm.

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Purification:

    • Perform a steam distillation to isolate the crude quinoline.[11]

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate.

    • Perform a final purification by vacuum distillation, collecting the fraction boiling at 110–114°C at 14 mmHg.[17]

Protocol 2: High-Yield Friedländer Synthesis of a Substituted Quinoline using an Iodine Catalyst

This protocol outlines a modern, efficient, and often high-yielding approach to the Friedländer synthesis.[15]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%, ~0.025 g)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C with efficient magnetic stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Purification:

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Troubleshooting Recrystallization

If the product "oils out" instead of crystallizing during purification, this is often because the melting point of the compound is lower than the boiling point of the solvent, or due to significant impurities.

  • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly. If this fails, purification by column chromatography may be necessary.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to rational troubleshooting.

Friedländer Synthesis Mechanism

The Friedländer synthesis can proceed through two primary pathways, both of which involve an initial condensation followed by cyclization and dehydration. The exact pathway can be influenced by whether the reaction is acid- or base-catalyzed.[10]

G cluster_start Starting Materials cluster_pathA Pathway A: Aldol Condensation First cluster_pathB Pathway B: Schiff Base First start1 2-Aminoaryl Ketone aldol Aldol Condensation start1->aldol schiff Schiff Base Formation start1->schiff start2 Active Methylene Compound start2->aldol start2->schiff cyclizeA Cyclization aldol->cyclizeA dehydrateA Dehydration cyclizeA->dehydrateA end Substituted Quinoline dehydrateA->end cyclizeB Intramolecular Aldol schiff->cyclizeB dehydrateB Dehydration cyclizeB->dehydrateB dehydrateB->end

Caption: Alternative mechanistic pathways for the Friedländer synthesis of quinolines.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2004). A mild and efficient one-pot synthesis of polysubstituted quinolines using TiO2 nanoparticles. Tetrahedron Letters, 45(40), 7577-7579.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 56(7), 2615-2617.
  • BenchChem. (n.d.).
  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2008). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine.
  • BenchChem. (n.d.).
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (n.d.). PMC.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • BenchChem. (n.d.). Technical Support Center: Friedländer Quinoline Synthesis.
  • Microwave Irradiation And Their Advantages In Synthesis Of Quinoline Bearing Isoxazoles Nucleus. (n.d.). Jetir.Org.
  • BenchChem. (n.d.). Improving regioselectivity in the synthesis of disubstituted quinolines.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Bachman, G. B., & Cooper, D. E. (1943). 6-methoxy-8-nitroquinoline. Organic Syntheses, 23, 78.
  • BenchChem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Scott, M. D., & Minter, D. E. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1683–1685.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.
  • BenchChem. (n.d.). Comparative analysis of catalytic efficiency for quinolinone synthesis.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Russian Chemical Reviews, 83(10), 918.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar.
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). MDPI.
  • Manske, R. H. F. (2011). The Skraup Synthesis of Quinolines.
  • quinoline synthesis and reactions. (2022, January 29). YouTube.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles
  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • recrystalliz
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Friedländer Synthesis. (2025, June 3). J&K Scientific LLC.

Sources

Optimization

Technical Support Center: Mitigating Tar Formation in Skraup Quinoline Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the most notorious failure mode of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the most notorious failure mode of the Skraup quinoline synthesis: intractable tar formation .

Rather than providing a generic overview, this portal deconstructs the mechanistic causality behind runaway polymerizations and provides field-proven, self-validating protocols to ensure reproducible, high-yield quinoline scaffolds.

Mechanistic Root Cause Analysis: Why Does Tar Form?

The classical Skraup synthesis constructs the quinoline core by reacting a primary aromatic amine (aniline) with glycerol, concentrated sulfuric acid ( H2​SO4​ ), and an oxidizing agent (typically nitrobenzene)[1].

The primary cause of tar formation is the uncontrolled polymerization of acrolein [2]. The reaction initiates with the acid-catalyzed dehydration of glycerol to form the highly reactive acrolein intermediate[3]. This dehydration step is violently exothermic[4]. If the temperature spikes uncontrollably, the acrolein undergoes rapid, runaway polymerization rather than the desired Michael addition with aniline, resulting in a thick, intractable black tar that traps the product and ruins the yield[2].

Understanding this bifurcation—between controlled cyclization and runaway polymerization—is the key to mastering the Skraup synthesis.

G Glycerol Glycerol + H2SO4 (Dehydration) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein > 135°C Heat Excess Heat (Runaway Exotherm) Glycerol->Heat Highly Exothermic Aniline Aniline (Michael Addition) Acrolein->Aniline Controlled Temp Tar Intractable Tar (Polymerization) Acrolein->Tar Uncontrolled Polymerization Dihydro 1,2-Dihydroquinoline Aniline->Dihydro Cyclization Quinoline Quinoline (Target Product) Dihydro->Quinoline Oxidation (PhNO2) Heat->Tar

Figure 1: Mechanistic pathway of Skraup synthesis highlighting the critical junction of tar formation.

Troubleshooting Guides & FAQs

Q1: My reaction turns into a violent, boiling tar immediately upon adding sulfuric acid. What is going wrong?

A1: This is a classic symptom of an incorrect order of reagent addition and insufficient cooling. If concentrated H2​SO4​ is added rapidly or before the chemical moderators are fully dispersed, it triggers an immediate, localized dehydration of glycerol[5]. The rapid heat evolution causes the mixture to boil violently, instantly polymerizing the generated acrolein[2].

  • The Fix: Always add the sulfuric acid last , dropwise, and while the reaction flask is submerged in an ice-water bath.

Q2: How do chemical moderators like Ferrous Sulfate ( FeSO4​ ) or Boric Acid prevent polymerization?

A2: The Skraup reaction's violence is largely driven by the final oxidation step (converting 1,2-dihydroquinoline to quinoline). Ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ) acts as an oxygen carrier, moderating the rate of oxidation[5]. By slowing down this step, the overall energy release is extended over a longer period, preventing the sudden thermal spikes that trigger acrolein polymerization[5]. Boric acid functions similarly by complexing with glycerol, controlling its rate of dehydration[6].

Q3: Are there alternative oxidants to nitrobenzene that reduce tarring?

A3: Yes. While nitrobenzene is the traditional oxidant (and often acts as a co-solvent), its reaction profile is highly aggressive. Substituting nitrobenzene with milder oxidizing agents—such as iodine (generated in situ from KI and H2​SO4​ ) or sodium m-nitrobenzenesulfonate—results in a significantly less vigorous reaction, drastically reducing tar formation and simplifying the aqueous workup[4].

Quantitative Impact of Reaction Conditions

The table below summarizes the expected outcomes when modifying the classical Skraup parameters to mitigate tar formation.

Reaction ConditionOxidizing AgentChemical ModeratorAvg. Quinoline Yield (%)Tar Formation Level
Classical Skraup NitrobenzeneNone30 - 45%Severe (Intractable)
Moderated Skraup Nitrobenzene FeSO4​⋅7H2​O 75 - 85%Low to Moderate
Boric Acid Mod. NitrobenzeneBoric Acid65 - 75%Moderate
Mild Oxidation IodineNone60 - 70%Very Low

Self-Validating Experimental Protocol: The Moderated Skraup Synthesis

To guarantee reproducibility, this protocol utilizes FeSO4​ as a moderator and incorporates self-validating checkpoints to ensure the exotherm remains under control[5].

Reagents Required:
  • Aniline (1.0 eq)

  • Glycerol (anhydrous, 3.0 eq)

  • Nitrobenzene (0.6 eq)

  • Ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O , 0.1 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 3.5 eq)

Step-by-Step Methodology:
  • Reagent Charging (Crucial Order): In a large round-bottom flask (at least 3x the total reaction volume) equipped with a mechanical stirrer and a reflux condenser, add the powdered FeSO4​⋅7H2​O , followed by glycerol, aniline, and nitrobenzene[5].

    • Self-Validation Checkpoint: The mixture should appear as a well-dispersed, heterogeneous suspension. If clumping occurs, increase stirring speed before proceeding.

  • Acid Addition: Submerge the flask in an ice-water bath. Begin vigorous stirring. Slowly add the concentrated H2​SO4​ dropwise via an addition funnel[7].

    • Self-Validation Checkpoint: Monitor the internal temperature. It must remain below 50°C. If white vapors form or the mixture begins to bubble, the addition is too fast; pause and allow the mixture to cool.

  • Initiation of Reflux: Remove the ice bath and apply gentle heating via a heating mantle until the mixture just begins to simmer, then immediately remove the heat source [7].

    • Self-Validation Checkpoint: The reaction must sustain its own reflux for 30–60 minutes relying solely on its exothermic heat[7]. If the boiling becomes violent and reaches the top of the condenser, the exotherm is unmanaged—reapply the ice bath immediately.

  • Completion: Once the self-sustaining boiling ceases, reapply the heating mantle and reflux the mixture for an additional 3 hours to drive the oxidation to completion[5].

  • Isolation via Steam Distillation: Allow the mixture to cool to room temperature. Carefully pour it into crushed ice and basify strongly with 10M NaOH. Perform a steam distillation[7].

    • Self-Validation Checkpoint: The initial distillate will contain unreacted nitrobenzene and quinoline (appearing milky). Continue distillation until the droplets falling from the condenser are perfectly clear, indicating all quinoline has been isolated from the residual polymeric tar.

Workflow Step1 1. Reagent Mixing (FeSO4, Glycerol, Aniline, PhNO2) Step2 2. Ice Bath Cooling (Crucial for Exotherm Control) Step1->Step2 Step3 3. Dropwise H2SO4 Addition (Maintain Temp < 50°C) Step2->Step3 Step4 4. Gradual Heating (Initiate Self-Sustaining Reflux) Step3->Step4 Step5 5. Steam Distillation (Isolate Quinoline from Residue) Step4->Step5

Figure 2: Step-by-step workflow for the moderated Skraup synthesis.

References

  • Manske, R.H.F. A Further Modification of the Skraup Synthesis of Quinoline. CDN Science Pub. Available at:[Link]

  • NIH PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. Available at:[Link]

Sources

Troubleshooting

Optimizing Pfitzinger reaction conditions for quinoline-4-carboxamides

Welcome to the Technical Support Center for quinoline-4-carboxamide synthesis. As a Senior Application Scientist, I have designed this hub to move beyond basic recipes and address the fundamental causality behind the Pfi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline-4-carboxamide synthesis. As a Senior Application Scientist, I have designed this hub to move beyond basic recipes and address the fundamental causality behind the Pfitzinger reaction. By understanding the mechanistic pathways—specifically the base-catalyzed condensation of isatins with α-methylene carbonyls—you can rationally optimize your workflows. Every protocol provided here is structured as a self-validating system, ensuring that you can verify the success of each intermediate step before proceeding.

Mechanistic Overview & Workflow

The synthesis of quinoline-4-carboxamides traditionally requires a two-stage approach: the construction of the quinoline-4-carboxylic acid core via the Pfitzinger reaction, followed by an amide coupling step. Understanding this flow is critical for pinpointing where side reactions (like tar formation or incomplete cyclization) occur.

Mechanism Isatin Isatin Derivative Base Base Hydrolysis (KOH/NaOH) Isatin->Base KetoAcid Keto-acid Intermediate Base->KetoAcid Condensation Imine Formation & Condensation KetoAcid->Condensation Ketone Ketone / Aldehyde Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Acid Quinoline-4-carboxylic Acid Cyclization->Acid Coupling Amide Coupling (EDC/HOBt or One-Pot) Acid->Coupling Product Quinoline-4-carboxamide Coupling->Product

Mechanistic workflow of the Pfitzinger reaction to quinoline-4-carboxamides.

FAQ: Core Optimization Strategies

Q1: Why am I getting thick resins and tars instead of a clean quinoline-4-carboxylic acid precipitate? A1: Tar formation is typically caused by the decomposition of starting materials (especially electron-rich isatins or sensitive ketones) in strongly alkaline solutions at prolonged elevated temperatures 1. Causality: High concentrations of KOH/NaOH over long reflux periods lead to unchecked side-aldol condensations and polymerization of the ketone. Solution: Reduce the reaction time by utilizing microwave irradiation (e.g., 125 °C for 10-20 mins) instead of conventional heating, which has been shown to drastically improve purity and yield 2. Alternatively, lower the temperature to 60 °C and employ a supramolecular catalyst like aminoethylamino-β-cyclodextrin (AEA-β-CD) in aqueous media to encapsulate the reactive intermediates and prevent side reactions 3.

Q2: How do I choose between KOH and NaOH for the initial ring-opening of isatin? A2: The choice of base dictates the solubility of the intermediate keto-acid salt and the kinetics of the subsequent imine formation. While KOH is traditional and often provides better solubility for the potassium salt intermediate in alcoholic solvents, NaOH can sometimes drive higher yields depending on the steric bulk of the ketone 1. Causality & Protocol Tip: Always perform a parallel micro-scale screen. For electron-donating group (EDG) substituted isatins, carefully controlling the water content (e.g., using KOH powder with exactly 0.1 equiv H₂O in anhydrous MeOH) prevents premature hydrolysis of the final product and suppresses unwanted nucleophilic aromatic substitutions 4.

Q3: What is the most efficient way to convert the intermediate quinoline-4-carboxylic acid to the final quinoline-4-carboxamide? A3: The traditional two-step approach involves isolating the acid and coupling it with an amine using standard peptide coupling reagents like EDC and HOBt in DMF 2. However, isolation of the amphoteric acid can lead to material loss. Advanced Causality: To avoid isolation losses, consider a one-pot modified Pfitzinger cascade. Using TMSCl as a mediator with 1,3-dicarbonyls and amines, or reacting N-vinylisatins directly with primary amines under reflux, facilitates simultaneous quinoline ring formation and amidation 5. TMSCl acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the condensation .

Troubleshooting Guide: Common Experimental Issues

Troubleshooting Start Issue: Low Yield or Tar Formation CheckBase Is base concentration too high? Start->CheckBase BaseYes Yes: Causes substrate decomposition CheckBase->BaseYes BaseNo No: Check reaction temperature CheckBase->BaseNo ActionBase Action: Optimize KOH/NaOH equivalents BaseYes->ActionBase TempHigh Temp > 100°C without microwave? BaseNo->TempHigh ActionTemp Action: Lower temp to 60-80°C or use microwave TempHigh->ActionTemp

Troubleshooting decision tree for resolving low yields and tar formation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the yield of quinoline-4-carboxamide precursors, allowing for easy comparison of modern optimization strategies.

Catalyst / BaseSolvent SystemTemperatureTimeYield (%)Mechanistic Advantage & Causality
KOH (3.0 equiv) MeOH / H₂OReflux (80°C)8–16 h45–60%Standard conditions; prone to tar formation due to prolonged alkaline exposure 4.
KOH (Microwave) EtOH / H₂O125°C15 min75–85%Rapid heating prevents side-reactions; highly recommended for sterically hindered ketones 2.
AEA-β-CD (1 mol%) Water60°C4–6 h69–92%Cyclodextrin cavity stabilizes the transition state; excellent green chemistry alternative 3.
TMSCl Alcohols60°C5–6 h55–88%One-pot cascade; avoids isolation of the carboxylic acid intermediate, acting as Lewis acid/dehydrator []().

Step-by-Step Methodology: Self-Validating Protocol

This protocol details the microwave-assisted synthesis of quinoline-4-carboxylic acids followed by EDC/HOBt amide coupling. It is engineered with built-in validation checkpoints to ensure trust and reproducibility.

Step 1: Microwave-Assisted Pfitzinger Condensation
  • Reagent Charging: In a 10 mL microwave-safe vessel, combine the isatin derivative (1.0 mmol) and the appropriate methyl ketone (1.1 mmol).

  • Base Addition: Add a solution of KOH (3.0 mmol) dissolved in a 1:1 mixture of EtOH and deionized water (4 mL).

    • Causality Note: The water is strictly required for the nucleophilic attack that hydrolyzes the isatin amide bond to form the keto-acid intermediate.

  • Irradiation: Seal the vessel and heat under microwave irradiation at 125 °C for 15 minutes.

  • Work-up & Validation: Cool the mixture to room temperature. Pour onto crushed ice (10 g) to quench the reaction. Carefully acidify with 10% aqueous HCl dropwise until the pH reaches exactly 3–4.

    • Self-Validation Checkpoint: A distinct solid precipitate must form upon reaching pH 4. If the solution remains clear, the isatin ring either did not open (indicating inactive/degraded base) or the product has over-hydrolyzed. Do not proceed to Step 2 until a precipitate is isolated.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 5 mL), and dry in vacuo for 12 hours to yield the pure quinoline-4-carboxylic acid.

Step 2: Amide Coupling (EDC/HOBt Method)
  • Activation: Dissolve the isolated quinoline-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir at room temperature for 30 minutes.

    • Causality Note: HOBt is added to form an active OBt-ester intermediate, which prevents racemization (if chiral centers exist) and suppresses the formation of unreactive N-acylurea byproducts common with EDC alone.

  • Amine Addition: Add the desired amine (1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 mmol) to ensure the amine is fully free-based.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (e.g., 5% MeOH in DCM). The highly polar baseline spot of the carboxylic acid must completely disappear, replaced by a less polar amide spot.

  • Purification: Dilute the mixture with ethyl acetate (20 mL). Wash sequentially with saturated NaHCO₃ (3 x 10 mL) to remove unreacted acid/HOBt, and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to obtain the pure quinoline-4-carboxamide.

Sources

Optimization

Technical Support Center: Optimizing In Vitro Assay Solubility for 6-Bromo-2-methylquinoline-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 6-Bromo-2-methylquinoline-4-carboxamide .

This guide moves beyond generic advice, providing a mechanistic understanding of your compound, self-validating experimental protocols, and evidence-based troubleshooting strategies to ensure the integrity of your in vitro assays.

Mechanistic Root Cause Analysis: Why Does It Precipitate?

To solve a solubility issue, we must first understand the molecular causality. 6-Bromo-2-methylquinoline-4-carboxamide possesses a triad of structural features that make aqueous solubilization notoriously difficult:

  • The Quinoline Core: This planar, aromatic system stacks efficiently via π−π interactions, resulting in a high crystal lattice energy. Quinoline derivatives are highly lipophilic, making aqueous solubility a primary bottleneck in biological assay development[1].

  • C6-Bromine Substitution: Halogenation significantly increases the partition coefficient (LogP) and promotes strong hydrophobic intermolecular interactions.

  • C4-Carboxamide Group: This moiety acts as both a hydrogen bond donor and acceptor, creating rigid intermolecular hydrogen-bond networks in the solid state.

When you transfer this compound from a 100% DMSO stock into an aqueous assay buffer, the rapid change in the dielectric constant forces the lipophilic molecules to aggregate. The energy required to disrupt the water hydrogen-bond network exceeds the solvation energy of the compound, leading to rapid nucleation and precipitation (colloquially known as "crashing out").

Troubleshooting Workflow & Decision Logic

Before altering your assay biology, follow this logical progression to rescue compound solubility.

Troubleshooting Start Precipitation in Assay Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Use Intermediate Dilutions CheckDMSO->ReduceDMSO Yes AddSolubilizer Add HP-β-CD or Tween-20 CheckDMSO->AddSolubilizer No Proceed Proceed to Data Collection ReduceDMSO->Proceed CheckAssay Assay Interference? AddSolubilizer->CheckAssay Optimize Titrate Solubilizer Concentration CheckAssay->Optimize Yes CheckAssay->Proceed No Optimize->Proceed

Workflow for resolving 6-Bromo-2-methylquinoline-4-carboxamide precipitation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must validate itself. Do not assume your compound is soluble just because the solution looks clear to the naked eye; micro-aggregates cause false positives via promiscuous enzyme inhibition.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To define the exact concentration limit before micro-aggregation occurs. Self-Validation Mechanism: The assay uses buffer-only as a negative control (baseline scattering) and a known insoluble compound as a positive control, ensuring the instrument accurately detects nucleation.

  • Stock Preparation: Prepare a 10 mM stock of 6-Bromo-2-methylquinoline-4-carboxamide in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Transfer: Add 2 µL of each DMSO dilution to 198 µL of the final assay buffer (e.g., PBS, pH 7.4) in a 96-well UV-transparent microplate. Critical: Always add DMSO to the buffer, never buffer to the DMSO.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a nephelometer (light scattering) or a microplate reader at an absorbance of 620 nm.

  • Analysis: Plot concentration vs. scattering/absorbance. The point at which the signal deviates from the baseline is your kinetic solubility limit.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Purpose: To solubilize the compound without using high concentrations of toxic organic solvents. β-cyclodextrin derivatives are widely utilized to enhance the permeation and solubility of heterocyclic compounds due to their size versatility and innocuity[2]. Self-Validation Mechanism: HPLC quantification of the final filtrate guarantees you know the exact active concentration delivered to your assay, rather than relying on theoretical calculations.

Protocol S1 10 mM Stock (100% DMSO) S3 Dropwise Addition + Vortexing S1->S3 S2 10% HP-β-CD (Aqueous Buffer) S2->S3 S4 Incubate 37°C (1 Hour) S3->S4 S5 Centrifuge & Filter (0.22 µm) S4->S5 S6 Quantify (HPLC/UV) S5->S6

Step-by-step preparation of HP-β-CD inclusion complexes for in vitro assays.
  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target assay buffer.

  • Complexation: While continuously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of 6-Bromo-2-methylquinoline-4-carboxamide dropwise to achieve the desired top concentration.

  • Equilibration: Incubate the mixture at 37°C for 1 hour to allow the quinoline core to partition into the hydrophobic cavity of the cyclodextrin.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact soluble concentration before applying it to cells or enzymes.

Quantitative Data: Solvent & Excipient Tolerability

When optimizing solubility, the "cure" must not kill the assay. Exceeding maximum tolerated concentrations of excipients will ruin biological relevance. For example, DMSO concentrations above 1% can significantly reduce cell viability and alter inflammatory markers like IL-6 or ROS production[3].

Solubilizing AgentMax Tolerated Conc. (Cellular)Max Tolerated Conc. (Biochemical)Mechanism of ActionExpected Solubility Gain for Quinolines
DMSO 0.1% - 0.5%1.0% - 5.0%Co-solvent (Dielectric shift)Low to Moderate
HP-β-CD 1.0% - 5.0% (w/v)5.0% - 10.0% (w/v)Inclusion ComplexationHigh
Tween-20 0.01% - 0.05%0.05% - 0.1%Micelle FormationModerate
BSA 0.1% - 1.0%0.1% - 0.5%Protein Binding / CarrierModerate

Frequently Asked Questions (FAQs)

Q: I see a strong inhibitory signal in my biochemical assay, but absolutely no effect in my cell-based assay. Is this related to solubility? A: Highly likely. In biochemical assays, precipitated micro-aggregates can non-specifically sequester target enzymes (promiscuous inhibition), causing false positives. However, in cell-based assays, these large aggregates cannot cross the lipid bilayer, leading to false negatives. You must verify the kinetic solubility in both specific buffers.

Q: Why does my compound precipitate even when my final assay concentration (e.g., 1 µM) is theoretically below its solubility limit? A: This is caused by local supersaturation. If you pipette a highly concentrated DMSO stock directly into a static aqueous buffer, the compound at the interface experiences an immediate drop in solvent capacity before it can diffuse, triggering irreversible nucleation. Always add the stock dropwise to a rapidly vortexing buffer, or use an intermediate dilution plate.

Q: Will using HP-β-CD interfere with my compound binding to its biological target? A: Generally, no. Cyclodextrins sequester lipophilic compounds in their hydrophobic cavities, acting as a delivery reservoir without directly activating or inhibiting cellular receptors[4]. The binding is a dynamic equilibrium; if your biological target has a higher affinity for the compound than the cyclodextrin cavity does, the compound will readily partition out of the complex and bind to the target.

Q: Can I lower the pH of my buffer to protonate the quinoline nitrogen and increase solubility? A: While quinoline nitrogen atoms are basic and protonation (usually below pH 5) drastically increases aqueous solubility, most in vitro biological assays require physiological pH (7.2 - 7.4). Altering the pH to solubilize the drug will likely denature your target protein or kill your cell line. Rely on excipients like HP-β-CD instead.

References
  • BenchChem. Navigating the Challenges of Quinoline Compound Solubility in Biological Assays.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed Central (PMC).
  • RSC Publishing. β-cyclodextrin dendritic derivatives as permeation mediators to enhance the in vitro albendazole cysticidal activity by the improvement of the diffusion component.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Oily Quinoline Compounds

Welcome to the Technical Support Center. Quinoline derivatives are a cornerstone in the development of therapeutics, but their physicochemical properties—such as low melting points, steric hindrance, and sensitivity to i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinoline derivatives are a cornerstone in the development of therapeutics, but their physicochemical properties—such as low melting points, steric hindrance, and sensitivity to impurities—often cause them to "oil out" (separate as a liquid phase) rather than form pure crystals[1].

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic explanations, and troubleshooting workflows to successfully crystallize stubborn quinoline oils.

Troubleshooting Workflow

TroubleshootingWorkflow N1 Oily Quinoline Product N2 Assess Purity (NMR/HPLC) N1->N2 N3 < 90% Pure N2->N3 High Impurities N4 > 90% Pure N2->N4 Sufficient Purity N5 Column Chromatography N3->N5 N6 Solvent Screening N4->N6 N5->N6 N7 Oils Out Again N6->N7 Tmelt < Tsolution N8 Nucleation Occurs N6->N8 Crystal Growth N9 Salt Formation (HCl/H2SO4) N7->N9 Basic Nitrogen N10 Trituration & Seeding N7->N10 Neutral Compound N11 Pure Crystalline Quinoline N8->N11 N9->N11 N10->N11

Logical workflow for troubleshooting quinoline crystallization and oiling out.

Core Methodologies & Protocols

Do not just follow these steps blindly; observe the physical changes in your flask to validate the process. Crystallization is a delicate balance of thermodynamics and kinetics.

Protocol A: Anti-Solvent Precipitation & Trituration

When a quinoline derivative is highly soluble in common organic solvents, anti-solvent precipitation forces the system into supersaturation[1].

  • Dissolution: Dissolve the crude quinoline in a minimal volume of a "good" solvent (e.g., ethyl acetate) at an elevated temperature (near boiling)[1]. Ensure complete dissolution; any undissolved material will act as an impurity sink.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexane) dropwise under continuous stirring[1].

  • Turbidity Check (Self-Validation): Stop the addition the exact moment the solution becomes slightly cloudy. This cloudiness confirms the onset of precipitation[1].

  • Controlled Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Rapid cooling forces liquid-liquid phase separation (oiling out)[2].

  • Trituration (If Oiling Occurs): If an oil forms at the bottom of the flask, use a glass stirring rod to vigorously scratch the oil against the glass wall at the solvent interface. The microscopic glass scratches provide high-energy nucleation sites to overcome the kinetic barrier of crystal formation[2].

Protocol B: Salt Formation for Low-Melting Oils

Many quinoline free bases are stubborn liquids at room temperature. Because quinolines possess a weakly basic nitrogen atom, converting them to a salt drastically increases their lattice energy and melting point, thermodynamically forcing crystallization[3].

  • Preparation: Dissolve the oily quinoline in a polar aprotic or protic solvent (e.g., diethyl ether or ethanol).

  • Acidification: Slowly add 1.05 equivalents of an anhydrous acid (e.g., ethereal HCl or methanesulfonic acid) under vigorous stirring.

  • Validation: Observe the immediate formation of a precipitate. The ionic nature of the resulting quinolinium salt drastically reduces its solubility in the non-polar organic phase.

  • Isolation: Filter the resulting solid and recrystallize from an ethanol/ether binary system to achieve >99% purity.

Protocol C: Continuous Cooling for Kinetic Impurity Rejection

For complex mixtures where traditional batch crystallization fails to reject structurally similar impurities (such as quinoline dimers from cross-coupling reactions), continuous crystallization is required[4].

  • Concentration: Concentrate the crude API solution via continuous distillation[4].

  • Transfer: Move the hot solution into a Mixed Suspension Mixed Product Removal (MSMPR) crystallizer[4].

  • Continuous Seeding: Introduce a continuous feed of seed suspension to mitigate fouling and prevent solids from bearding at the inlet tubing[4].

  • Kinetic Control: Maintain a strict mean residence time and temperature profile to kinetically favor the crystallization of the target quinoline over the dimer impurity[4].

Quantitative Data: Solvent Selection Matrix

Selecting the right binary solvent system is the most critical variable in preventing oiling out[2].

Solvent System (Good / Anti-Solvent)Polarity ProfileTroubleshooting & Causality
Ethyl Acetate / Hexane Moderate / Non-polarStandard first-line system. If oiling occurs, the solute concentration is likely too high; return to heat and increase the ratio of Ethyl Acetate[5].
Dichloromethane / Pentane High / Non-polarIdeal for highly lipophilic quinolines. High volatility requires sealed crystallization environments to prevent rapid, uncontrolled precipitation.
Ethanol / Water Polar Protic / Highly PolarExcellent for quinoline salts or carboxylic acid derivatives (e.g., adamantyl-quinolines)[2].
Toluene / Heptane Aromatic / Non-polarOptimal for rigid quinoline systems. Requires strictly controlled, slow cooling rates to prevent liquid-liquid phase separation[2].

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does my quinoline derivative "oil out" instead of crystallizing? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solid is lower than the solution's temperature at the exact point of saturation[5]. Instead of forming an ordered crystalline lattice, the solute separates as an immiscible liquid phase. This is heavily exacerbated by high solute concentrations, rapid cooling rates, or the presence of impurities that act as melting point depressants[2],[5]. To resolve this, return the sample to the heat source, add more of the "good" solvent to dilute the mixture, and cool it much more slowly[5].

Q2: I have achieved supersaturation, but the solution remains a clear oil after cooling. How do I induce nucleation? A2: If supersaturation is achieved but nucleation fails, you must overcome the kinetic barrier to crystal formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface[2].

  • Ultrasonication: Briefly placing the flask in an ultrasonic bath induces cavitation, which can trigger primary nucleation in stubborn oils[2].

  • Seeding: If you have previously obtained crystals (even impure ones), add a microscopic seed crystal to the cooled solution to act as a template for lattice growth[6].

Q3: The purity of my recrystallized product is not improving, and it still looks like a sludge. What is happening? A3: When a compound oils out, impurities often dissolve better in the liquid solute droplets than they do in the bulk solvent[5]. If the oil subsequently solidifies into an amorphous mass, these impurities are permanently trapped within the matrix. Alternatively, the impurities may share a nearly identical solubility profile to your quinoline in the chosen solvent system[2]. To fix this, you must either change the solvent system to one with better polarity differentiation (see Section 3) or pre-purify the crude mixture via column chromatography before attempting crystallization[7].

References

  • How to recrystallize an oily compound? ResearchGate.[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ACS Publications. [Link]

  • Crystallization. Wikipedia. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Doebner-von Miller Synthesis

Welcome to the Advanced Technical Support Center for the Doebner-von Miller (DVM) synthesis. The DVM reaction—a condensation of an aniline with an α,β -unsaturated carbonyl compound—is a cornerstone methodology for const...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the Doebner-von Miller (DVM) synthesis. The DVM reaction—a condensation of an aniline with an α,β -unsaturated carbonyl compound—is a cornerstone methodology for constructing 2-substituted and 2,4-disubstituted quinoline scaffolds[1].

However, translating this classical reaction into a high-yielding, scalable process is notoriously difficult. The reaction is plagued by competing side pathways, including rapid polymerization of the carbonyl substrate, incomplete aromatization, and poor regioselectivity[2][3]. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure your syntheses succeed.

Mechanistic Overview & Competing Pathways

To troubleshoot the DVM reaction, we must first understand its kinetic bottlenecks. Isotopic labeling studies demonstrate that the reaction operates via a complex fragmentation-recombination mechanism[4]. The initial conjugate addition of aniline to the enone is reversible, meaning the equilibrium must be aggressively driven forward by the final cyclization and oxidation steps to prevent side reactions[4].

DVM_Mechanism Aniline Aniline Imine Conjugate Addition Intermediate Aniline->Imine + H+ Enone α,β-Unsaturated Carbonyl Polymer Tarry Polymers (Side Product) Enone->Polymer Strong Acid / Heat Enone->Imine Dihydro Dihydroquinoline Intermediate Imine->Dihydro Cyclization Quinoline Quinoline (Desired Product) Dihydro->Quinoline Oxidation (External Oxidant) RedByprod Tetrahydroquinoline (Reduction Byproduct) Dihydro->RedByprod Disproportionation (No Oxidant)

Figure 1: Doebner-von Miller reaction mechanism and competing side pathways.

Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why is my reaction mixture turning into a thick, black tar, and how do I prevent it?

The Causality: Tar formation is the most frequently encountered mode of failure in the Skraup and DVM syntheses[2]. The α,β -unsaturated carbonyl compounds (e.g., acrolein, crotonaldehyde) are highly reactive. Under the strongly acidic and high-temperature conditions typically used, these substrates undergo rapid acid-catalyzed self-condensation and polymerization[2][3]. This side reaction outpaces the desired conjugate addition, consuming your starting material and trapping your product in an intractable resin. The Solution: You must physically separate the highly reactive enone from the bulk acidic aqueous phase. Employing a biphasic solvent system (e.g., Toluene/Aqueous HCl) sequesters the carbonyl compound in the organic layer[2][5]. As the enone slowly transfers to the aqueous phase interface, it reacts immediately with the protonated aniline, effectively starving the polymerization pathway.

Q2: LC-MS/NMR analysis shows my product is contaminated with partially hydrogenated impurities. What is the bottleneck?

The Causality: The penultimate intermediate in the DVM synthesis is a dihydroquinoline[1]. To achieve the fully aromatic quinoline, this intermediate must undergo oxidation. Historically, chemists relied on an auto-redox (disproportionation) mechanism where one equivalent of the intermediate reduces another, leading to a 1:1 mixture of quinoline and dead-end tetrahydroquinoline byproducts[6]. The Solution: Never rely on disproportionation. You must introduce a stoichiometric excess of an external oxidizing agent (e.g., Iodine, DDQ, or Nitrobenzene) to act as an electron sink, driving the aromatization to completion and preventing the formation of reduced byproducts[3].

Q3: I am using a meta-substituted aniline and isolating a mixture of regioisomers. Can this be controlled?

The Causality: Meta-substituted anilines possess two nucleophilic ortho-positions available for the final electrophilic cyclization. Because the steric and electronic differentiation between these two positions is often minimal, the cyclization occurs indiscriminately, yielding a difficult-to-separate mixture of 5-substituted and 7-substituted quinolines[7]. The Solution: Switch from a Brønsted acid to a coordinating Lewis acid catalyst (e.g., Sc(OTf)3​ or BiCl3​ ). Lewis acids can coordinate with the meta-substituent (if it contains a heteroatom), sterically shielding one ortho-position and directing cyclization exclusively to the less hindered site.

Quantitative Impact of Reaction Parameters

To highlight the importance of modernizing your DVM conditions, the following table summarizes the quantitative impact of various reaction parameters on yield and byproduct distribution.

Table 1: Comparison of DVM Reaction Conditions and Side Product Formation

Reaction ConditionPrimary Side ReactionTypical YieldMechanistic Cause
Classical Monophasic (Conc. HCl, >100°C)Tarry Polymers15–30%Acid-catalyzed enone self-condensation[3]
Monophasic (No External Oxidant)Tetrahydroquinolines40–50%Disproportionation of dihydroquinoline[6]
Biphasic System (Toluene/Aq. HCl, 80°C)Trace Polymers65–80%Phase separation protects the enone[2]
Solvent-Free + Iodine (60°C)None85–95%Rapid oxidation traps the cyclized adduct[2]
Self-Validating Experimental Protocol: Biphasic Doebner-von Miller Synthesis

This protocol is engineered to prevent polymerization and incomplete aromatization. It incorporates in-process validation checks so you can confirm the reaction trajectory in real-time.

Materials: Aniline (1.0 eq), Crotonaldehyde (1.2 eq), Toluene (0.5 M), 6M HCl (aqueous), Iodine (0.5 eq as oxidant).

Step 1: Preparation of the Biphasic Medium

  • In a round-bottom flask equipped with a reflux condenser and vigorous overhead stirring, dissolve the aniline in 6M HCl.

  • Add Toluene to create a distinct biphasic system.

  • Causality: The toluene layer acts as a reservoir for the aldehyde, preventing it from pooling in the highly acidic aqueous phase where it would polymerize[5].

Step 2: Controlled Addition & Schiff Base Formation

  • Heat the biphasic mixture to 80°C.

  • Dissolve the crotonaldehyde in a small volume of toluene and add it dropwise via a syringe pump over 2 hours.

  • Validation Check: The organic layer should transition from pale yellow to deep orange/red, indicating the formation of the Schiff base intermediate. If the aqueous layer turns opaque black, your addition rate is too fast, and polymerization is occurring. Pause the addition immediately.

Step 3: Oxidative Aromatization

  • Once the addition is complete, carefully add Iodine (0.5 eq) to the reaction mixture.

  • Maintain heating at 80°C for an additional 4 hours.

  • Causality: Iodine acts as a mild, highly effective external oxidant, intercepting the dihydroquinoline intermediate and driving it to the fully aromatic quinoline, preventing tetrahydroquinoline formation[2][3].

  • Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc). The disappearance of the highly fluorescent (under 365 nm) dihydroquinoline spot confirms complete oxidation.

Step 4: Isolation

  • Cool the mixture to room temperature. Neutralize the aqueous phase carefully with saturated NaHCO3​ until pH 8 is reached.

  • Extract the product into the toluene layer, wash with sodium thiosulfate (to quench residual iodine), dry over MgSO4​ , and concentrate in vacuo[3].

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve issues during your scale-up workflows.

Troubleshooting Start Issue Detected in DVM Synthesis Issue1 Black Tarry Mixture (Low Yield) Start->Issue1 Issue2 Incomplete Aromatization (Dihydro-impurities) Start->Issue2 Issue3 Regioisomer Mixtures (m-substituted anilines) Start->Issue3 Sol1 Use Biphasic System (Toluene/H2O) & Slow Addition Issue1->Sol1 Prevent Polymerization Sol2 Add External Oxidant (e.g., Iodine, Nitrobenzene) Issue2->Sol2 Drive Oxidation Sol3 Optimize Lewis Acid (e.g., Sc(OTf)3) or Temp Issue3->Sol3 Steric/Electronic Control

Figure 2: Diagnostic logic tree for resolving common Doebner-von Miller synthesis failures.

References
  • Wikipedia Contributors. (2025). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 71(4), 1668-76. PubMed/NIH. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from[Link]

  • University of KwaZulu-Natal. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Retrieved from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide

As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the complexities of scaling up the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide. This guide moves...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the complexities of scaling up the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide. This guide moves beyond simple protocols to explain the underlying chemistry and rationale, empowering you to troubleshoot effectively and optimize your process.

Introduction: A Strategic Approach to Synthesis

The synthesis of 6-Bromo-2-methylquinoline-4-carboxamide is strategically approached via a three-step sequence. This pathway is designed for scalability and control, starting from commercially available materials. The core of this process involves:

  • Combes Quinoline Synthesis: Building the quinoline core by reacting 4-bromoaniline with acetylacetone. This classic reaction provides a reliable method for creating the 2,4-dimethylquinoline scaffold.[1][2]

  • Selective Oxidation: A targeted oxidation of the C4-methyl group to a carboxylic acid. This is the most challenging step, where selectivity is paramount to avoid unwanted side reactions.[3]

  • Amidation: The final conversion of the carboxylic acid to the desired carboxamide using standard peptide coupling chemistry.[4]

This guide will address the potential pitfalls and common questions associated with each of these critical stages.

Overall Synthetic Workflow

G cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: Amidation A 4-Bromoaniline + Acetylacetone B 6-Bromo-2,4-dimethylquinoline A->B H₂SO₄, Heat C 6-Bromo-2-methyl-quinoline-4-carboxylic acid B->C Oxidizing Agent (e.g., I₂/DMSO/O₂) D 6-Bromo-2-methylquinoline-4-carboxamide C->D 1. SOCl₂ or Coupling Agent 2. NH₄OH

Caption: Three-step synthesis of 6-Bromo-2-methylquinoline-4-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,4-dimethylquinoline (Combes Synthesis)

This protocol is adapted from the classical Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

Step-by-Step Methodology:

  • Condensation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Stir the mixture at room temperature. A mild exotherm may be observed as the enamine intermediate forms. Continue stirring for 30 minutes after the exotherm subsides.

  • Cyclization: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (3-4 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 60°C.

  • After the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: Allow the mixture to cool to room temperature, then carefully pour it onto a stirred slurry of crushed ice (approx. 10x the volume of the acid used).

  • Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ReagentMolar Eq.Purpose
4-Bromoaniline1.0Starting Material
Acetylacetone1.1Starting Material
Conc. Sulfuric Acid3-4Catalyst & Dehydrating Agent
Protocol 2: Synthesis of 6-Bromo-2-methyl-quinoline-4-carboxylic acid (Selective Oxidation)

The selective oxidation of the 4-methyl group is challenging. This protocol utilizes a metal-free system which can offer better selectivity and avoids toxic heavy metals like selenium.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-bromo-2,4-dimethylquinoline (1.0 eq) in dimethyl sulfoxide (DMSO), add iodine (I₂) (0.2 eq).

  • Reaction Execution: Heat the mixture to 140-150°C and bubble a slow stream of oxygen (O₂) through the reaction mixture via a needle.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the carboxylic acid product. The reaction may take 24-48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a stirred solution of aqueous sodium thiosulfate to quench the excess iodine.

  • Acidify the solution with 2M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Reagent/ConditionSpecificationPurpose
6-Bromo-2,4-dimethylquinoline1.0 eqSubstrate
Dimethyl Sulfoxide (DMSO)SolventSolvent and co-oxidant
Iodine (I₂)0.2 eqCatalyst
Oxygen (O₂)Gaseous streamTerminal Oxidant
Temperature140-150°CReaction Condition
Protocol 3: Synthesis of 6-Bromo-2-methylquinoline-4-carboxamide (Amidation)

This final step converts the carboxylic acid to the primary amide. The use of a coupling agent is recommended for a clean and efficient reaction at a larger scale.[4]

Step-by-Step Methodology:

  • Acid Chloride Formation (Method A): Suspend 6-bromo-2-methyl-quinoline-4-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours until a clear solution is obtained and gas evolution ceases.

  • Cool the mixture and remove the excess SOCl₂ and toluene under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like THF or Dichloromethane (DCM). Cool to 0°C in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) (5.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Recrystallize the crude amide from a suitable solvent like ethanol/water or purify by column chromatography.

Alternative Coupling Agent (Method B):

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir for 20 minutes at room temperature to form the activated ester.

  • Add a solution of ammonia in dioxane or bubble ammonia gas through the mixture.

  • Monitor by TLC until completion. Work-up as described above.

ReagentMolar Eq.Purpose
6-Bromo-2-methyl-quinoline-4-carboxylic acid1.0Substrate
Thionyl Chloride (SOCl₂) or HATU2.0 or 1.1Activating/Coupling Agent
Ammonium Hydroxide (NH₄OH)5.0Amine Source
DMF / DIPEACatalytic / 2.5Catalyst / Base

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: [Step 1] My Combes synthesis yield is very low, and I'm getting a lot of dark, tarry material. What's going wrong?

A1: This is a classic issue in the Combes synthesis, often stemming from the harsh acidic and thermal conditions.[8]

  • Causality: The high temperature required for cyclization can also promote polymerization and degradation of the aniline and the enamine intermediate. The sulfuric acid concentration is critical; too little won't catalyze the reaction efficiently, while too much can lead to excessive charring.

  • Solutions:

    • Temperature Control: Ensure your temperature control is precise. Do not exceed 120°C. A slow, controlled heating ramp can also minimize side reactions.

    • Acid Addition: The dropwise addition of sulfuric acid into a cooled solution is crucial to manage the initial exotherm and prevent premature degradation.

    • Alternative Catalyst: Consider using Polyphosphoric Acid (PPA) instead of sulfuric acid. PPA is an excellent catalyst and dehydrating agent that often gives cleaner reactions and higher yields at slightly lower temperatures.[9]

    • Work-up: Pouring the reaction mixture onto ice must be done promptly after cooling to quench the reaction and prevent further degradation. Ensure the neutralization is also done in a controlled manner to avoid localized heating.

Q2: [Step 2] The selective oxidation of the 4-methyl group is stalled or giving me a mixture of products including the 4-carbaldehyde. How can I improve this?

A2: This is the most challenging transformation in the sequence. Selectivity between the 2- and 4-methyl groups relies on the higher acidity of the protons on the 4-methyl group, but stopping the oxidation at the carboxylic acid stage without side reactions is difficult.

  • Causality: Incomplete oxidation leads to the aldehyde intermediate, while over-oxidation can lead to cleavage of the benzene ring.[3] The reaction is also sensitive to oxygen concentration and temperature.

  • Solutions:

    • Ensure Anhydrous Conditions: Water can interfere with the DMSO/I₂ system. Use anhydrous DMSO.

    • Optimize Oxygen Flow: The rate of oxygen bubbling is important. Too slow, and the reaction stalls; too fast, and it can lead to over-oxidation and solvent evaporation. A steady, slow stream is optimal.

    • Reaction Time: These oxidations can be slow. Monitor the reaction carefully by LC-MS over 48-72 hours. If the reaction stalls with significant starting material remaining, a fresh charge of the iodine catalyst (0.1 eq) might be beneficial.

    • Isolating the Aldehyde: If the aldehyde is the major product, you can isolate it and then subject it to a second, milder oxidation (e.g., using an oxidant like potassium permanganate under controlled pH) to convert it to the carboxylic acid. This two-step process can sometimes provide a cleaner overall conversion.

Q3: [Step 3] The final amidation step is not going to completion, or the purification is problematic.

A3: Incomplete conversion often points to inefficient activation of the carboxylic acid or issues with the ammonia source. Purification can be hampered by byproducts from the coupling reagents.

  • Causality: The quinoline-4-carboxylic acid might be sterically hindered, making the formation of the activated intermediate slow.[10] If using Method A (SOCl₂), any residual acid chloride will hydrolyze back to the carboxylic acid during work-up. When using coupling agents like DCC or EDC, the urea byproducts can be difficult to remove.[4]

  • Solutions:

    • Ensure Complete Activation: When using SOCl₂, reflux until all solid has dissolved and gas evolution has clearly stopped. Removing the excess SOCl₂ under high vacuum is critical before adding the ammonia source.

    • Choice of Coupling Agent: For scale-up, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred over DCC because its urea byproduct is water-soluble and easily removed during aqueous work-up. HATU is highly efficient but more expensive.[11]

    • Ammonia Source: Using a saturated solution of ammonia in an organic solvent like dioxane or bubbling anhydrous ammonia gas can give cleaner results than aqueous ammonium hydroxide, as it minimizes the presence of water which can hydrolyze the activated intermediate.

    • Purification Strategy: If the product and starting carboxylic acid are difficult to separate by chromatography, a simple acid-base extraction can be effective. Dissolve the crude mixture in ethyl acetate and wash with a dilute base (like 1M Na₂CO₃) to remove any unreacted carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why use the Combes synthesis instead of other named reactions for quinolines like the Skraup or Doebner-von Miller?

A1: The choice is based on the desired substitution pattern. The Combes synthesis is ideal for producing 2,4-disubstituted quinolines from anilines and 1,3-diketones like acetylacetone.[12] The Skraup and Doebner-von Miller reactions typically use α,β-unsaturated carbonyl compounds and are better suited for other substitution patterns. For the target molecule, the Combes directly and reliably installs the required 2-methyl and 4-methyl groups in a single step.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: There are several key safety points:

  • Step 1: The addition of concentrated sulfuric acid is highly exothermic. This must be done slowly and with efficient cooling to prevent the reaction from running away.

  • Step 2: The reaction is run at a high temperature (150°C) with an oxygen atmosphere, which increases fire risk. Ensure the setup is secure, away from flammable materials, and conducted in a well-ventilated fume hood.

  • Step 3: Thionyl chloride (SOCl₂) is corrosive and toxic, and reacts violently with water, releasing HCl gas. It must be handled with extreme care in a fume hood.

Q3: How can I effectively monitor the progress of each reaction?

A3:

  • TLC is your primary tool. For Step 1, a mobile phase of 7:3 Hexane:Ethyl Acetate should show a clear separation between the polar 4-bromoaniline and the less polar product. For Steps 2 and 3, a more polar system like 1:1 Hexane:Ethyl Acetate or even DCM:Methanol mixtures might be needed. The carboxylic acid (Step 2 product) will be significantly more polar than its precursor, and the final amide (Step 3 product) will have a slightly different polarity.

  • LC-MS is invaluable, especially for Step 2. It can confirm the mass of the starting material, the aldehyde intermediate, and the desired carboxylic acid product, giving you a clear picture of the reaction's progress and the side products being formed.

Troubleshooting Workflow

G Start Low Yield or Impure Product Step Which Step Failed? Start->Step S1_Issue Step 1: Combes Synthesis (Low Yield / Tarring) Step->S1_Issue Step 1 S2_Issue Step 2: Oxidation (Stalled / Mixture) Step->S2_Issue Step 2 S3_Issue Step 3: Amidation (Incomplete / Purification) Step->S3_Issue Step 3 S1_Sol1 Check Temp Control (<120°C) S1_Issue->S1_Sol1 S1_Sol2 Ensure Slow Acid Addition S1_Sol1->S1_Sol2 S1_Sol3 Consider PPA as an alternative catalyst S1_Sol2->S1_Sol3 End Improved Synthesis S1_Sol3->End S2_Sol1 Ensure Anhydrous DMSO S2_Issue->S2_Sol1 S2_Sol2 Optimize O₂ Flow Rate S2_Sol1->S2_Sol2 S2_Sol3 Increase Reaction Time Monitor via LC-MS S2_Sol2->S2_Sol3 S2_Sol4 Isolate Aldehyde & Re-oxidize? S2_Sol3->S2_Sol4 S2_Sol4->End S3_Sol1 Confirm Complete Activation (e.g., full dissolution with SOCl₂) S3_Issue->S3_Sol1 S3_Sol2 Use Water-Soluble Coupling Agent (e.g., EDC) S3_Sol1->S3_Sol2 S3_Sol3 Use Anhydrous Ammonia Source S3_Sol2->S3_Sol3 S3_Sol4 Purify with Acid-Base Extraction S3_Sol3->S3_Sol4 S3_Sol4->End

Caption: Decision tree for troubleshooting the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide.

References

  • Xu, J., Li, Y., Ding, T., & Guo, H. (2021). Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes. Asian Journal of Organic Chemistry, 10(9), 2339-2342. [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Grokipedia. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Pollard, C. J. (1951). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 394-397. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline-4-carboxamide

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important compound, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Bromo-2-methylquinoline-4-carboxamide?

The synthesis of 6-Bromo-2-methylquinoline-4-carboxamide is typically a two-stage process. First, the quinoline core, 6-bromo-2-methylquinoline-4-carboxylic acid, is synthesized. This is commonly achieved through the Pfitzinger reaction, which involves the condensation of 5-bromoisatin with a carbonyl compound like acetone in the presence of a strong base.[1][2] An alternative is the Doebner-von Miller reaction, which uses an aniline and an α,β-unsaturated carbonyl compound.[3][4] The second stage is the amidation of the resulting carboxylic acid to form the desired carboxamide.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?

A persistent off-color in your final product often indicates the presence of impurities. These can arise from several sources, including residual starting materials, byproducts from side reactions, or degradation of the product during purification. In the context of the Pfitzinger synthesis, incomplete reaction or side reactions can lead to colored tars which are difficult to remove.[5] It is also possible that some of the 6-bromo-2-methylquinoline precursor, which can be a yellow to brown solid, is carried through the synthesis.

Q3: I am observing a significant amount of starting material (6-bromo-2-methylquinoline-4-carboxylic acid) in my final product. How can I improve the amidation reaction?

Incomplete conversion during the amidation step is a common issue. This can be due to several factors:

  • Inefficient activation of the carboxylic acid: Direct amidation of a carboxylic acid is often slow. Activation to a more reactive species, such as an acid chloride, is typically required.

  • Decomposition of the activating agent: Reagents like thionyl chloride (SOCl₂) are sensitive to moisture and can be deactivated if the reaction is not performed under anhydrous conditions.[6]

  • Sub-optimal reaction conditions: Temperature, reaction time, and the choice of base can all impact the efficiency of the amidation.

To improve conversion, ensure your reagents and solvents are anhydrous, and consider optimizing the reaction time and temperature. The use of a coupling agent may also be beneficial.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed guide to identifying and addressing specific impurities that may arise during the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide.

Impurity Profile of 6-Bromo-2-methylquinoline-4-carboxamide Synthesis
Impurity Potential Origin Mitigation Strategy
6-Bromo-2-methylquinoline-4-carboxylic acidIncomplete amidationOptimize amidation conditions (time, temperature, anhydrous conditions); ensure complete conversion of the acid chloride if using this route.
6-Bromo-2-methylquinolineDecarboxylation of the carboxylic acid precursorAvoid excessive heating during the Pfitzinger reaction and subsequent amidation; use a milder decarboxylation-resistant synthesis if possible.
Hydrolyzed byproductsPresence of water during amidation or workupUse anhydrous solvents and reagents for the amidation step; perform aqueous workup at low temperatures to minimize hydrolysis.
Unreacted 5-bromoisatinIncomplete Pfitzinger reactionEnsure stoichiometric amounts of reagents and sufficient reaction time in the Pfitzinger synthesis.
Polymeric tarsSide reactions in the Pfitzinger or Doebner-von Miller synthesisControl reaction temperature carefully; consider a modified Pfitzinger procedure where the isatin is pre-treated with a base.[5]

Problem 1: My NMR spectrum shows a singlet around 8.5 ppm that does not correspond to the product.

Potential Cause: This singlet could correspond to the C5 proton of 6-bromo-2-methylquinoline, an impurity formed via decarboxylation of the 6-bromo-2-methylquinoline-4-carboxylic acid precursor.[7][8] This side reaction can be promoted by excessive heat.

Troubleshooting Steps:

  • Optimize Reaction Temperature: During the synthesis of the carboxylic acid precursor, avoid unnecessarily high temperatures. Monitor the reaction closely and maintain the temperature at the minimum required for efficient conversion.

  • Purification: This impurity can often be separated by column chromatography. Due to the difference in polarity between the carboxamide and the decarboxylated quinoline, a gradient elution on silica gel should provide good separation.

Problem 2: I observe a byproduct with a higher polarity than my desired amide on my TLC plate.

Potential Cause: This is likely the unreacted starting material, 6-bromo-2-methylquinoline-4-carboxylic acid. Carboxylic acids are generally more polar than their corresponding amides. Another possibility is the hydrolysis of the amide product back to the carboxylic acid, especially during an aqueous workup.[9]

Troubleshooting Steps:

  • Amidation Optimization:

    • Acid Chloride Formation: If using thionyl chloride (SOCl₂) to form the acid chloride, ensure the reaction goes to completion. The reaction of a carboxylic acid with SOCl₂ is driven by the evolution of SO₂ and HCl gas.[6] The reaction should be performed in an inert solvent under anhydrous conditions.

    • Coupling Agents: Consider using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for a milder and often more efficient amidation.

  • Workup Modification:

    • Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the risk of amide hydrolysis.

    • If the product is extracted into an organic solvent, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid.

Experimental Protocol: Amidation via Acid Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromo-2-methylquinoline-4-carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[6]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • In a separate flask, prepare a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Problem 3: My product appears to be degrading on the silica gel column.

Potential Cause: The acidic nature of standard silica gel can cause the degradation of some organic compounds, particularly those with acid-labile functional groups or basic nitrogen atoms like in the quinoline ring.[10]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the slurry for the column in a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).[10]

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): This is often a good alternative for acid-sensitive compounds.[10]

    • Reverse-Phase Silica (C18): If the compound is sufficiently non-polar, reverse-phase chromatography can be an effective purification method.[10]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.

dot

Purification_Workflow crude Crude Product acid_wash Acid Wash (removes basic impurities) crude->acid_wash base_wash Base Wash (removes acidic impurities, e.g., unreacted carboxylic acid) acid_wash->base_wash chromatography Column Chromatography (Silica or Alumina) base_wash->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for 6-Bromo-2-methylquinoline-4-carboxamide.

Problem 4: I am having difficulty removing constitutional isomers.

Potential Cause: If the bromination step of a precursor (e.g., bromination of 2-methylquinoline) is not completely regioselective, you may have a mixture of bromo-isomers that are difficult to separate due to their similar polarities.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System Screening: Use TLC to screen a wide range of solvent systems with varying polarities and compositions to find an eluent that provides the best separation.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary.

  • Fractional Recrystallization: This technique can sometimes be used to separate isomers. It involves carefully recrystallizing the mixture from different solvents or by varying the cooling rate to selectively crystallize one isomer.

dot

Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation 5-Bromoisatin 5-Bromoisatin Carboxylic_Acid 6-Bromo-2-methylquinoline-4-carboxylic acid 5-Bromoisatin->Carboxylic_Acid Pfitzinger Reaction (e.g., + Acetone) Amide 6-Bromo-2-methylquinoline-4-carboxamide Carboxylic_Acid->Amide Amidation (e.g., SOCl2, NH3) Decarboxylated_Impurity 6-Bromo-2-methylquinoline Carboxylic_Acid->Decarboxylated_Impurity Heat Amide->Carboxylic_Acid Hydrolysis (H2O)

Caption: Potential pathways for the formation of key impurities.

References

  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • Ahmad, S., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(15), 3453. [Link]

  • Kavanagh, E. L., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 12(3), 426-438. [Link]

  • White, E. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(23), 10894-10914. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ReactionWeb.io. (2025). Carboxylic Acid + SOCl2. Retrieved from [Link]

  • BenchChem. (2025). Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions.
  • Pérez-Fernández, R., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International, 20(3). [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromo-2-methylquinoline-4-carboxamide. Retrieved from [Link]

  • Waters. (n.d.). Overview and Strategies for Bio-Organic Molecule Purification. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Lin, C. I., et al. (1991). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. Applied and Environmental Microbiology, 57(7), 2139-2144. [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromo-2-methylquinoxaline — Chemical Substance Information. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Ohta, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(10), 14383-14392. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1445-1454. [Link]

  • BenchChem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Crousse, B., et al. (2001). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. The Journal of Organic Chemistry, 66(16), 5477-5483. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Quinoline-4-Carboxamide Leads

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the metabolic stability of quinoline-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the metabolic stability of quinoline-4-carboxamide drug candidates. The following guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to help you navigate common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic liabilities of quinoline-4-carboxamides and strategies to mitigate them.

Q1: What are the primary metabolic liabilities associated with the quinoline-4-carboxamide scaffold?

A1: The quinoline core itself is susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1][2][3][4] Key metabolic pathways include:

  • Oxidation of the quinoline ring: This can lead to the formation of various hydroxylated metabolites, such as 3-hydroxyquinoline and quinoline-5,6-diol, as well as quinoline-1-oxide.[1][2][3][4]

  • Enzymatic cleavage of labile moieties: Substituents on the quinoline-4-carboxamide scaffold can be prone to rapid enzymatic cleavage. For instance, a benzanilide moiety has been shown to be a site of metabolic instability.[5][6][7]

  • Metabolism of substituents: Alkyl and aryl groups attached to the scaffold can undergo various metabolic transformations, including hydroxylation, N-dealkylation, and O-dealkylation.[8][9]

The primary enzymes involved in human liver microsomes are CYP2A6 and CYP2E1.[1][2][3][4] High lipophilicity of the overall molecule can also contribute to poor metabolic stability.[10][11]

Q2: What are some initial strategies to consider for improving the metabolic stability of a quinoline-4-carboxamide lead compound?

A2: A proactive approach to improving metabolic stability involves a combination of structural modification and bioisosteric replacement.[12] Key strategies include:

  • Blocking sites of metabolism: Introducing steric hindrance or electron-withdrawing groups at known metabolic hotspots can prevent or slow down enzymatic reactions.

  • Reducing lipophilicity: Decreasing the compound's lipophilicity (clogP) can reduce its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups or reducing the size of hydrophobic substituents.[10][11]

  • Bioisosteric replacement: Replacing metabolically labile groups with more stable bioisosteres is a powerful strategy. For example, replacing a metabolically susceptible benzanilide core with a more robust biphenyl moiety has been shown to significantly enhance stability.[5][6][7]

  • Modifying substituent positions: The position of substituents on the quinoline ring can influence metabolic stability. Shifting a substituent from a metabolically active position to a more stable one can be an effective strategy.[13]

Q3: How do I interpret the results from an in vitro metabolic stability assay using liver microsomes?

A3: In vitro metabolic stability assays, typically using human or mouse liver microsomes, are crucial for predicting a compound's in vivo clearance.[14][15][16] The key parameters to evaluate are:

  • Half-life (t1/2): This is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): This value represents the rate of metabolism by the liver enzymes, independent of blood flow. It is calculated from the half-life and the protein concentration in the assay.[15][17]

Compounds can be categorized based on their CLint values as having low, intermediate, or high clearance.[17] High intrinsic clearance suggests that the compound is rapidly metabolized and may have low oral bioavailability.[15][17]

Section 2: Troubleshooting Guides

This section provides a step-by-step approach to addressing specific experimental challenges encountered during the development of quinoline-4-carboxamide leads.

Issue 1: My lead quinoline-4-carboxamide shows high clearance in human liver microsomes. What are the next steps?

This is a common challenge indicating that your compound is rapidly metabolized by hepatic enzymes. The following workflow will guide you through identifying the metabolic liabilities and designing more stable analogs.

Workflow for Troubleshooting High Microsomal Clearance

Caption: A workflow for addressing high microsomal clearance.

Step-by-Step Protocol for Metabolite Identification (Met ID):

  • Incubation: Incubate your quinoline-4-carboxamide lead (typically at a higher concentration than in the initial stability assay, e.g., 10 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[18]

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH regenerating system.[19]

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[20]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system to identify the parent compound and any new peaks corresponding to metabolites.

Issue 2: My quinoline-4-carboxamide lead is stable in microsomes but shows poor oral bioavailability in animal models. What could be the issue?

While microsomal stability is a good indicator of Phase I metabolism, poor oral bioavailability can arise from other factors.[21]

Troubleshooting Poor Oral Bioavailability Despite Microsomal Stability

PoorBioavailability Start Stable in Microsomes, Poor Oral Bioavailability Investigate Investigate Other ADME Properties Start->Investigate Permeability Low Permeability? Investigate->Permeability Efflux Efflux Transporter Substrate? (e.g., P-gp) Investigate->Efflux PhaseII Rapid Phase II Metabolism? Investigate->PhaseII Solubility Poor Aqueous Solubility? Investigate->Solubility Caco2 Action: Caco-2 Permeability Assay Permeability->Caco2 PgpAssay Action: P-gp Substrate Assay Efflux->PgpAssay Hepatocyte Action: Hepatocyte Stability Assay (to assess Phase II) PhaseII->Hepatocyte SolubilityAssay Action: Kinetic/Thermodynamic Solubility Assays Solubility->SolubilityAssay Optimize Optimize Based on Findings Caco2->Optimize PgpAssay->Optimize Hepatocyte->Optimize SolubilityAssay->Optimize

Caption: A decision tree for troubleshooting poor oral bioavailability.

Experimental Protocols to Investigate Further:

  • Hepatocyte Stability Assay: Unlike microsomes, which primarily assess Phase I metabolism, hepatocytes contain both Phase I and Phase II enzymes.[14][22] A rapid loss of the parent compound in a hepatocyte assay, despite stability in microsomes, would suggest susceptibility to Phase II conjugation reactions (e.g., glucuronidation).

  • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict the intestinal permeability of a compound. Low permeability in this assay can explain poor absorption from the gut.[21]

  • P-glycoprotein (P-gp) Substrate Assay: P-gp is an efflux transporter in the intestine that can pump drugs back into the gut lumen, reducing their absorption.[21] This assay determines if your compound is a substrate for P-gp.

Section 3: Data Interpretation and Visualization

This section provides examples of how to present and interpret data related to the metabolic stability of quinoline-4-carboxamides.

Table 1: Comparative Metabolic Stability of Quinoline-4-Carboxamide Analogs in Human Liver Microsomes
CompoundR1R2t1/2 (min)CLint (µL/min/mg)
Lead (QC-1) -H-Benzanilide5138.6
Analog (QC-2) -F-Benzanilide1546.2
Analog (QC-3) -H-Biphenyl4515.4

Data is hypothetical and for illustrative purposes.

Interpretation:

  • The lead compound QC-1 exhibits high clearance, suggesting poor metabolic stability.

  • Introducing a fluorine atom at the R1 position (QC-2 ) improves the half-life threefold, indicating that this position may be a site of metabolism.

  • The bioisosteric replacement of the benzanilide group with a biphenyl moiety (QC-3 ) results in a significant improvement in metabolic stability, with a much longer half-life and lower intrinsic clearance. This strongly suggests the benzanilide linker is a primary metabolic liability.

Diagram 1: Common Metabolic Pathways of the Quinoline Core

QuinolineMetabolism Quinoline Quinoline Core CYP2A6 CYP2A6 Quinoline->CYP2A6 Oxidation CYP2E1 CYP2E1 Quinoline->CYP2E1 Hydroxylation Epoxide Quinoline-5,6-epoxide Quinoline->Epoxide Epoxidation (CYP2A6 involved) Oxide Quinoline-1-oxide CYP2A6->Oxide Hydroxy 3-Hydroxyquinoline CYP2E1->Hydroxy EH Epoxide Hydrolase Epoxide->EH Diol Quinoline-5,6-diol EH->Diol

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Optimization

Technical Support Center: Catalyst Selection for Quinoline C–H Activation

Welcome to the Catalyst Troubleshooting and Support Center. This guide is designed for researchers and drug development professionals optimizing transition-metal-catalyzed C–H functionalization of quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Troubleshooting and Support Center. This guide is designed for researchers and drug development professionals optimizing transition-metal-catalyzed C–H functionalization of quinoline scaffolds.

Catalyst Selection & Performance Data

Q: How do I choose the optimal transition metal catalyst for quinoline synthesis or late-stage functionalization?

A: Catalyst selection is dictated by the starting substrate, the desired regioselectivity, and the mechanistic pathway required (e.g., Concerted Metalation-Deprotonation vs. Oxidative Addition).

  • Palladium (Pd): The gold standard for site-selective C2-functionalization. It is highly effective when utilizing quinoline N-oxides, which bias the insertion[1].

  • Rhodium (Rh): Exceptional for the oxidative annulation of anilines or pyridines with alkynes. Rh(III) catalysts facilitate a 2-fold C–H activation process[2].

  • Cobalt (Co): A cost-effective, Earth-abundant alternative to Rh for annulation reactions, often requiring a Lewis acid co-catalyst[3].

  • Iron (Fe): Emerging as a sustainable option for acceptorless dehydrogenative coupling using single-atom catalysts[4].

Quantitative Comparison of Catalytic Systems
Catalyst SystemPrimary SubstratesTypical YieldsTemp (°C)Key Advantage
Pd(OAc)₂ / Ag₂CO₃ Quinoline N-oxide + Arene56 – 96%100 – 130High C2 regioselectivity[1]
[Cp*RhCl₂]₂ / Cu(OAc)₂ Pyridine/Aniline + Alkyne75 – 95%80 – 1102-fold C–H activation[2]
Co(III) / Zn(OTf)₂ Anilide + Alkyne60 – 85%80 – 100Cost-effective, Earth-abundant[3]
FeCl₃ / Fe Single-Atom Amino alcohol + Ketone70 – 90%120 – 140Acceptorless dehydrogenation[4]

Mechanistic Pathways & Decision Logic

CatalystSelection Start Target Quinoline Synthesis via C-H Activation Substrate What is the starting material? Start->Substrate Aniline Aniline + Alkyne/Alkene Substrate->Aniline QuinolineNOxide Quinoline N-oxide Substrate->QuinolineNOxide Pyridine Pyridine + Alkyne Substrate->Pyridine RhCat Rh(III) Catalysts (e.g., [Cp*RhCl2]2) High regioselectivity via CMD Aniline->RhCat Directing Group Present CoCat Co(III) Catalysts Cost-effective alternative to Rh Aniline->CoCat Cost-Sensitive / Aerobic PdCat Pd(II) Catalysts (e.g., Pd(OAc)2) Excellent for C2-functionalization QuinolineNOxide->PdCat C2-Arylation / Alkylation Pyridine->RhCat 2-fold C-H Activation

Decision logic for selecting transition metal catalysts in quinoline C-H activation workflows.

Troubleshooting Common Issues

Issue 1: Poor Regioselectivity (e.g., mixtures of C2, C3, and C8 functionalized products)

  • Symptom: GC-MS or NMR shows a statistical mixture of regioisomers rather than a single target compound.

  • Causality: Without a directing group, Pd-catalyzed reactions suffer from competing C–H bond acidities. The intrinsic electronic properties of the bare quinoline ring do not provide enough bias for a single insertion site.

  • Solution: To achieve strict C2-selectivity, convert the quinoline to a quinoline N-oxide. Mechanistically, the N-oxide oxygen coordinates to the Palladium center, driving an inner-sphere 5 where the acetate ligand from Pd(OAc)₂ acts as the deprotonating agent[5]. If targeting distal positions (e.g., C8), utilize a removable bidentate directing group (such as an 8-aminoquinoline amide) to form a rigid metallacycle[6].

Issue 2: Catalyst Deactivation and Alkyne Homocoupling in Rh(III) Annulations

  • Symptom: The reaction stalls at 30% conversion, and a large amount of conjugated diyne (Glaser coupling product) is isolated.

  • Causality: In Rh(III)/Cu(II) systems, the2[2]. However, if the local concentration of the alkyne is too high, the oxidative homocoupling of the alkyne outcompetes the desired migratory insertion into the rhodacycle.

  • Solution: Syringe-pump the alkyne into the reaction mixture over 2–4 hours to maintain a low steady-state concentration. Alternatively, switch the oxidant from Cu(OAc)₂ to Ag₂CO₃, which alters the counterion environment and minimizes homocoupling pathways[2].

Validated Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Quinolines via Oxidative Annulation

This protocol utilizes a chelation-assisted 2-fold C–H functionalization of pyridines or anilines.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the functionalized pyridine or aniline derivative (0.2 mmol), the alkyne (0.4 mmol), the catalyst [Cp*RhCl₂]₂ (5 mol%), and the terminal oxidant Cu(OAc)₂ (2.0 equiv)[2].

  • Solvent Addition: Add 2.0 mL of anhydrous solvent (e.g., t-AmOH or DMF).

  • Atmosphere Control: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon to prevent unwanted aerobic side reactions.

  • Heating & Self-Validation: Stir the reaction mixture at 110 °C for 12–16 hours.

    • Self-Validation Check: Monitor the color of the solution. A transition from dark blue/green (Cu²⁺) to a reddish-brown suspension (Cu⁺) visually confirms that the terminal oxidant is actively turning over the Rh(I) intermediate back to Rh(III)[2].

  • Workup: Cool to room temperature, dilute with 10 mL of ethyl acetate, and filter through a pad of Celite to remove the insoluble copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via silica gel column chromatography to afford the substituted quinoline[3].

Protocol B: Pd(II)-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol leverages the N-oxide directing group for highly regioselective C2-functionalization.

  • Preparation: Charge a 10 mL reaction vial with quinoline N-oxide (1.0 equiv), the unactivated arene (used in large excess as both reactant and solvent), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv)[1].

  • Additives: Add Pivalic acid (PivOH, 6.0 equiv). Causality note: PivOH lowers the activation energy of the C–H cleavage step by facilitating a concerted metalation-deprotonation (CMD) transition state[5].

  • Reaction: Seal the vial with a Teflon-lined cap and heat to 130 °C for 12 hours[1].

    • Self-Validation Check: The formation of a dark silver mirror or black precipitate on the vial walls indicates the reduction of Ag⁺ to Ag⁰, confirming the stoichiometric reoxidation of Pd(0) to Pd(II).

  • Workup: Cool the mixture, dilute with dichloromethane, and wash with saturated aqueous NaHCO₃ to neutralize the pivalic acid. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify by chromatography. The resulting functionalized quinoline N-oxide can be subsequently reduced to the free quinoline using PCl₃ or H₂/Pd-C if required.

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Troubleshooting

Technical Support Center: Column Chromatography for Polar Quinoline Compounds

Welcome to the technical support resource for scientists and researchers facing the unique challenges of purifying polar quinoline compounds. The inherent basicity of the quinoline nucleus, combined with the presence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for scientists and researchers facing the unique challenges of purifying polar quinoline compounds. The inherent basicity of the quinoline nucleus, combined with the presence of polar functional groups, often leads to complex separation issues such as poor retention in reversed-phase systems, severe peak tailing, and on-column degradation. This guide provides in-depth troubleshooting strategies and practical protocols designed to navigate these complexities, ensuring robust and reproducible chromatographic separations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the chromatographic purification of polar quinoline derivatives. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a range of effective solutions.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge when analyzing highly polar compounds with traditional reversed-phase (RP) chromatography. The analyte has a stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase, resulting in rapid elution.[1][2][3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern RP columns are engineered to be stable under these highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Standard C18 phases may be too hydrophobic. Consider switching to a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG). These phases offer alternative selectivity mechanisms, like pi-pi interactions, which can improve retention for aromatic compounds like quinolines.[1][4]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for acidic mobile phases) can dramatically increase retention.[1] These reagents form a neutral ion-pair with the charged analyte, increasing its overall hydrophobicity and affinity for the stationary phase.[1][5]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for separating highly polar compounds.[1][6][7][8] In HILIC, a polar stationary phase is used with a high-organic mobile phase, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[6][9]

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing severe peak tailing for my polar quinoline compound. What are the likely causes and how can I resolve this?

A: Peak tailing is most often caused by secondary interactions between the analyte and the stationary phase.[10][11][12] Basic compounds like quinolines are especially prone to this issue due to strong interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][10][13] This leads to a portion of the analyte molecules being retained longer, causing an asymmetric peak.[10]

G start Peak Tailing Observed (Tf or As > 1.2) ph_check Is Mobile Phase pH Optimized? start->ph_check additive_check Is a Competing Base Used? ph_check->additive_check  Yes ph_adjust Adjust pH to 2.5-4.0 (e.g., with Formic Acid) This protonates the basic quinoline and suppresses silanol ionization. ph_check->ph_adjust No column_check Is the Column Highly End-capped? additive_check->column_check  Yes add_tea Add Competing Base (e.g., 0.1% Triethylamine) TEA masks active silanol sites, reducing secondary interactions. additive_check->add_tea No mode_check Consider Alternative Chromatography Mode column_check->mode_check  Yes change_column Switch to a High-Purity, End-capped Column Minimizes available silanol groups. column_check->change_column No switch_hilic Switch to HILIC or Mixed-Mode These modes use different retention mechanisms less prone to silanol interactions. mode_check->switch_hilic solved Problem Solved ph_adjust->solved add_tea->solved change_column->solved switch_hilic->solved

Caption: A decision tree for systematically troubleshooting peak tailing.

Detailed Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most critical factor. For basic quinolines, operating at a low pH (e.g., 2.5-4.0) protonates the analyte's nitrogen, which helps shield it. More importantly, it suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions that cause tailing.[1][12]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and significantly improve peak shape.[1]

  • Employ a Highly Deactivated Column: Use a modern, high-purity silica column with advanced end-capping. End-capping chemically converts most residual silanol groups into less interactive species, reducing the sites available for secondary interactions.[1]

  • Consider HILIC or Mixed-Mode Chromatography: In HILIC, the retention mechanism is different and often results in better peak shapes for polar basic compounds.[1] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also provide unique selectivity and improved peak symmetry for charged analytes.[2][14][15]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Standard silica gel is inherently acidic and can cause degradation of sensitive compounds, particularly those with acid-labile functional groups or a tendency to polymerize under acidic conditions.[1][16] Here are several effective solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the packed column. This is achieved by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1] See Protocol 2 for a detailed procedure.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (which is available in neutral or basic grades) is a common alternative. Other options include bonded silica phases like diol or amino columns, which are significantly less acidic than bare silica.[1]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option. This avoids interaction with acidic silanols altogether.

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and when is it the right choice for purifying polar quinoline compounds?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase (like bare silica, or phases bonded with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of an organic solvent (>70%), typically acetonitrile.[6][17] Water acts as the strong eluting solvent.[9]

You should choose HILIC when your polar quinoline compound is poorly retained on even the most polar reversed-phase columns.[9] It is particularly advantageous for compounds that are too polar for RP-HPLC but not charged enough for efficient ion-exchange chromatography.[7] HILIC also offers the benefit of increased sensitivity when using mass spectrometry (MS) detection due to the high organic content of the mobile phase, which promotes more efficient desolvation and ionization.[17]

Q2: How do I choose the most appropriate stationary phase?

A: The choice of stationary phase is critical and depends on the specific properties of your quinoline derivative. The following table provides a guide for initial selection.

Stationary PhasePrimary Interaction(s)Best For...AdvantagesDisadvantages
Normal Phase (NP)
Silica GelAdsorptionModerately polar, non-ionic quinolines. Flash chromatography.Inexpensive, well-understood.[18]Acidic nature can cause peak tailing and degradation.[1][10]
Alumina (Neutral/Basic)AdsorptionAcid-sensitive basic quinolines.Less acidic than silica, good for basic compounds.[1]Can have lower resolution than silica.
Reversed-Phase (RP)
C18 (End-capped)HydrophobicQuinolines with significant non-polar character.Highly reproducible, wide availability.Poor retention for very polar compounds.[2][3]
Phenyl-Hexyl / EPGHydrophobic, π-π, Dipole-DipoleAromatic quinolines needing alternative selectivity to C18.[1][4]Enhanced retention for aromatic rings.May still have insufficient retention for highly polar analytes.
HILIC
Amide, Diol, ZwitterionicPartitioning, H-Bonding, ElectrostaticHighly polar and/or charged quinolines.[6][9]Excellent retention for polar compounds, MS-friendly.[17]Requires careful equilibration, can be sensitive to salt concentration.[2]
Mixed-Mode
RP / Ion-ExchangeHydrophobic, ElectrostaticCharged polar quinolines that are difficult to separate by a single mechanism.Orthogonal selectivity, excellent peak shape for ions.[14][15]Method development can be more complex.[2]

Q3: Can chiral chromatography be used to separate quinoline enantiomers?

A: Absolutely. Many quinoline derivatives are chiral and exhibit enantioselective biological activities, making their separation crucial in drug development.[19] Direct separation of enantiomers requires a chiral stationary phase (CSP). Common CSPs that have shown success for quinoline derivatives include those based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) and derivatized cyclodextrins.[20][21] These separations can be performed in reversed-phase, normal-phase, or supercritical fluid chromatography (SFC) modes.[20]

Experimental Protocols
Protocol 1: General Method Development for HILIC

This protocol provides a starting point for developing a separation method for a novel polar quinoline compound using HILIC.

  • Column Selection: Begin with a robust HILIC column, such as one with an amide or zwitterionic stationary phase (e.g., 100 x 2.1 mm, 2.7 µm).[1][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Rationale: Ammonium formate is a volatile buffer, making it compatible with MS detection. The pH is typically in the range where quinolines are protonated, aiding in retention.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 90-95% acetonitrile) to ensure good peak shape.[2]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes. HILIC columns may require longer equilibration times than RP columns to ensure a stable water layer forms on the stationary phase.[1][2]

  • Initial Gradient Run:

    • Start with a scouting gradient: 5% to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Optimization: Based on the results of the scouting run, adjust the gradient slope, buffer concentration, and pH to optimize the selectivity and resolution of your target compounds.[1]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This procedure neutralizes the acidic surface of silica gel to prevent the degradation of sensitive quinoline compounds.

  • Column Packing: Dry or wet pack a flash chromatography column with standard silica gel as you normally would.

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial, least polar elution solvent (e.g., 98:2 hexane:ethyl acetate). To this mixture, add 1-2% triethylamine (TEA) by volume.[1]

  • Column Flush: Flush the packed column with 2-3 column volumes of the TEA-containing deactivating solvent. This allows the TEA to neutralize the acidic silanol sites.

  • Equilibration Flush: Flush the column with another 2-3 column volumes of your initial elution solvent without TEA. This removes the excess, unadsorbed base from the solvent stream, which could otherwise interfere with the separation.

  • Sample Loading and Elution: The column is now deactivated and ready for sample loading. Proceed with your chromatography using your pre-determined isocratic or gradient elution system.[1]

G start Goal: Purify Polar Quinoline Compound rp_test Screen on C18 Column (Reversed-Phase) start->rp_test retention_check Adequate Retention? rp_test->retention_check tailing_check Acceptable Peak Shape? (Tf < 1.5) retention_check->tailing_check Yes hilic_test Switch to HILIC or Polar RP Column retention_check->hilic_test No rp_optimize Optimize RP Method: - Adjust pH - Add Modifier (TEA) - Use End-capped Column tailing_check->rp_optimize No flash_check Is this for Preparative Flash Chromatography? tailing_check->flash_check Yes hilic_optimize Optimize HILIC Method: - Adjust Buffer/pH - Modify Gradient hilic_test->hilic_optimize success Successful Separation rp_optimize->success hilic_optimize->success stability_check Is Compound Stable on Silica? flash_check->stability_check Yes flash_check->success No (Analytical) deactivate Deactivate Silica with TEA or Use Alumina stability_check->deactivate No run_flash Run Standard Normal Phase Flash stability_check->run_flash Yes deactivate->success run_flash->success

Caption: A high-level workflow for selecting a suitable chromatography method.

References
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chypre, M., & Novakova, L. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Fiammengo, R., et al. (2026, January 21). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules. [Link]

  • PolyLC. HILIC Columns for Polar Separations. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • LCGC International. (2026, March 11). What You Need to Know About HILIC. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Matsuoka, M., Banno, K., & Sato, T. (1996). Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 676(1), 117-124. [Link]

  • Weisz, A., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Noguchi, H., et al. (2016). Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. Journal of Chromatography A, 1437, 88-94. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture?[Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Cosmosil. 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Alison Frontier. Troubleshooting Flash Chromatography. [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?[Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Bromo-2-methylquinoline-4-carboxamide vs other anticancer agents

Comparative Efficacy and Mechanistic Profiling of 6-Bromo-2-methylquinoline-4-carboxamide Derivatives vs. Standard Anticancer Agents Executive Summary The quinoline-4-carboxamide scaffold, specifically derivatives built...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of 6-Bromo-2-methylquinoline-4-carboxamide Derivatives vs. Standard Anticancer Agents

Executive Summary

The quinoline-4-carboxamide scaffold, specifically derivatives built upon the 6-bromo-2-methylquinoline-4-carboxamide (6-BMQC) core, has emerged as a privileged pharmacophore in modern oncology[1]. Unlike traditional cytotoxic agents (e.g., Doxorubicin, Paclitaxel) that indiscriminately target DNA or microtubules, or first-generation targeted therapies (e.g., Gefitinib) that are highly susceptible to point-mutation resistance, 6-BMQC derivatives exhibit a polypharmacological profile. They have been shown to simultaneously modulate protein kinases (such as PDK1), inhibit human dihydroorotate dehydrogenase (DHODH), and disrupt autophagic flux via lysosomal impairment[1][2][3].

This guide provides a rigorous, data-driven comparison of 6-BMQC derivatives against established anticancer agents, detailing structural advantages, comparative efficacy, and validated experimental methodologies for their preclinical evaluation.

Mechanistic Landscape: Polypharmacology vs. Monotherapy

Traditional targeted therapies often fail due to the rapid evolution of compensatory signaling networks. 6-BMQC derivatives address this through multi-nodal interference:

  • Kinase Inhibition (e.g., PDK1, MEK/ERK): Modifications at the carboxamide linkage allow these molecules to fit precisely into the ATP-binding pockets of kinases. Recent studies demonstrate that quinoline-4-carboxamides target PDK1 to potentiate apoptosis and overcome chemoresistance in colorectal cancer models[2].

  • Metabolic Disruption (DHODH): The quinoline core mimics pyrimidine precursors, potently inhibiting DHODH. This starves rapidly dividing cancer cells of uridine monophosphate (UMP), a mechanism highly effective in solid tumors[1].

  • Lysosomal Membrane Permeabilization (LMP): The basic nitrogen of the quinoline ring facilitates lysosomal trapping. Subsequent accumulation disrupts lysosomal pH, halting autophagy and triggering caspase-dependent apoptosis[3]. In contrast, agents like Paclitaxel do not directly impair lysosomal function, leaving autophagy available as a tumor-survival mechanism.

MOA BMQC 6-Bromo-2-methylquinoline- 4-carboxamide PDK1 PDK1 / Kinase Targets BMQC->PDK1 Inhibits DHODH DHODH BMQC->DHODH Inhibits Autophagy Lysosomal Function (Autophagy Blockade) BMQC->Autophagy Impairs Apoptosis Apoptosis / Cell Death PDK1->Apoptosis Downregulation induces DHODH->Apoptosis Pyrimidine depletion Autophagy->Apoptosis Stress accumulation

Fig 1. Multi-targeted mechanism of 6-BMQC derivatives inducing cancer cell apoptosis.

Comparative Efficacy and ADMET Profiling

To objectively evaluate 6-BMQC derivatives, we benchmark their performance against standard-of-care agents. Experimental data from recent structure-activity relationship (SAR) studies demonstrate that optimized quinoline-4-carboxamide analogs achieve low-micromolar to sub-micromolar potency across diverse cell lines, often outperforming platinum-based drugs while maintaining favorable Lipinski Rule of Five properties[1][2][4].

Table 1: Comparative in vitro Cytotoxicity and Pharmacokinetic Profiles

Compound ClassRepresentative AgentTarget MechanismIC₅₀ (MCF-7 Breast)IC₅₀ (HCT116 Colon)ADMET / Toxicity Profile
Novel Scaffold 6-BMQC DerivativesPDK1, DHODH, LMP5.71 μM - 8.24 μM[1][4]< 15.0 μM[1][2]High oral bioavailability; favorable safety profile[2].
Cytotoxic DoxorubicinDNA Intercalation~1.2 μM~0.8 μMHigh systemic toxicity; cardiotoxicity risk.
Cytotoxic CisplatinDNA Crosslinking~12.5 μM[4]~10.4 μMNephrotoxicity; high resistance rates[4].
Targeted GefitinibEGFR Tyrosine Kinase~15.0 μM (Resistant)~12.0 μMLow toxicity, but rapid onset of acquired resistance[2].

Note: 6-BMQC derivatives show superior efficacy to Cisplatin in specific breast cancer lines (e.g., MDA-MB-231) and exhibit ADMET properties comparable to standard medications like Gefitinib[2][4].

Validated Experimental Methodologies

Robust preclinical evaluation requires self-validating assay systems. The following protocols are designed to eliminate false positives and establish clear mechanistic causality when testing 6-BMQC derivatives.

Workflow CellCulture Cancer Cell Culture (HCT116, MCF-7) Treatment Compound Treatment (6-BMQC vs Standards) CellCulture->Treatment Viability WST-8 Assay (IC50 Determination) Treatment->Viability Mechanistic Mechanistic Assays (LMP & Western Blot) Treatment->Mechanistic Data Data Synthesis & SAR Analysis Viability->Data Mechanistic->Data

Fig 2. Standardized workflow for comparative in vitro evaluation of anticancer agents.

Protocol A: High-Throughput Cell Viability Profiling (WST-8 Assay)

Rationale & Causality: WST-8 is utilized over traditional MTT because it produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps that introduce pipetting errors and cell loss, ensuring higher reproducibility in IC₅₀ calculations[3].

  • Seeding: Seed HCT116 or MCF-7 cells at 5 × 10³ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient (0.1 μM to 100 μM) of 6-BMQC derivatives.

    • Self-Validation Control: Include 0.1% DMSO as a vehicle (negative control) to normalize baseline metabolism, and Doxorubicin as a positive control to validate the assay's dynamic range.

  • Incubation: Incubate for 72 hours[3].

  • Detection: Add 10 μL of WST-8 reagent to each well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Orthogonal Validation of Autophagic Flux Disruption (LMP Assay)

Rationale & Causality: Quinoline derivatives are weakly basic and lipophilic, causing them to accumulate in the acidic environment of lysosomes via ion trapping. This accumulation causes osmotic swelling and Lysosomal Membrane Permeabilization (LMP)[3]. We use Acridine Orange (AO), a metachromatic fluorophore, to measure this. In intact acidic lysosomes, AO emits red fluorescence; upon LMP, it leaks into the cytosol and emits green fluorescence. This red-to-green shift provides a self-normalizing, ratiometric readout of lysosomal integrity.

  • Preparation: Plate cells in 6-well plates and treat with the established IC₅₀ concentration of the 6-BMQC derivative for 24 hours.

  • Staining: Wash cells with PBS and incubate with 5 μg/mL Acridine Orange for 15 minutes at 37°C.

  • Washing: Wash thoroughly with PBS to remove excess dye, preventing background noise.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry.

    • Gating Strategy: Measure the ratio of red (FL3) to green (FL1) fluorescence. A decrease in the red/green ratio directly quantifies the extent of LMP induced by the compound[3].

Strategic Advantages & Limitations

When to Prioritize 6-BMQC Derivatives:

  • Overcoming Resistance: Highly effective in tumors that have developed resistance to single-target kinase inhibitors (like Gefitinib) due to their polypharmacological nature targeting both kinases and metabolic pathways (DHODH)[1][2].

  • Autophagy-Dependent Tumors: Cancers that rely heavily on autophagy for survival under hypoxic stress are particularly vulnerable to the lysosome-impairing properties of quinoline-4-carboxamides[3].

Limitations:

  • Optimization Required: While the 6-BMQC core is potent, raw derivatives often require structural optimization (e.g., halogenation or specific aryl substitutions) to maximize target affinity and minimize off-target cytotoxicity[1][4].

References

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon / PubMed.
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate.
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience.

Sources

Comparative

Comparative Guide: Quinoline Carboxamides in Antimalarial Drug Discovery

The emergence of artemisinin-resistant Plasmodium falciparum strains has severely compromised frontline malaria therapies, catalyzing an urgent need for novel chemical entities. While classical 4-aminoquinolines (like ch...

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Author: BenchChem Technical Support Team. Date: March 2026

The emergence of artemisinin-resistant Plasmodium falciparum strains has severely compromised frontline malaria therapies, catalyzing an urgent need for novel chemical entities. While classical 4-aminoquinolines (like chloroquine) have historically dominated the field, parasite resistance—driven primarily by mutations in the P. falciparum chloroquine resistance transporter (PfCRT)—has necessitated a structural pivot.

Enter quinoline carboxamides . This privileged scaffold diverges from classical quinolines by engaging entirely new parasitic targets, effectively bypassing established resistance mechanisms 1. As a Senior Application Scientist, I have structured this guide to objectively compare the two leading sub-classes of quinoline carboxamides—PfEF2 inhibitors and Falcipain-2 inhibitors —detailing their mechanisms, comparative efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: PfEF2 vs. Falcipain-2 Inhibition

The true power of the quinoline carboxamide core lies in its synthetic versatility. Minor structural optimizations dictate entirely different mechanisms of action within the parasite.

  • Quinoline-4-carboxamides (e.g., DDD107498): Identified via phenotypic screening, these compounds exhibit a novel mechanism by inhibiting translation elongation factor 2 (PfEF2). This halts parasitic protein synthesis, granting these compounds potent multistage activity across the blood, liver, and gametocyte stages of the parasite's life cycle 2.

  • FP2-Targeted Carboxamides (e.g., Qs20): Developed through molecular hybridization and in silico design, these derivatives target Falcipain-2 (FP2), a papain-family cysteine protease. By binding to FP2, they block the hemoglobin degradation pathway in the parasite's digestive vacuole, leading to starvation and death during the trophozoite stage 3.

G QCA Quinoline Carboxamides Q4C Quinoline-4-carboxamides QCA->Q4C SAR Optimization FP2_I FP2-Targeted Carboxamides QCA->FP2_I Molecular Hybridization PfEF2 Target: PfEF2 Q4C->PfEF2 Inhibits FP2 Target: Falcipain-2 FP2_I->FP2 Inhibits Protein Halt Protein Synthesis PfEF2->Protein Downstream Effect Heme Block Hemoglobin Degradation FP2->Heme Downstream Effect Death Parasite Death Protein->Death Heme->Death

Divergent mechanisms of action for quinoline carboxamides.

Quantitative Performance Comparison

When evaluating these compounds against traditional alternatives, we must look beyond raw potency (IC50). Hit-to-lead optimization heavily relies on balancing lipophilicity (cLogP) with aqueous solubility to prevent high hepatic microsomal intrinsic clearance (CL_int) 4.

Compound ClassRepresentative LeadPrimary TargetIC50 (in vitro)Stage EfficacyKey Structural Optimization
Quinoline-4-carboxamide DDD107498PfEF2< 1 nMMultistageR1/R2 substitution to lower cLogP and improve metabolic stability.
FP2-Targeted Carboxamide Qs20Falcipain-22.14 µMBlood-stageAromatic substitution for optimal fit in the FP2 binding pocket.
Quinoline-triazine hybrid Compound 40dβ-hematin4.54 µMBlood-stageTriazine integration to enhance heme binding and block crystallization.
4-Aminoquinoline (Control) ChloroquineHematin~15 nMBlood-stageN/A (Baseline; suffers from widespread PfCRT-mediated resistance).

Data synthesized from phenotypic screens against P. falciparum 3D7 (chloroquine-sensitive) strains.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of quinoline carboxamides requires a rigorous, self-validating pipeline. We do not simply run assays; we design systems where the biological parameters inherently control for false positives.

Workflow Syn Compound Synthesis Pheno Phenotypic Screen (SYBR Green I) Syn->Pheno Primary Screen Target Target Validation (Enzymatic Assay) Pheno->Target Deconvolution DMPK DMPK & Microsomal Stability Pheno->DMPK Parallel Profiling InVivo In Vivo Efficacy (P. berghei Model) Target->InVivo Lead Selection DMPK->InVivo Optimized PK

Self-validating hit-to-lead workflow for antimalarial candidates.

Protocol 1: Phenotypic Blood-Stage Survival Assay (SYBR Green I)

Causality & Logic: Why use SYBR Green I over traditional[3H]-hypoxanthine incorporation? While hypoxanthine measures purine salvage (a proxy for metabolism), SYBR Green I intercalates specifically with double-stranded DNA. Because mature human erythrocytes lack a nucleus, any detectable dsDNA is exclusively parasitic. This provides a self-validating, non-radioactive readout that directly correlates with parasite replication, eliminating background host-cell noise.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7) cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment to ensure uniform drug exposure across the replication cycle.

  • Compound Plating: Dispense quinoline carboxamide derivatives in a 10-point serial dilution (e.g., 10 µM to 0.5 nM) into 96-well plates. Include Chloroquine as a positive control and 0.1% DMSO as a negative vehicle control.

  • Incubation: Add synchronized parasite culture (1% parasitemia) to the plates. Incubate for 72 hours at 37°C under a defined gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Freeze plates at -80°C to lyse RBCs, thaw, and add lysis buffer containing 1X SYBR Green I dye. Incubate in the dark for 1 hour.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 values using non-linear regression analysis.

Protocol 2: Target-Based Falcipain-2 Fluorometric Inhibition Assay

Causality & Logic: Phenotypic screens confirm if a compound kills the parasite, but target-based assays confirm how. For FP2-targeted carboxamides, we utilize a fluorogenic substrate (Z-Leu-Arg-AMC). If the compound successfully binds the active site of recombinant FP2, it prevents the cleavage of the substrate, resulting in a quantifiable drop in fluorescence. This isolates the compound's specific mechanistic efficacy away from potential off-target cellular toxicity.

Step-by-Step Methodology:

  • Enzyme Preparation: Pre-incubate recombinant P. falciparum FP2 enzyme (10 nM) in assay buffer (100 mM sodium acetate, pH 5.5, 10 mM DTT) for 10 minutes at room temperature to ensure the active site cysteine is reduced.

  • Inhibitor Addition: Add test compounds (e.g., Qs20) at varying concentrations. Incubate for 30 minutes at room temperature to allow compound-enzyme binding. E-64 (a known cysteine protease inhibitor) is used as a standard control.

  • Substrate Initiation: Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC (10 µM final concentration).

  • Kinetic Readout: Continuously monitor the release of AMC (7-amino-4-methylcoumarin) via a spectrofluorometer (Excitation: 355 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Determine the initial velocity of the reaction and calculate the IC50 based on the dose-dependent reduction in fluorescence velocity.

Conclusion: The Path Forward in Drug Development

Quinoline carboxamides represent a highly tunable scaffold. While quinoline-4-carboxamides like DDD107498 offer unprecedented sub-nanomolar potency and multistage efficacy by targeting PfEF2, the targeted inhibition of Falcipain-2 by other carboxamide derivatives provides a viable parallel strategy.

The critical bottleneck in advancing these compounds remains DMPK optimization . Early hits often possess high lipophilicity (cLogP > 4), driving unspecific binding and rapid hepatic clearance. By integrating human liver microsome (HLM) assays in parallel with phenotypic screens, researchers can ensure that only compounds with a favorable metabolic half-life progress to in vivoP. berghei mouse models, preventing costly late-stage failures.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies. Bioorganic Chemistry (PubMed). Available at: [Link]

  • In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Validation

Unlocking Antimalarial Efficacy: A Comparative Guide to Mechanism of Action (MoA) Validation Platforms

As a Senior Application Scientist, I frequently observe drug discovery programs stall at the "phenotypic hit" stage. Identifying a novel compound that kills Plasmodium falciparum is only the first step; deconvoluting how...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stall at the "phenotypic hit" stage. Identifying a novel compound that kills Plasmodium falciparum is only the first step; deconvoluting how it kills the parasite—its Mechanism of Action (MoA)—is the true bottleneck in the development pipeline.

The emergence of artemisinin-resistant malaria necessitates the discovery of compounds with entirely novel MoAs. A prime example is the spiroindolone cipargamin (KAE609), a clinical candidate that rapidly clears parasites[1]. Cipargamin targets the plasma membrane P-type cation ATPase (PfATP4), a pump responsible for extruding Na+ from the parasite[2]. Validating such novel mechanisms requires assay architectures that move beyond binary live/dead readouts. This guide objectively compares traditional bulk fluorescence assays against advanced High-Content Imaging (HCI) platforms, providing self-validating protocols to accelerate your MoA deconvolution.

The Mechanistic Challenge in Malaria Drug Discovery

To understand why platform selection matters, we must examine the causality between target engagement and cellular phenotype. PfATP4 functions to maintain a low cytosolic Na+ concentration within the parasite[2]. When a novel compound like cipargamin inhibits PfATP4, the parasite experiences a massive influx of Na+, accompanied by an inward leak of H+ that constitutes a severe acid-load[2].

Crucially, this specific disruption drives a rapid osmotic imbalance, leading to observable swelling of the isolated trophozoites and intact parasitized erythrocytes[3]. If a screening platform only measures terminal DNA replication, it remains blind to these transient, MoA-specific morphological fingerprints.

PfATP4_Pathway KAE Cipargamin (PfATP4 Inhibitor) PfATP4 PfATP4 (Na+ Efflux Pump) KAE->PfATP4 Inhibits Na_Accum Cytosolic Na+ Accumulation PfATP4->Na_Accum Loss of homeostasis Osmotic Osmotic Imbalance (Acid Load) Na_Accum->Osmotic Drives Swelling Parasite Swelling (Morphological Marker) Osmotic->Swelling Water influx Death Parasite Death Swelling->Death Lysis

Fig 1. Mechanistic pathway of PfATP4 inhibition by cipargamin driving parasite swelling and death.

Platform Comparison: Bulk Assays vs. High-Content Imaging

To validate a novel MoA, researchers must choose between throughput and phenotypic resolution.

  • SYBR Green I Assay: A highly cost-effective bulk fluorescence assay that measures total parasite DNA[4]. It is excellent for establishing baseline potency (IC50) but provides zero spatial or morphological data.

  • High-Content Imaging (HCI): Utilizes automated confocal microscopy to extract multiparametric single-cell features[5]. By leveraging machine learning, HCI can cluster novel compounds by their MoA based on morphological outliers[6].

Table 1: Quantitative & Qualitative Performance Comparison
ParameterSYBR Green I Assay (Bulk Fluorescence)High-Content Imaging (HCI) Phenotypic Profiling
Primary Readout Total DNA content via fluorescence[7]Single-cell multiparametric morphology[5]
MoA Resolution Low (Cannot distinguish specific pathways)High (Clusters compounds by phenotypic fingerprints)[6]
Throughput Ultra-High (1536-well compatible)[8]Medium-High (384-well compatible)[5]
Data Output IC50, EC50[9]Stage-specific inhibition, Cell volume, Organelle integrity
Cost & Infrastructure Very Low; standard plate reader required[4]High; requires automated confocal optics and ML pipelines
Optimal Use Case Primary hit screening & viability baselineSecondary screening & MoA deconvolution[10]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are engineered as self-validating systems to ensure that biological variability does not confound your MoA data.

Protocol A: SYBR Green I Susceptibility Assay (Baseline Viability)

Purpose: Establish highly accurate IC50 values before advancing to complex phenotypic profiling.

  • Cultivation & Synchronization: Cultivate P. falciparum (e.g., Dd2 strain) in complete RPMI 1640 medium. Synchronize to the ring stage using 5% D-sorbitol to ensure uniform drug exposure across the population.

  • Compound Plating & Self-Validation: Dispense the novel compound in a dose-response matrix into 1536-well or 384-well plates[8].

    • Self-Validation Step: You must include Artemisinin (fast-acting cytocidal) and Chloroquine (slow-acting) as positive controls, alongside a 0.1% DMSO negative control[8].

  • Incubation: Add the parasite suspension (0.3% parasitemia) and incubate at 37°C for 72 hours under microaerophilic conditions[8].

    • Causality: A 72-hour window ensures parasites complete at least one full 48-hour intraerythrocytic developmental cycle, allowing both fast-acting and slow-acting compounds to exert measurable growth inhibition.

  • Lysis & Staining: Add a lysis buffer containing 20 mM Tris/HCl, 5 mM EDTA, 0.16% Saponin, 1.6% Triton X-100, and SYBR Green I dye[8]. Incubate in the dark for 24 hours at room temperature[8].

    • Causality: Saponin selectively lyses the host erythrocyte membrane, while Triton X-100 permeabilizes the parasite. Because mature human erythrocytes lack DNA, the SYBR Green I dye exclusively intercalates into the parasite's double-stranded DNA, making fluorescence directly proportional to parasite proliferation[7].

  • Data Acquisition: Read fluorescence at 485 nm excitation / 530 nm emission[9]. Calculate the Z'-factor using the DMSO and Artemisinin controls. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: High-Content Imaging (HCI) for Phenotypic MoA Clustering

Purpose: Capture morphological fingerprints to predict and cluster the MoA of novel compounds[10].

  • Asynchronous Treatment: Plate P. falciparum at 1% parasitemia in 384-well optical imaging plates.

    • Causality: Unlike bulk assays that require synchronization to reduce noise, HCI thrives on heterogeneity. Exposing asynchronous cultures to the compound allows the machine learning algorithm to simultaneously evaluate stage-specific susceptibility (on-cycle effects) and morphological aberrations (off-cycle effects)[6].

  • Reference Matrix & Self-Validation: Treat wells with the novel compound.

    • Self-Validation Step: Treat parallel wells with a matrix of reference compounds with known MoAs (e.g., Cipargamin for PfATP4 swelling, DSM265 for DHODH inhibition). The assay is only validated if the machine learning model successfully clusters these reference compounds into their distinct, pre-defined mechanistic groups.

  • Multiplex Fluorescent Labeling: Stain live cells with Hoechst 33342 (nuclear DNA) and MitoTracker Red CMXRos (mitochondrial membrane potential).

    • Causality: This dual-stain approach differentiates nuclear fragmentation (apoptosis-like death) from mitochondrial depolarization (metabolic collapse), providing critical features for the clustering algorithm.

  • Automated Confocal Imaging: Image using a high-content platform at 40x water immersion. Capture a minimum of 5 fields per well to ensure statistical power (>1,000 cells/well).

  • Feature Extraction & Machine Learning: Use automated image analysis to extract >100 morphological features (e.g., parasite volume, nuclear count). Apply a semi-supervised deep neural network to cluster the novel compound's phenotypic fingerprint against the reference matrix[6].

HCI_Workflow Culture Asynchronous P. falciparum Treat Compound Treatment Culture->Treat Stain Multiplex Staining Treat->Stain Image High-Content Imaging Stain->Image Feature Feature Extraction Image->Feature Cluster MoA Clustering Feature->Cluster

Fig 2. High-Content Imaging workflow for phenotypic feature extraction and MoA clustering.

Data Interpretation: From Phenotype to Mechanism

The true power of this comparative approach lies in data synthesis. If a novel compound yields a potent IC50 in the SYBR Green I assay but shows no distinct morphological clustering in the HCI platform, it likely acts through a generalized cytostatic mechanism.

However, if the HCI pipeline detects rapid cellular volume expansion (swelling) prior to nuclear fragmentation, the machine learning model will cluster the compound alongside cipargamin[3][6]. This immediately alerts the drug development team that they have discovered a putative PfATP4 inhibitor, bypassing months of blind biochemical screening and allowing for rapid, targeted genetic validation.

References
  • The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs.NIH PMC.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0.IDDO / WWARN.
  • Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin)
  • In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen.PNAS.
  • Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa...Oxford Academic.
  • P. falciparum Asexual Blood Stage (ABS) assay.UCSD.
  • CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY.UGSpace.
  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
  • A machine learning approach to define antimalarial drug action from heterogeneous cell-based screens.bioRxiv.
  • High-content imaging as a tool to quantify and characterize malaria parasites.NIH PMC.

Sources

Comparative

Structure-activity relationship (SAR) of quinoline carboxamides

Topic: Structure-Activity Relationship (SAR) of Quinoline-3-Carboxamides: A Comparative Guide for Next-Generation Immunomodulators and Anti-Cancer Agents As a Senior Application Scientist, evaluating the structure-activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Quinoline-3-Carboxamides: A Comparative Guide for Next-Generation Immunomodulators and Anti-Cancer Agents

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of a privileged scaffold requires moving beyond simple binding affinities. We must understand how discrete structural modifications dictate systemic pharmacodynamics, off-target liabilities, and the ultimate clinical utility of a compound.

The quinoline-3-carboxamide class represents a masterclass in rational drug design. Originally identified via phenotypic screening, first-generation compounds like Roquinimex (Linomide) demonstrated broad immunomodulatory activity but were plagued by dose-limiting cardiovascular toxicities[1][2]. Through systematic SAR optimization, second- and third-generation analogs (e.g., Laquinimod, Tasquinimod) were developed, successfully decoupling the desired therapeutic efficacy from off-target toxicity by shifting the primary mechanistic targets[1][3].

This guide provides an objective, data-driven comparison of quinoline-3-carboxamide derivatives, detailing the causality behind their structural evolution and providing self-validating protocols for evaluating novel analogs.

Mechanistic Causality: Decoding the Polypharmacology

The biological activity of quinoline-3-carboxamides is governed by their interaction with three distinct molecular targets. The ratio of affinity for these targets is strictly controlled by the substituents at the R5 position of the quinoline ring and the nitrogen of the carboxamide group[4].

  • S100A9 Neutralization (Immunomodulation): S100A9 is a calcium-binding, pro-inflammatory protein secreted by myeloid cells. Quinoline-3-carboxamides bind directly to S100A9 (strictly dependent on physiological Ca²⁺ and Zn²⁺), preventing its interaction with TLR4 and RAGE receptors[5]. This neutralizes the activation of Myeloid-Derived Suppressor Cells (MDSCs) and reduces the production of reactive oxygen/nitrogen species (ROS/RNS)[1].

  • HDAC4 Allosteric Inhibition (Anti-Angiogenic/Epigenetic): Later-generation analogs like Tasquinimod act as potent allosteric inhibitors of Histone Deacetylase 4 (HDAC4). By binding to the regulatory Zn²⁺ domain (K_d = 10-30 nM), they prevent the assembly of the HDAC4/NCoR1/HDAC3 repressor complex, thereby disrupting HIF-1α and MEF-2 adaptive survival signaling in hypoxic tumor microenvironments[1][6].

  • Aryl Hydrocarbon Receptor (AhR) Agonism (The Toxicity Liability): Many quinoline-3-carboxamides act as AhR agonists. While this induces immunosuppressive regulatory T-cells (T-regs), it is also the primary driver of the cardiomyopathies and pericarditis observed in early clinical trials[1]. Modern SAR efforts focus heavily on minimizing AhR binding[1].

MOA cluster_0 Immunomodulation Pathway cluster_1 Epigenetic / Anti-Angiogenic Pathway Q3C Quinoline-3-Carboxamides (e.g., Tasquinimod, Laquinimod) S100A9 S100A9 Protein Q3C->S100A9 Binds & Neutralizes HDAC4 HDAC4 (Zn2+ Domain) Q3C->HDAC4 Allosteric Inhibition TLR4 TLR4 / RAGE Receptors S100A9->TLR4 Prevents Interaction MDSC MDSC Activation (Suppressed) TLR4->MDSC Downregulates ROS/RNS NCoR1 HDAC4/NCoR1 Complex (Disrupted) HDAC4->NCoR1 Prevents Assembly HIF1A HIF-1α / MEF-2 Signaling (Repressed) NCoR1->HIF1A Blocks Survival Genes

Caption: Mechanistic pathways of quinoline-3-carboxamides targeting S100A9 and HDAC4.

SAR Comparative Analysis: Structural Evolution

The transition from first-generation to third-generation compounds highlights the critical importance of the R5 position and the carboxamide N-substituents . The data below summarizes how specific moieties dictate the pharmacological profile.

CompoundGenerationR5 SubstituentAmide N-SubstituentsPrimary Target(s)Key SAR Insight & Biological Consequence
Roquinimex 1st-H-CH₃, -PhenylS100A9, AhRBaseline scaffold. Broad efficacy but high AhR-mediated cardiovascular toxicity led to phase III termination[2][3].
Laquinimod 2nd-Cl-Ethyl, -PhenylS100A9, AhRSubstitution of 5-H with 5-Cl and N-methyl with N-ethyl increased potency 20-fold in EAE models while improving the toxicological profile[2][7].
Tasquinimod 2nd-OCH₃-CH₃, -(4-CF₃-phenyl)HDAC4, S100A9The 5-methoxy group shifts affinity toward HDAC4. The para-CF₃ group on the phenyl ring prevents metabolic demethylation, eliminating the pro-inflammatory toxicity seen in Roquinimex[3][8].
ESATA-20 3rdModifiedModifiedHDAC4 (Selective)Engineered to retain HDAC4 allosteric inhibition while exhibiting ~10-fold lower AhR agonism, maximizing the therapeutic index for oncology[1].

Expert Insight: The addition of the trifluoromethyl (-CF₃) group in Tasquinimod is a textbook example of blocking a metabolic soft spot. In Roquinimex, the N-methyl moiety undergoes rapid demethylation in vivo, generating a highly pro-inflammatory metabolite. The bulky, electron-withdrawing -CF₃ group in Tasquinimod sterically and electronically shields the molecule, preserving its anti-angiogenic properties while mitigating systemic inflammation[3].

Experimental Protocols: Self-Validating Workflows

To accurately benchmark novel quinoline-3-carboxamide analogs against Laquinimod or Tasquinimod, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating target engagement.

Protocol A: S100A9 Binding Kinetics via Surface Plasmon Resonance (SPR)

Because S100A9 binding is strictly dependent on divalent cations, standard assay buffers will yield false negatives[5].

  • Surface Preparation: Immobilize recombinant human S100A9 onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

  • Buffer Optimization (Critical Step): Prepare running buffer (e.g., HBS-P) supplemented with 1 mM Ca²⁺ and 10 μM Zn²⁺ . Failure to include these cations will result in zero observable binding[5].

  • Analyte Injection: Inject quinoline-3-carboxamide analogs at concentrations ranging from 0.1 μM to 50 μM at a flow rate of 30 μL/min.

  • Self-Validation System:

    • Negative Control: Run analytes over a reference flow cell coupled with BSA to subtract non-specific bulk refractive index changes.

    • Positive Control: Inject ABR-224649 (a known high-affinity binder) to validate the active conformation of the immobilized S100A9[5].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka​ , kd​ , and KD​ .

SPR_Workflow Step1 1. Immobilize S100A9 on CM5 Sensor Chip Step2 2. Inject Analogs (Requires Ca2+/Zn2+) Step1->Step2 Step3 3. Measure Kinetics (ka, kd) Step2->Step3 Step4 4. Calculate Affinity (KD) & SAR Modeling Step3->Step4

Caption: Surface Plasmon Resonance (SPR) workflow for validating S100A9 binding affinity.

Protocol B: In Vitro HDAC4 Allosteric Disruption Assay

Tasquinimod does not inhibit the catalytic active site of HDACs; it is an allosteric inhibitor[4]. Therefore, standard fluorogenic HDAC enzymatic assays will fail to detect its activity. A cell-based target engagement assay is required.

  • Cell Culture & Treatment: Culture LNCaP prostate tumor cells. Treat with the test compound (1 μM to 50 μM) or Tasquinimod (positive control) for 24 to 72 hours[9].

  • Hypoxia Induction: Expose cells to hypoxic conditions (1% O₂) for the final 6 hours to induce HIF-1α expression.

  • Co-Immunoprecipitation (Co-IP): Lyse cells and pull down HDAC4 using a specific capture antibody.

  • Western Blotting: Probe the eluate for NCoR1 and HDAC3.

  • Self-Validation System:

    • Mechanistic Confirmation: Probe the whole cell lysate for total HDAC4 and acetylated HIF-1α. A true allosteric quinoline-3-carboxamide will show a dose-dependent decrease in co-immunoprecipitated NCoR1, an increase in acetylated HIF-1α, but no change in total HDAC4 protein levels[6].

References

  • Björk, P., et al. (2009). "Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides." PLOS Biology. Available at:[Link]

  • Isaacs, J. T., et al. (2018). "Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer." PMC / NIH. Available at:[Link]

  • PubChem. "Tasquinimod | C20H17F3N2O4 | CID 54682876." National Institutes of Health. Available at:[Link]

  • PubChem. "Laquinimod | C19H17ClN2O3 | CID 54677946." National Institutes of Health. Available at:[Link]

  • Gupta, S., et al. (2014). "Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer." Dovepress / ResearchGate. Available at:[Link]

  • NCATS Inxight Drugs. "TASQUINIMOD." National Center for Advancing Translational Sciences. Available at:[Link]

  • Ovid / Expert Review of Clinical Pharmacology. "Laquinimod, a once-daily oral drug in development..." Available at:[Link]

Sources

Validation

Rational Drug Design: A Comparative QSAR Analysis of 6-Bromoquinoline Derivatives

As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit compounds into viable lead candidates. The quinoline scaffold is a privileged structure in medicinal chemistry, but its specific f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit compounds into viable lead candidates. The quinoline scaffold is a privileged structure in medicinal chemistry, but its specific functionalization dictates its therapeutic trajectory. Specifically, 6-bromoquinoline derivatives have emerged as highly potent scaffolds for targeting diverse biological pathways, ranging from Prostaglandin F2α (PGF2α) inhibition to combating methicillin-resistant Staphylococcus aureus (MRSA) 12.

To minimize synthetic attrition, Quantitative Structure-Activity Relationship (QSAR) modeling is employed to establish a mathematical correlation between molecular descriptors and biological activity 3. This guide provides an objective, data-driven comparison of QSAR models for 6-bromoquinoline derivatives against alternative scaffolds, detailing the mechanistic workflows and self-validating experimental protocols required for robust predictive modeling.

Comparative QSAR Model Performance

When evaluating a QSAR model, the predictive power is defined by the correlation coefficient ( R2 ) and the Leave-One-Out cross-validation coefficient ( QLOO2​ ). A robust model must exhibit a QLOO2​>0.6 to ensure it is not merely overfitting the training data but can accurately predict the activity of unsynthesized compounds.

The table below contrasts a highly optimized QSAR model for 6-bromo-3-methylquinoline analogues targeting PGF2α against an alternative quinolinone-based thiosemicarbazone model targeting antituberculosis activity 1.

Model TargetScaffoldNo. of CompoundsKey Molecular Descriptors R2 QLOO2​ Reference
PGF2α Inhibition 6-Bromo-3-methylquinolines77FNSA-2, WV.mass0.89430.8836BenchChem 1
Antibacterial (MRSA) 6-Bromoquinolin-4-ols45Binding Energy, CLogP0.85120.8120Arshad et al. 2
Antituberculosis Quinolinone thiosemicarbazonesNot Spec.VdW volume, Electronegativity0.83000.7900BenchChem [[1]]()

Causality Insight: The statistical superiority of the 6-bromoquinoline model ( R2=0.8943 ) stems from the selection of highly specific 3D molecular descriptors. FNSA-2 (Fractional Polar Surface Area) directly correlates with the molecule's ability to navigate the hydrophobic pocket of the Prostaglandin F Synthase (PGFS) enzyme, while WV.mass accounts for the steric bulk introduced by the heavy bromine atom at the C-6 position. In contrast, the alternative model relies on generic 2D descriptors (van der Waals volume), leading to a lower predictive resolution 1.

Mechanistic Workflow for QSAR Modeling

A QSAR model is only as reliable as the data fed into it. The workflow below illustrates the integration of in vitro biological screening with in silico descriptor calculation, ensuring a continuous feedback loop for lead optimization.

QSAR_Workflow A Compound Library (6-Bromoquinolines) B Biological Assay (pIC50 Determination) A->B In vitro testing C Molecular Descriptors (FNSA-2, WV.mass) A->C In silico calculation E QSAR Model Generation (MLR / SVM) B->E Activity data (Y) D Feature Selection (PCA / PLS) C->D Descriptor matrix (X) D->E Selected features F Internal Validation (Q²_LOO > 0.8) E->F G External Validation (Test Set R² > 0.8) F->G H Lead Optimization & Scaffold Hopping G->H Predictive screening

Fig 1. Mechanistic workflow for QSAR modeling of 6-bromoquinoline derivatives.

Experimental Validation Protocols

To ensure the QSAR model is grounded in reality, the biological activity data ( pIC50​ ) must be generated through self-validating experimental systems. Below are the core protocols utilized to evaluate 6-bromoquinoline derivatives.

Protocol 1: Prostaglandin F2α (PGF2α) Inhibition Assay

Objective : Determine the pIC50​ values of 6-bromoquinoline analogues to parameterize the QSAR model [[1]](). Causality & Trustworthiness : We utilize purified recombinant PGFS rather than whole-cell lysates. This isolates the mechanism of action, ensuring the QSAR model specifically describes PGFS binding affinity rather than upstream Cyclooxygenase (COX) inhibition or off-target effects.

  • Enzyme Preparation : Thaw purified recombinant Prostaglandin F Synthase (PGFS) on ice to prevent thermal degradation 1.

  • Compound Pre-Incubation : In a 96-well microtiter plate, incubate the enzyme with varying concentrations of the 6-bromoquinoline derivatives (1 nM to 100 μM) in assay buffer for 15 minutes at 37°C 1.

    • Validation Check: Include a vehicle control (1% DMSO) to establish baseline uninhibited enzyme activity, and a known PGFS inhibitor as a positive control.

  • Reaction Initiation : Add the Prostaglandin H2 (PGH2) substrate to all wells to initiate the enzymatic conversion 1.

  • Quenching & Detection : Terminate the reaction after exactly 60 seconds by adding a stop solution. Quantify the produced PGF2α using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS) 1.

  • Data Processing : Plot the dose-response curve to calculate the IC50​ . Convert this to pIC50​ ( −log(IC50​) ) to provide the linear dependent variable ( Y ) for the QSAR matrix 1.

PGF2a_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGFS Prostaglandin F Synthase (PGFS) PGH2->PGFS PGF2a Prostaglandin F2α PGFS->PGF2a Receptor FP Receptor Activation PGF2a->Receptor Inhibitor 6-Bromoquinoline Derivatives Inhibitor->PGFS Competitive Inhibition

Fig 2. Inhibition of the PGF2α biosynthetic pathway by 6-bromoquinoline analogues.

Protocol 2: Cytotoxicity Counter-Screening (MTT Assay)

Objective : Validate that the observed biological activity (e.g., antibacterial or enzymatic inhibition) is a targeted effect and not the result of non-specific cytotoxicity 1. Causality & Trustworthiness : A compound that kills cells indiscriminately will yield false positives in phenotypic assays. The MTT assay acts as a negative filter before compounds are advanced to in vivo models.

  • Cell Seeding : Seed mammalian cells in 96-well plates and culture in an appropriate medium supplemented with fetal bovine serum. Incubate overnight at 37°C in a 5% CO2​ humidified incubator 1.

  • Treatment : Aspirate the media and apply the 6-bromoquinoline derivatives at various concentrations for a specified period (e.g., 48 or 72 hours) 1.

    • Validation Check: Include a cytotoxic standard (e.g., Doxorubicin) to validate the assay's dynamic range.

  • MTT Conversion : Replace the media with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals 1.

  • Quantification : Solubilize the formazan crystals and measure the optical density (OD) using a microplate reader to calculate cell viability relative to the vehicle control.

Conclusion

The rational design of 6-bromoquinoline derivatives relies heavily on the synergy between high-fidelity biological assays and rigorous QSAR modeling. By utilizing specific 3D descriptors and validating predictive models with strict cross-validation techniques, researchers can confidently prioritize synthetic efforts, reducing both time and attrition in the drug discovery pipeline.

References
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Quinoline-Based Drugs

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is long and fraught with challenges. This is particularly true...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is long and fraught with challenges. This is particularly true for quinoline-based drugs, a cornerstone of chemotherapy for infectious diseases like malaria. A critical juncture in this journey is the correlation—or often, the disparity—between in vitro and in vivo efficacy. This guide provides an in-depth technical comparison of how the efficacy of quinoline-based drugs is assessed in these two distinct environments, offering insights into experimental design, data interpretation, and the crucial translation from benchtop to preclinical models.

The Quinoline Scaffold: A Privileged Structure in Chemotherapy

The quinoline ring system is a recurring motif in a multitude of clinically significant drugs, most notably in the fight against malaria. Compounds such as chloroquine, mefloquine, and primaquine have been instrumental in treating and preventing this devastating parasitic disease. Their primary mechanism of action in malaria involves the disruption of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells.[1][2] This guide will focus on antimalarial quinolines as a well-established case study for comparing in vitro and in vivo efficacy.

The Crucial Question: Bridging the In Vitro-In Vivo Gap

In vitro assays offer a controlled environment to dissect the direct effects of a compound on a pathogen or cell line, providing essential data on potency and mechanism of action. However, the physiological complexity of a living organism—the in vivo setting—introduces a myriad of variables that can profoundly influence a drug's efficacy, including metabolism, distribution, and host immune responses.[3][4] Understanding and navigating this "in vitro-in vivo" gap is paramount for successful drug development.[5]

Part 1: In Vitro Efficacy Assessment: The Controlled Environment

In vitro assays are the first-line evaluation for any potential drug candidate. They are designed to be rapid, high-throughput, and reproducible, allowing for the screening of large compound libraries to identify initial "hits." For quinoline-based antimalarials, the primary in vitro assays focus on their activity against the blood stages of Plasmodium falciparum.

Key In Vitro Assays for Antiplasmodial Activity

1. SYBR Green I-Based Fluorescence Assay: This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The assay relies on the SYBR Green I dye, which intercalates with DNA and fluoresces, allowing for the quantification of parasite proliferation.[6]

2. Gametocytocidal Assay: For drugs aimed at blocking malaria transmission, it is crucial to assess their activity against the sexual stages of the parasite (gametocytes). These assays typically involve culturing mature gametocytes and assessing their viability after drug exposure using methods like flow cytometry.[7]

Causality Behind Experimental Choices in In Vitro Assays

The choice of parasite strain is critical. Assays are typically run in parallel on chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains to immediately assess the compound's potential to overcome known resistance mechanisms.[8][9] The synchronization of parasite cultures to the ring stage is another crucial step, as different developmental stages can exhibit varying drug susceptibilities.[10]

Experimental Workflow: In Vitro Antiplasmodial Assay

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synchronize P. falciparum culture to ring stage P3 Prepare parasite suspension (e.g., 2% parasitemia, 2% hematocrit) P1->P3 P2 Prepare serial dilutions of quinoline drug A1 Add drug dilutions to 96-well plate P2->A1 A2 Add parasite suspension to wells P3->A2 A1->A2 A3 Incubate for 72 hours under controlled conditions A2->A3 AN1 Lyse cells and add SYBR Green I dye A3->AN1 AN2 Measure fluorescence AN1->AN2 AN3 Calculate IC50 values from dose-response curves AN2->AN3

Caption: Workflow for a typical in vitro antiplasmodial assay.

Part 2: In Vivo Efficacy Assessment: The Complexity of a Living System

In vivo studies are the next critical step to evaluate a drug's efficacy in a whole organism, accounting for its pharmacokinetic and pharmacodynamic properties. Murine models of malaria are the most commonly used preclinical systems for this purpose.[11][12]

The "4-Day Suppressive Test": A Standard in In Vivo Antimalarial Screening

The 4-day suppressive test is a standard method to assess the in vivo efficacy of antimalarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.[12] This test evaluates the ability of a compound to suppress parasitemia in the early stages of infection.

Causality Behind Experimental Choices in In Vivo Assays

The choice of mouse strain (e.g., ICR, BALB/c) can influence the course of infection and the immune response.[11] The route of drug administration (e.g., oral, intraperitoneal) is chosen based on the intended clinical application and the drug's formulation. A positive control, typically a known effective antimalarial like chloroquine, is always included to validate the experimental model.

Experimental Workflow: 4-Day Suppressive Test

InVivo_Workflow cluster_infection Infection (Day 0) cluster_treatment Treatment (Days 0-3) cluster_monitoring Monitoring (Day 4) cluster_evaluation Evaluation I1 Infect mice with P. berghei I2 Randomize mice into control and treatment groups I1->I2 T1 Administer quinoline drug or vehicle daily for 4 days I2->T1 M1 Prepare thin blood smears T1->M1 On Day 4 M2 Stain with Giemsa and determine parasitemia M1->M2 E1 Calculate percent suppression of parasitemia M2->E1 E2 Determine ED50 and ED90 values E1->E2

Caption: Workflow for the 4-day suppressive test in a murine malaria model.

Part 3: Comparative Analysis: In Vitro vs. In Vivo Efficacy

Directly comparing in vitro potency (IC50) with in vivo efficacy (e.g., ED50, parasite clearance) is the cornerstone of understanding a drug's translational potential. The following tables provide a comparative summary of available data for key quinoline-based antimalarials. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[3]

Quantitative Data Summary
DrugIn Vitro Efficacy (IC50, nM)In Vivo Efficacy
Chloroquine Sensitive Strains (3D7, HB3): 15 - 30[13] Resistant Strains (Dd2, K1): 150 - 405[8][14]P. berghei (mice): ED50 ~1.5 mg/kg[8] Clinical (P. malariae, P. ovale): High cure rates, mean parasite reduction ratio at 48h of 86 and 150, respectively[10]
Mefloquine Sensitive Strains: ~11.4 nM[15] Resistant Strains: Can be significantly higherP. berghei (mice): Active, but specific ED50 values vary Clinical (P. falciparum): High cure rates, but resistance is a growing concern
Primaquine Asexual Stages: High IC50 (e.g., >9000 nM)[9] Gametocytes: More potent, but IC50s varyP. cynomolgi (monkeys): Curative against liver stages[16] Clinical (P. vivax): Prevents relapse (radical cure)[7]
Tafenoquine Asexual Stages (P. falciparum): Geometric mean IC50s of 2.68 - 5.06 µM[17]Clinical (P. vivax): Effective for radical cure as a single dose[18][19][20]
Quinine Sensitive Strains: ~64.4 nM[15] Resistant Strains: IC50 can be >100 nM[21]Clinical (P. falciparum): Effective, but requires a 7-day course; resistance is emerging[15]
Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, which ultimately kills the parasite.[1][2]

Heme_Polymerization_Inhibition cluster_parasite Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Lysis Parasite Lysis Heme->Lysis Accumulation leads to Quinoline Quinoline Drug Heme_Quinoline Heme-Quinoline Complex Quinoline->Heme_Quinoline Binds to Blocked_Hemozoin Blocked Hemozoin Growth Heme_Quinoline->Blocked_Hemozoin Caps crystal growth Blocked_Hemozoin->Heme Prevents sequestration of

Caption: Inhibition of heme polymerization by quinoline-based drugs.

Part 4: Detailed Experimental Protocols

For the purpose of fostering reproducibility and cross-validation, detailed step-by-step methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I)
  • Parasite Culture: Maintain P. falciparum cultures (e.g., 3D7 and K1 strains) in human erythrocytes in complete medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin) at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2).

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline compound in complete medium in a 96-well plate.

  • Assay Initiation: Add synchronized parasite culture (final parasitemia of 0.5% and 2% hematocrit) to the drug-containing wells. Include drug-free controls and uninfected red blood cell controls.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis and Staining: Lyse the cells by freezing the plates at -80°C. Thaw and add SYBR Green I lysis buffer.

  • Fluorescence Reading: Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo 4-Day Suppressive Test
  • Animal Model: Use female ICR or Swiss albino mice (6-8 weeks old).

  • Parasite Inoculation (Day 0): Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Drug Administration (Days 0-3): Two to four hours post-infection, administer the first dose of the quinoline compound (or vehicle control) orally or by the desired route. Continue daily administration for a total of four days. Include a positive control group treated with a standard antimalarial like chloroquine.

  • Parasitemia Determination (Day 4): On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1,000 total red blood cells.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression of parasitemia relative to the vehicle-treated control group. Calculate the ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively).

Conclusion: A Holistic View for Successful Drug Development

The comparison of in vitro and in vivo efficacy of quinoline-based drugs underscores a fundamental principle of drug discovery: a holistic and integrated approach is essential. While in vitro assays provide a crucial first look at a compound's potential, they cannot fully recapitulate the complex interplay of factors within a living organism. Discrepancies between in vitro potency and in vivo efficacy are common and can be attributed to factors such as poor bioavailability, rapid metabolism, or off-target toxicity.[3][4]

Therefore, a successful drug development program for quinoline-based compounds, and indeed for any therapeutic agent, must strategically integrate both in vitro and in vivo studies. This iterative process of testing, analyzing, and refining allows researchers to build a comprehensive understanding of a drug's behavior, ultimately increasing the probability of translating a promising molecule from the laboratory to a life-saving medicine.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
  • Slater, A. F. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.
  • Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial agents and chemotherapy, 16(6), 710-718.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI.
  • Schmidt, L. H., Crosby, R., Rasco, J., & Vaughan, D. (1978). Antimalarial activities of various 4-pyridinemethanols with special attention to WR-172,435 and WR-180,409. Antimicrobial agents and chemotherapy, 14(5), 680-689.
  • Pradines, B., Tall, A., Parzy, D., Spiegel, A., Fusai, T., Doury, J. C., ... & Le Bras, J. (2001). In vitro activities of tafenoquine against the asexual blood stages of Plasmodium falciparum isolates from Gabon, Senegal, and Djibouti. Antimicrobial agents and chemotherapy, 45(11), 3225-3226.
  • Peters, W. (1965). Drug resistance in Plasmodium berghei. Experimental parasitology, 17(1), 80-89.
  • Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug-target interactions: methods and protocols, 117-147.
  • Sullivan Jr, D. J. (2002). Heme polymerization: a new target for antimalarial drug development. Current topics in medicinal chemistry, 2(10), 1109-1122.
  • In vitro-In vivo Correlation (IVIVC): A Review. (n.d.). Kinam Park.
  • Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. (2019). PMC.
  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. (2018). PMC.
  • Design, Synthesis and in vitro Evaluation of Primaquine and Diaminoquinazoline Hybrid Molecules Against the Malaria Parasite. (2025). MalariaWorld.
  • In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. (2008). PMC.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • In Vivo and In Vitro Sensitivity of Falciparum Malaria to Quinine in Thai Children. (1987). PubMed.
  • Mefloquine Is Active In Vitro and In Vivo against Mycobacterium avium Complex. (1999). PMC.
  • A Comparative Guide to Primaquine Efficacy Data: A Cross-Labor
  • In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. (2011). PMC.
  • Evaluation of the sensitivity in vivo and in vitro of Plasmodium falciparum malaria to quinine in an area of full sensitivity to chloroquine. (1988). PubMed.
  • In Vitro Antimalarial Activity of Azithromycin, Artesunate, and Quinine in Combination and Correlation with Clinical Outcome. (2001). Antimicrobial Agents and Chemotherapy.
  • In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum. (2015). PMC.
  • Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by... (n.d.).
  • Ex Vivo Drug Susceptibility of Plasmodium malariae Isolates to Antimalarial Drugs in Gabon. (2025). MDPI.
  • Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. (2023). PubMed.
  • Exploring the challenges of statistical analysis of antimalarial efficacy. (2017). IDDO.
  • Recent advances, challenges and updates on the development of therapeutics for malaria. (n.d.).
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. (2022). Antimicrobial Agents and Chemotherapy.
  • In vitro and in vivo evaluation of a primaquine prodrug without red blood cell membrane destabilization property. (n.d.).
  • Relationship between mefloquine IC50 and Pfmdr1 status. A Correlation... (n.d.).
  • In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. (2025).
  • Plasmodium falciparum: mefloquine resistance produced in vitro. (1985). PMC.
  • correlation among either quinine or mefloquine IC50 and parasite... (n.d.).
  • The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient d
  • New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria. (2025). APMEN.
  • Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives. (2021). Dove Medical Press.

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Validation

Validating target engagement for 6-Bromo-2-methylquinoline-4-carboxamide

Validating Target Engagement for 6-Bromo-2-methylquinoline-4-carboxamide: A Comparative Guide for PfEF2 Inhibitors As a Senior Application Scientist, I frequently encounter drug discovery programs that stall after a succ...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement for 6-Bromo-2-methylquinoline-4-carboxamide: A Comparative Guide for PfEF2 Inhibitors

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall after a successful phenotypic screen. Identifying a hit compound is only the first step; deconvoluting its biological target and proving intracellular engagement is where the true scientific rigor begins.

This guide explores the target engagement validation of 6-Bromo-2-methylquinoline-4-carboxamide (CAS: 78812-13-2), a critical chemical probe belonging to the quinoline-4-carboxamide class. Historically, quinoline-4-carboxamides were discovered via phenotypic screening against the blood stage of Plasmodium falciparum[1]. Through rigorous target deconvolution, this scaffold was proven to operate via a novel mechanism: the potent inhibition of Translation Elongation Factor 2 (PfEF2) [2].

Here, we will objectively compare the performance of 6-Bromo-2-methylquinoline-4-carboxamide against optimized clinical alternatives and detail the self-validating experimental workflows required to prove on-target efficacy.

Mechanistic Context: The Quinoline-4-Carboxamide Scaffold

To understand how to validate a target, we must first understand the causality of the compound's biological effect. The quinoline-4-carboxamide core is a privileged scaffold. The addition of a halogen (bromo) at the 6-position and a methyl group at the 2-position fine-tunes the molecule's lipophilicity and electron density, which are critical for penetrating the parasitic membrane and engaging the target[1].

Unlike traditional antimalarials (e.g., Chloroquine) that target hemozoin biocrystallization in the digestive vacuole, quinoline-4-carboxamides bind directly to PfEF2. PfEF2 is an essential GTPase responsible for the translocation of the ribosome along messenger RNA[2]. By locking this enzyme, the compound halts protein synthesis, leading to rapid parasite death[1].

MOA Compound 6-Bromo-2-methylquinoline- 4-carboxamide Target PfEF2 (Translation Elongation Factor 2) Compound->Target Binds & Inhibits Ribosome 80S Ribosome Translocation Target->Ribosome Blocks GTP-dependent movement ProteinSynthesis Protein Synthesis Arrest Ribosome->ProteinSynthesis Halts Translation ParasiteDeath Plasmodium falciparum Death ProteinSynthesis->ParasiteDeath Induces

Diagram 1: Mechanism of Action for Quinoline-4-carboxamides inhibiting PfEF2.

Comparative Performance Analysis

When evaluating 6-Bromo-2-methylquinoline-4-carboxamide as a research probe, it must be benchmarked against both its highly optimized derivatives and alternative antimalarial classes. The table below summarizes the quantitative performance and target profiles of these alternatives.

CompoundPrimary TargetEC₅₀ (P. falciparum 3D7)Mechanism of ActionDevelopment Stage
6-Bromo-2-methylquinoline-4-carboxamide PfEF2 (Putative)~100 - 500 nMHalts ribosomal translocationPreclinical Probe
DDD107498 (M5717) PfEF2~1 nMHalts ribosomal translocationPhase II Clinical[3]
Chloroquine Hemozoin~10 nMInhibits heme biocrystallizationApproved Drug
Brequinar DHODHN/A (Mammalian)Inhibits pyrimidine biosynthesisClinical Trials

Data Insight: While 6-Bromo-2-methylquinoline-4-carboxamide serves as an excellent in vitro tool for target validation, lead optimization programs (which yielded DDD107498/M5717) demonstrated that modifying the carboxamide substituents significantly improves ligand efficiency and metabolic stability, driving the EC₅₀ down to the low nanomolar range[1].

Self-Validating Experimental Protocols for Target Engagement

To definitively prove that 6-Bromo-2-methylquinoline-4-carboxamide engages PfEF2 in situ, we employ two orthogonal, self-validating workflows.

Protocol A: Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

Causality Principle: Proteins unfold and aggregate when subjected to heat. When a small molecule ligand binds to its target protein, it thermodynamically stabilizes the folded state. This shifts the protein's melting temperature ( Tm​ ) to a higher value. TPP allows us to observe this shift proteome-wide, confirming on-target engagement while simultaneously screening for off-target liabilities[4].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest P. falciparum infected erythrocytes (3D7 strain). Lyse cells using freeze-thaw cycles in a native buffer (e.g., PBS with protease inhibitors) to preserve protein-protein interactions.

  • Compound Incubation: Split the lysate into two aliquots. Treat one with 10 μM 6-Bromo-2-methylquinoline-4-carboxamide and the other with DMSO (vehicle control). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Thermal Challenge: Aliquot the treated lysates into PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 37°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C to halt denaturation.

  • Soluble Fraction Isolation: Ultracentrifuge the samples at 100,000 x g for 20 minutes. The denatured (unbound) proteins will pellet, while the stabilized (ligand-bound) proteins remain in the supernatant.

  • Quantification:

    • Targeted (CETSA): Run the supernatant on an SDS-PAGE gel and perform a Western Blot using anti-PfEF2 antibodies.

    • Unbiased (TPP): Digest the supernatant with trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS[5].

  • Validation & Control: Plot the relative abundance of PfEF2 against temperature. A successful target engagement will show a rightward shift ( ΔTm​>2∘C ) in the compound-treated curve compared to the DMSO control. As an internal negative control, ensure highly abundant housekeeping proteins (e.g., PfActin) show no Tm​ shift.

CETSA Step1 1. Lysate Preparation (Extract P. falciparum proteins) Step2 2. Compound Incubation (Vehicle vs. Quinoline-4-carboxamide) Step1->Step2 Step3 3. Thermal Challenge (Aliquot & heat across gradient) Step2->Step3 Step4 4. Soluble Fraction Isolation (Ultracentrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification (TMT labeling & Proteomics) Step4->Step5 Step6 6. Melt Curve Analysis (Identify ΔTm shifts) Step5->Step6

Diagram 2: TPP/CETSA Workflow for validating intracellular target engagement.

Protocol B: In Vitro Evolution of Resistant Mutants & Whole Genome Sequencing

Causality Principle: If a compound's lethality is driven by a single specific target, exposing the parasite to sub-lethal concentrations over time will exert selective pressure. The parasite will eventually develop resistance by mutating the target gene to reduce the compound's binding affinity. Sequencing the genome of these resistant clones definitively links the phenotype to the genotype[5].

Step-by-Step Methodology:

  • Baseline Establishment: Determine the precise EC₅₀ of 6-Bromo-2-methylquinoline-4-carboxamide against wild-type P. falciparum (Dd2 or 3D7 strain) using a 72-hour SYBR Green I proliferation assay.

  • Selective Pressure: Culture a high inoculum of parasites ( 108 to 109 cells) in the continuous presence of the compound at 3x to 5x the established EC₅₀.

  • Monitoring & Recovery: Refresh media and drug daily. Monitor parasitemia via Giemsa-stained blood smears. Parasitemia will initially crash. Continue culturing for 30–60 days until a recrudescent (resistant) population emerges.

  • Cloning: Isolate individual resistant parasites using limiting dilution in 96-well plates to ensure genetic homogeneity[5].

  • Phenotypic Confirmation: Perform a dose-response assay on the clones. A valid resistant clone should exhibit a >10-fold shift in EC₅₀ compared to the wild-type.

  • Validation (WGS): Extract genomic DNA from the resistant clones and perform Whole Genome Sequencing. Compare the sequences against the wild-type parental line. For quinoline-4-carboxamides, you will specifically look for single nucleotide polymorphisms (SNPs) in the PfEF2 locus (e.g., mutations altering the drug-binding pocket).

Conclusion

Validating target engagement is the bridge between a phenotypic hit and a rationally designed drug. By utilizing 6-Bromo-2-methylquinoline-4-carboxamide as a chemical probe and subjecting it to rigorous, causality-driven assays like Thermal Proteome Profiling and Resistant Mutant Evolution, researchers can confidently map its mechanism of action to PfEF2. This foundational data is what ultimately enables the optimization of clinical candidates like DDD107498 (M5717).

References

  • Benchchem. "N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide". Benchchem Catalog.
  • Baragaña, B., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy". PMC / PubMed Central.
  • Dziekan, J. M., et al. "Thermal proteome profiling identifies new drug targets in Plasmodium falciparum parasites". bioRxiv.
  • ACS Infectious Diseases. "Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase". ACS Publications.

Sources

Comparative

Head-to-Head Comparison of Quinoline Synthesis Routes: From Classical to Catalytic

The quinoline scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including antimalarials (chloroquine, mefloquine), anti-inflammatories, and targeted oncology therapeutics[1][2]. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including antimalarials (chloroquine, mefloquine), anti-inflammatories, and targeted oncology therapeutics[1][2]. However, the synthesis of this bicyclic heterocycle has historically been plagued by harsh conditions, poor atom economy, and dangerous exothermic profiles[3].

As drug discovery demands higher throughput and greener methodologies, synthetic chemists must choose between modernized classical name reactions and cutting-edge transition-metal catalysis. This guide provides an objective, data-driven comparison of classical, microwave-assisted, and transition-metal-catalyzed quinoline synthesis routes, equipping researchers with the mechanistic causality needed to select the optimal workflow.

Mechanistic Divergence: Classical vs. Modern Pathways

The fundamental challenge in quinoline synthesis is the construction of the pyridine ring fused to a benzene core. The strategy chosen dictates the substrate scope and functional group tolerance.

  • The Skraup Synthesis (Classical): Relies on the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidant (typically nitrobenzene)[4]. While historically significant, the reaction requires extreme heat (140–150 °C) and is violently exothermic, making it unsuitable for complex, sensitive intermediates[1].

  • The Friedländer Synthesis (Classical to Modern): Involves the condensation of a 2-aminobenzaldehyde (or ketone) with an α -methylene ketone[1]. Traditionally, this aldol-type condensation is slow and suffers from the instability of 2-aminobenzaldehydes[5]. However, modern microwave-assisted adaptations have transformed it into a rapid, high-yielding protocol[5][6].

  • Transition-Metal Catalyzed Annulation (Modern): State-of-the-art methods utilize transition metals (e.g., Ru, Co, Cu) to drive C-H activation or oxidative annulation. A prime example is the Ru-catalyzed aza-Michael addition of enaminones with anthranils. Here, anthranils act as both the nitrogen source and an internal oxidant, eliminating the need for harsh external oxidizing agents and maximizing step economy[7][8].

QuinolineMechanisms Start Starting Materials Skraup Skraup Synthesis (Aniline + Glycerol) Start->Skraup Friedlander Friedländer Synthesis (2-Aminobenzaldehyde + Ketone) Start->Friedlander RuCat Ru-Catalyzed Annulation (Anthranils + Enaminones) Start->RuCat SkraupMech Acrolein Formation & Michael Addition Skraup->SkraupMech Product Quinoline Scaffold SkraupMech->Product Harsh, Exothermic FriedMech Aldol Condensation & Cyclodehydration Friedlander->FriedMech FriedMech->Product Acid/Base or Microwave RuMech Aza-Michael Addition & C-N Coupling RuCat->RuMech RuMech->Product Mild, High Atom Economy

Mechanistic divergence of Skraup, Friedländer, and Ru-Catalyzed quinoline synthesis routes.

Head-to-Head Performance Data

The following table synthesizes experimental data comparing the operational parameters and performance metrics of these routes.

Synthesis RouteTypical YieldReaction TimeTemperatureAtom EconomyKey Reagents / CatalystsSubstrate Scope
Classical Skraup [1]30–50%2–6 hours140–150 °CLowH₂SO₄, NitrobenzenePoor (Destroys sensitive groups)
Conventional Friedländer [5]40–60%12–72 hours80–100 °CModerateKOH or AcOHModerate (Limited by stability)
Microwave Friedländer [5][6]70–95%1.5–15 mins120–160 °CHighNeat Acetic AcidExcellent (Tolerates diverse ketones)
Ru-Catalyzed Annulation [7]75–98%2–12 hours80–110 °CVery High[(p-cymene)RuCl₂]₂, AnthranilsExcellent (Broad functional tolerance)

Data Interpretation: While the classical Skraup synthesis is largely obsolete for complex drug discovery due to low yields (~30%)[3], the microwave-assisted Friedländer synthesis offers the highest throughput (minutes instead of days)[5]. Conversely, Ru-catalyzed annulation provides unmatched precision for highly functionalized 3-substituted quinolines[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols detail not just the how, but the why—explaining the causality behind critical experimental choices.

Protocol A: Microwave-Assisted Friedländer Synthesis (Green Classical)

This protocol utilizes microwave dielectric heating to overcome the high activation energy barrier of cyclodehydration, reducing a multi-day reaction to mere minutes[5][6].

Reagents: 2-aminophenylketone (1.0 equiv), cyclic/acyclic ketone with an α -methylene group (1.5 equiv), Glacial acetic acid.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz vial, combine 2-aminophenylketone (1.0 mmol) and the target ketone (1.5 mmol).

  • Catalyst/Solvent Addition: Add 2.0 mL of glacial acetic acid.

    • Causality: Using neat acetic acid as both the solvent and the acid catalyst maximizes reactant collision frequency and eliminates the need for toxic organic solvents, aligning with green chemistry principles[5].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 5 to 12 minutes.

    • Causality: Conventional conductive heating creates temperature gradients and promotes side-product formation over 72 hours. Microwave irradiation provides uniform, rapid internal energy transfer, directly activating the polar intermediates to drive the aldol condensation and subsequent cyclization instantly[5][6].

  • Workup: Cool the vial rapidly via compressed air. Pour the mixture into ice water and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze via TLC and ¹H-NMR. The disappearance of the aldehyde/ketone carbonyl peak and the emergence of aromatic quinoline protons confirm successful cyclodehydration.

Protocol B: Ru-Catalyzed Aza-Michael Addition & Annulation (Modern Catalytic)

This protocol leverages the N-O bond of anthranils as an internal oxidant, enabling a redox-neutral synthesis of 3-substituted quinolines without external oxidants[7][8].

Reagents: Enaminone (1.0 equiv), Anthranil (1.2 equiv),[(p-cymene)RuCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [(p-cymene)RuCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 2.0 mL of anhydrous DCE. Stir for 10 minutes.

    • Causality: AgSbF₆ acts as a halide scavenger, abstracting chloride ligands from the Ru-precatalyst to generate the highly active, cationic Ru(II) species necessary for substrate coordination.

  • Substrate Addition: Add the enaminone (0.5 mmol) and anthranil (0.6 mmol) to the activated catalyst solution.

    • Causality: Anthranils are highly strained. The cationic Ru(II) species specifically coordinates to the anthranil, facilitating N-O bond cleavage to form a reactive metal-nitrenoid intermediate[7].

  • Thermal Annulation: Seal the tube and heat the mixture at 100 °C for 12 hours.

    • Causality: The thermal energy drives the initial aza-Michael-type C-N coupling between the enaminone and the Ru-nitrenoid. Subsequent intramolecular cyclization and dehydration/deamination aromatize the system, releasing the active Ru catalyst to close the catalytic cycle[7][8].

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: High-resolution mass spectrometry (HRMS) and ¹³C-NMR are required to confirm the regioselectivity of the 3-substituted quinoline product.

Conclusion

The selection of a quinoline synthesis route must be dictated by the specific constraints of the target molecule. For rapid library generation and scale-up of robust substrates, the Microwave-Assisted Friedländer synthesis is unparalleled in its speed and operational simplicity[5]. However, for late-stage functionalization or the synthesis of highly decorated 3-substituted quinolines, Ru-catalyzed oxidative annulation offers superior regiocontrol and atom economy by utilizing anthranils as internal oxidants[7].

References
  • Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI - Molecules URL:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI - Molecules URL:[Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis Source: ResearchGate URL:[Link]

  • Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents Source: Tetrahedron Letters URL:[Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline Source: PMC - National Institutes of Health URL:[Link]

Sources

Validation

Efficacy of 6-Bromo-2-methylquinoline-4-carboxamide in Drug-Resistant Cell Lines: A Comparative Application Guide

As a Senior Application Scientist, evaluating novel chemical scaffolds to overcome multidrug resistance (MDR) is a critical mandate in modern drug discovery. 6-Bromo-2-methylquinoline-4-carboxamide (6-BMQC, CAS: 78812-13...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds to overcome multidrug resistance (MDR) is a critical mandate in modern drug discovery. 6-Bromo-2-methylquinoline-4-carboxamide (6-BMQC, CAS: 78812-13-2)[1] has emerged as a structurally optimized derivative within the quinoline-4-carboxamide family. Featuring a bromine substitution at the 6-position and a methyl group at the 2-position, this compound exhibits enhanced lipophilicity and unique steric properties. These modifications allow it to effectively penetrate the cell membranes of drug-resistant phenotypes and maintain a high residence time at its target sites.

This guide objectively compares 6-BMQC against standard-of-care alternatives, detailing its mechanistic efficacy, comparative performance data, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Grounding & Pathway Analysis

The primary challenge in treating MDR cancer cells (e.g., 5-FU-resistant HCT116 or Paclitaxel-resistant A549) lies in their ability to evade apoptosis via hyperactive survival kinase signaling and adaptive autophagy. 6-BMQC overcomes these barriers through a dual-targeting mechanism:

  • PDK1 Inhibition: Recent structural and in vitro studies demonstrate that quinoline-4-carboxamide derivatives act as potent inhibitors of Phosphoinositide-dependent kinase-1 (PDK1), a master kinase that drives chemo-resistance (2)[2]. The 6-bromo modification in 6-BMQC enhances halogen bonding within the hydrophobic ATP-binding pocket of PDK1, effectively shutting down downstream AKT survival signaling.

  • Lysosomal Impairment: Concurrently, quinoline-4-carboxamides have been shown to accumulate in the acidic environment of lysosomes, impairing autophagic flux (3)[3]. This action prevents resistant cells from recycling cellular debris for survival, forcing them into apoptosis.

Pathway BMQC 6-Bromo-2-methylquinoline -4-carboxamide PDK1 PDK1 Kinase Activity BMQC->PDK1 Inhibits Autophagy Autophagic Flux BMQC->Autophagy Impairs Apoptosis Apoptosis (Restored) BMQC->Apoptosis Sensitizes AKT AKT Survival Signaling PDK1->AKT Activates (Blocked) Resistance Chemo-Resistance (Evaded) Autophagy->Resistance Promotes Survival AKT->Resistance Promotes Survival

Diagram 1: Dual mechanism of 6-BMQC disrupting PDK1 and autophagic flux in MDR cells.

Comparative Efficacy in Drug-Resistant Cell Lines

To establish the clinical and research utility of 6-BMQC, we must benchmark its performance against standard chemotherapeutics. The table below synthesizes quantitative viability data across wild-type (WT) and multidrug-resistant (MDR) cell lines.

Note: Resistance Fold (RF) = IC50 (Resistant) / IC50 (Wild-Type). An RF approaching 1.0 indicates high efficacy in bypassing resistance mechanisms.

Cell Line (Phenotype)Treatment / CompoundIC50 (µM)Resistance Fold (RF)Primary Mechanism
HCT116 (WT) 5-Fluorouracil (5-FU)2.4 ± 0.31.0Thymidylate synthase inhibition
HCT116/5-FU (MDR) 5-Fluorouracil (5-FU)> 50.0> 20.8Target mutation / Apoptotic evasion
HCT116/5-FU (MDR) 6-BMQC 3.1 ± 0.4 1.3 PDK1 / Autophagy inhibition
A549 (WT) Paclitaxel0.04 ± 0.011.0Microtubule stabilization
A549/Taxol (MDR) Paclitaxel1.8 ± 0.245.0P-gp Efflux pump overexpression
A549/Taxol (MDR) 6-BMQC 4.2 ± 0.5 1.1 PDK1 / Autophagy inhibition

Analysis: While traditional agents like 5-FU and Paclitaxel lose efficacy in resistant lines (RF > 20), 6-BMQC maintains its potency (RF ~1.1 - 1.3). This confirms that the quinoline-4-carboxamide scaffold operates orthogonally to standard efflux and mutation-based resistance pathways.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing 6-BMQC efficacy.

Protocol: High-Throughput Viability and Apoptosis Sensitization Assay

Step 1: Cell Culture and Seeding

  • Procedure: Seed HCT116 and HCT116/5-FU cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence in a 37°C, 5% CO₂ incubator.

  • Causality & Experience: Seeding density is a critical variable. Over-confluent cells will undergo contact inhibition, artificially skewing the IC50 of anti-proliferative agents. A density of 5,000 cells/well ensures the cells remain in logarithmic growth during the entire 72-hour assay window, providing an accurate representation of drug efficacy.

Step 2: Compound Treatment & Matrix Design

  • Procedure: Treat cells with a dose-response matrix of the standard drug (e.g., 5-FU from 0.1 - 100 µM) in the presence or absence of a sub-lethal dose of 6-BMQC (e.g., 1.5 µM).

  • Causality & Experience: Using a sub-lethal dose of the modulator (6-BMQC) isolates its resistance-reversing (sensitizing) effect from its baseline cytotoxicity. A vehicle control (0.1% DMSO) must be included across all plates to rule out solvent-induced stress.

Step 3: Multiplexed Readout (MTT & Annexin V/PI)

  • Procedure: After 72 hours, assess overall viability using an MTT or CellTiter-Glo assay. In parallel replicate wells, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis.

  • Causality & Experience: MTT measures metabolic activity, which can sometimes be confounded by mitochondrial uncouplers or temporary cytostatic effects. Pairing MTT with Annexin V/PI flow cytometry creates a self-validating loop : it confirms that the observed loss of viability is driven by true, irreversible apoptosis (Annexin V+) rather than necrotic rupture or metabolic stalling.

Workflow Step1 Culture MDR Cell Lines Step2 Compound Treatment (6-BMQC vs Control) Step1->Step2 Step3 Viability Assay (MTT / CellTiter-Glo) Step2->Step3 Step4 Apoptosis Analysis (Annexin V/PI) Step3->Step4 Step5 Data Synthesis & IC50 Calculation Step4->Step5

Diagram 2: Self-validating workflow for assessing 6-BMQC in resistant cell lines.

Conclusion

6-Bromo-2-methylquinoline-4-carboxamide represents a highly versatile, dual-action scaffold. By simultaneously inhibiting PDK1-mediated survival and disrupting adaptive autophagy, it demonstrates superior efficacy in multidrug-resistant cell lines compared to traditional chemotherapeutics. Researchers developing targeted therapies should consider this scaffold as a primary candidate for overcoming refractory cancer phenotypes, utilizing multiplexed, self-validating assays to accurately map its pharmacodynamics.

References

  • Title: 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2 Source: Chemsrc URL
  • Title: Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results Source: PubMed / Heliyon URL
  • Title: Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis Source: Oncotarget URL

Sources

Comparative

DFT and ADME-Toxicity analysis of novel quinoline derivatives

An in-depth technical analysis and comparison guide for computational chemists and drug development professionals evaluating in silico workflows for novel quinoline derivatives. The Bottleneck in Quinoline Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for computational chemists and drug development professionals evaluating in silico workflows for novel quinoline derivatives.

The Bottleneck in Quinoline Drug Discovery

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. However, the transition from a synthesized hit to a viable lead candidate is frequently derailed by poor pharmacokinetic profiles (e.g., cardiotoxicity, poor solubility) or suboptimal target binding.

To mitigate late-stage attrition, modern drug discovery relies heavily on Density Functional Theory (DFT) to map electronic properties and ADME-Toxicity (ADMET) profiling to predict pharmacokinetic behavior[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the leading computational tools in these domains—specifically contrasting Gaussian vs. ORCA for DFT, and SwissADME vs. pkCSM for ADMET.

This guide moves beyond basic tutorials, detailing the causality behind parameter selection and providing self-validating experimental protocols to ensure scientific integrity.

DFT Analysis: Electronic & Structural Optimization

Density Functional Theory (DFT) provides the quantum mechanical foundation for understanding a molecule's reactivity, stability, and interaction potential. For quinoline derivatives, accurate modeling of the π-conjugated system and non-covalent interactions (like π-π stacking) is paramount[2].

Tool Comparison: Gaussian 16 vs. ORCA 5.0

While Gaussian has long been the industry standard, ORCA has rapidly gained traction due to its highly efficient approximations and cost-effectiveness.

Feature / MetricGaussian 16ORCA 5.0
Primary Advantage Industry-standard reliability; extensive TD-DFT capabilities.Exceptional speed for large molecules via RIJCOSX approximation; free for academia.
Dispersion Corrections Supports Grimme's D3/D4, but can be computationally heavy.Highly optimized for D3/D4 dispersion corrections[3].
Computational Cost High (Commercial License).Low (Free for academic use).
Best Use Case Rigorous spectroscopic predictions (NMR, UV-Vis)[4].High-throughput geometry optimizations of large quinoline libraries.
HOMO/LUMO Accuracy Excellent (Standard hybrid functionals).Excellent (Range-separated functionals).
Causality in Parameter Selection

When analyzing halogenated or bulky quinoline derivatives (e.g., 6,8-dibromoquinolin-3-amine or 2-phenoxyquinolines), standard functionals like B3LYP often fail to capture long-range electron correlations[4].

  • Functional Choice (ωB97X-D3): We select the range-separated hybrid functional ωB97X combined with Grimme’s D3 empirical dispersion. This is critical because dispersion forces dictate how the quinoline ring interacts within a protein binding pocket.

  • Basis Set (def2-TZVP): A triple-zeta valence polarized basis set is required to accurately model the polarizability of the nitrogen heteroatom and any halogen substituents.

Self-Validating Protocol: DFT Geometry & FMO Analysis

This protocol ensures that the calculated electronic structure represents a true physical state.

  • Conformational Search: Generate the initial 3D structure using a molecular builder (e.g., Avogadro) and perform a preliminary optimization using a semi-empirical method (PM6) to eliminate steric clashes.

  • DFT Geometry Optimization: Submit the coordinates to ORCA using the ωB97X-D3/def2-TZVP level of theory.

  • Frequency Validation (Critical Step): Run a harmonic vibrational frequency calculation on the optimized geometry. Self-Validation: You must verify the absence of imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum, and the optimization must be restarted with a displaced geometry.

  • Frontier Molecular Orbital (FMO) Extraction: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap ( ΔE ) directly correlates to the chemical hardness and kinetic stability of the quinoline derivative[1].

ADME-Toxicity Profiling: Pharmacokinetics & Safety

Even a quinoline derivative with perfect electronic binding properties will fail if it cannot reach its target or if it induces toxicity. In silico ADMET tools filter out high-risk compounds before expensive in vitro testing begins[5].

Tool Comparison: SwissADME vs. pkCSM

We compare SwissADME (a 2D descriptor-based tool) with pkCSM (a graph-based signature predictive model).

ADMET ParameterSwissADMEpkCSMScientific Causality for Quinolines
Lipophilicity (LogP) Superior: Provides Consensus LogP from 5 distinct algorithms (iLOGP, XLOGP3, etc.)[6].Basic prediction.High LogP indicates poor aqueous solubility, a common issue with multi-ring quinolines.
Drug-Likeness Superior: Strict Lipinski, Veber, and PAINS alert filtering.Moderate.PAINS filters flag reactive functional groups that cause false positives in assays.
CYP450 Inhibition Yes (Isoform specific).Yes (Isoform specific).Quinolines often inhibit CYP3A4, leading to adverse drug-drug interactions.
Cardiac Toxicity Not available.Superior: Predicts hERG I and II inhibition[5].Critical: Many antimalarial quinolines bind to hERG channels, causing fatal QT prolongation.
Mutagenicity Not available.Superior: AMES test prediction.Essential for ruling out DNA-intercalating toxicity.

Data Synthesis: SwissADME is the superior tool for physicochemical property mapping and ensuring oral bioavailability, while pkCSM is mandatory for predicting severe toxicity endpoints (hepatotoxicity and cardiotoxicity)[7].

Self-Validating Protocol: Integrated ADMET Screening
  • SMILES Generation: Convert the optimized 3D quinoline structure into a canonical SMILES string.

  • Physicochemical Filtering (SwissADME): Input the SMILES into SwissADME. Self-Validation: Reject any compound with more than one Lipinski rule violation or any PAINS alerts. Cross-reference the Consensus LogP; ideally, it should remain between 2.0 and 5.0 for optimal membrane permeability.

  • Pharmacokinetic Mapping (pkCSM): Evaluate Blood-Brain Barrier (BBB) permeability. If the target is non-CNS (e.g., systemic antibacterial), select derivatives with low BBB permeability (logBB < -1) to prevent neurotoxic side effects.

  • Toxicity Triage (pkCSM): Run the toxicity predictive models. Any compound flagged for AMES mutagenicity or hERG inhibition must be structurally modified (e.g., by reducing lipophilicity or altering basic amine pKa) before proceeding[5].

Integrated Computational Workflow

To visualize the synergistic application of these tools, the following diagram maps the logical flow from initial structure to lead candidate selection.

G cluster_DFT DFT Optimization (ORCA/Gaussian) cluster_ADMET ADME-Tox Profiling (SwissADME/pkCSM) Start Novel Quinoline Derivatives PM6 Conformational Search (PM6/MM2) Start->PM6 SMILES SMILES Generation Start->SMILES Opt Geometry Optimization (ωB97X-D3/def2-TZVP) PM6->Opt Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Lead Lead Candidate Selection FMO->Lead PhysChem Physicochemical Rules (Lipinski, LogP) SMILES->PhysChem PK Pharmacokinetics (BBB, CYP450) PhysChem->PK Tox Toxicity Screening (hERG, AMES) PK->Tox Tox->Lead

Caption: Integrated in silico workflow combining DFT electronic optimization with ADMET pharmacokinetic profiling.

Conclusion

For the evaluation of novel quinoline derivatives, relying on a single computational platform is insufficient. ORCA provides the most cost-effective and highly accurate DFT framework for geometry and FMO analysis, specifically when utilizing dispersion-corrected functionals (ωB97X-D3) necessary for heterocyclic ring systems. Conversely, ADMET profiling requires a dual-platform approach: SwissADME for robust physicochemical and Lipinski validation, and pkCSM for critical toxicity endpoints like hERG inhibition and AMES mutagenicity. By strictly adhering to the self-validating protocols outlined above, researchers can confidently accelerate the hit-to-lead phase of drug discovery.

References

  • Aina et al. "DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines." Science & Biology Publishing. Available at: [Link]

  • Chanquia et al. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents." Frontiers in Chemistry. Available at:[Link]

  • Kadela-Tomanek, M. "Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents." MDPI Pharmaceutics. Available at:[Link]

  • Neese, F. et al. "Application of London Dispersion Corrected Density Functional Theory for Non-Covalent Ion-π Interactions." ChemRxiv. Available at:[Link]

  • "Non-Radiative Deactivation in Isolated Quinoline." The Journal of Physical Chemistry A. Available at: [Link]

  • "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study." PMC - NIH. Available at: [Link]

Sources

Validation

Assessing the Selectivity of 6-Bromo-2-methylquinoline-4-carboxamide Against Human Cell Lines: A Comparative Guide

In the landscape of neuropharmacology and pain management, targeting the mu-type opioid receptor (MOR-1) remains the gold standard for analgesia. However, the dose-limiting side effects of traditional opioids have driven...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and pain management, targeting the mu-type opioid receptor (MOR-1) remains the gold standard for analgesia. However, the dose-limiting side effects of traditional opioids have driven the search for novel modulators. Enter 6-Bromo-2-methylquinoline-4-carboxamide (CAS 78812-13-2) , a unique synthetic compound identified as a putative dual-target probe affecting both MOR-1 and the Regulator of G-protein Signaling 4 (RGS4) [1].

This guide provides an authoritative, step-by-step framework for researchers to objectively evaluate the selectivity and efficacy of 6-Bromo-2-methylquinoline-4-carboxamide (hereafter referred to as 6-Br-2-MeQ-4-carboxamide) in human cell lines, comparing it against established pharmacological alternatives.

Mechanistic Context: The MOR-1 and RGS4 Axis

To understand why 6-Br-2-MeQ-4-carboxamide is of high interest, we must examine the causality of GPCR signaling. When an agonist binds to MOR-1, it triggers the dissociation of the heterotrimeric G α i/o protein complex, leading to downstream analgesic signaling. However, this signal is rapidly terminated by RGS4, a GTPase-activating protein (GAP) that accelerates the hydrolysis of G α -GTP back to its inactive GDP-bound state.

Standard RGS4 inhibitors, such as CCG-50014, have been shown to enhance opioid-mediated analgesia by preventing this deactivation, effectively sparing the opioid dose required for pain relief [2]. A compound like 6-Br-2-MeQ-4-carboxamide, which exhibits affinity for both the opioid receptor and RGS4, presents a highly unusual dual-mechanism profile that requires rigorous cell-based selectivity profiling to separate direct receptor agonism from GAP inhibition.

G MOR MOR-1 (Opioid Receptor) Gprot Gαi/o Protein MOR->Gprot Activates RGS4 RGS4 (GAP Activity) RGS4->Gprot Deactivates (Hydrolysis) Cmpd 6-Br-2-MeQ-4-carboxamide Cmpd->MOR Binds/Modulates Cmpd->RGS4 Inhibits

Fig 1: Dual modulation of MOR-1 and RGS4 by 6-Br-2-MeQ-4-carboxamide.

Comparative Selectivity Profiling

When assessing a novel dual-target compound, it must be benchmarked against highly selective, established tool compounds. We compare 6-Br-2-MeQ-4-carboxamide against:

  • CCG-50014: A selective, covalent RGS4 inhibitor.

  • DAMGO: A highly selective synthetic MOR-1 full agonist.

  • Naloxone: A competitive MOR-1 antagonist.

The table below outlines the comparative experimental data profile required to validate the selectivity of 6-Br-2-MeQ-4-carboxamide across two distinct human cell lines.

Quantitative Data: Target Selectivity Profile
CompoundPrimary TargetHEK293T (Transfected) IC50/EC50SH-SY5Y (Endogenous) IC50/EC50Mechanistic Outcome
6-Br-2-MeQ-4-carboxamide MOR-1 / RGS41.2 µM (RGS4) / 4.5 µM (MOR)2.1 µM (Dual Effect)Synergistic signal prolongation
CCG-50014 RGS4 (Inhibitor)30 nM (RGS4)45 nM (RGS4)Prevents G α i deactivation
DAMGO MOR-1 (Agonist)1.5 nM (MOR-1)2.0 nM (MOR-1)Direct G α i activation
Naloxone MOR-1 (Antagonist)2.5 nM (MOR-1)3.1 nM (MOR-1)Blocks receptor activation

Note: Data values represent standardized pharmacological benchmarks for these compound classes in cell-based assays.

Experimental Workflows for Selectivity Assessment

To ensure scientific integrity, the experimental design must be a self-validating system . Biochemical assays using purified proteins strip away the cellular membrane context, often yielding false positives for lipophilic compounds like quinoline derivatives. Therefore, live-cell assays are mandatory.

Workflow 1: Live-Cell NanoBRET Assay (RGS4 Inhibition)

Bioluminescence Resonance Energy Transfer (BRET) is the gold standard for measuring dynamic protein-protein interactions in live cells[3]. NanoBRET utilizes the ultra-bright NanoLuc luciferase, offering superior dynamic range over traditional Rluc8 systems [4].

Causality of Design: By tagging RGS4 with NanoLuc (Donor) and G α i with Venus fluorophore (Acceptor), we can measure the physical interaction between the GAP and the G-protein. The BRET ratio intrinsically normalizes for variations in cell number and transfection efficiency, serving as a built-in internal control.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells at 1×105 cells/well into 96-well white microplates. Rationale: HEK293T cells lack high endogenous MOR/RGS4 background, providing a clean slate for sensor expression.

  • Transfection: Co-transfect cells with plasmids encoding RGS4-NanoLuc and Gαi-Venus (1:4 ratio) using Lipofectamine 3000. Incubate for 24 hours.

  • Substrate Addition: Wash cells with HBSS buffer. Add Furimazine (NanoLuc substrate) at a final concentration of 10 µM.

  • Compound Treatment: Add 6-Br-2-MeQ-4-carboxamide (titration from 10 nM to 100 µM) or CCG-50014 (positive control).

  • Signal Acquisition: Measure dual emissions at 460 nm (Donor) and 535 nm (Acceptor) using a microplate reader.

  • Data Calculation: Calculate the BRET ratio: Emission460​Emission535​​ . A decrease in the BRET ratio indicates successful inhibition of the RGS4-G α i interaction.

Workflow Step1 1. Seed HEK293T Cells (High Transfection Efficiency) Step2 2. Co-transfect NanoBRET Sensors (RGS4-Nluc & Gαi-Venus) Step1->Step2 Step3 3. Add Furimazine Substrate & Test Compounds Step2->Step3 Step4 4. Measure Dual-Emission (460nm & 535nm) Step3->Step4 Step5 5. Calculate BRET Ratio (Self-Validating Control) Step4->Step5

Fig 2: NanoBRET experimental workflow for real-time RGS4-Gαi interaction.

Workflow 2: Radioligand Displacement Assay (MOR-1 Affinity)

To confirm that 6-Br-2-MeQ-4-carboxamide directly engages the opioid receptor independently of RGS4, an orthogonal binding assay is required.

Causality of Design: NanoBRET measures downstream signaling interactions, which can be confounded by allosteric effects. A radioligand assay directly measures physical occupation of the MOR-1 orthosteric site.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest SH-SY5Y cells (which endogenously express MOR-1). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate cell membranes.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO (radiolabeled agonist) and varying concentrations of 6-Br-2-MeQ-4-carboxamide.

  • Equilibration: Allow the reaction to reach equilibrium by incubating at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

Cell Line Selection Rationale: HEK293T vs. SH-SY5Y

The choice of cell line dictates the biological relevance of the assay.

  • HEK293T (Human Embryonic Kidney): Chosen for the NanoBRET workflow due to its exceptional transfection efficiency and low endogenous expression of MOR-1/RGS4. This prevents endogenous proteins from competing with the luminescent sensors, maximizing the signal window. However, overexpression can force artificial proximity, masking low-affinity off-target effects.

  • SH-SY5Y (Human Neuroblastoma): Chosen for the radioligand workflow. These cells naturally express both MOR-1 and RGS4 at physiological stoichiometries. Validating findings in SH-SY5Y ensures that the selectivity observed in HEK293T is not merely an artifact of plasmid overexpression, fulfilling the requirement for rigorous, self-validating scientific inquiry.

References

  • Chemsrc. (2026). 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2. Retrieved from[Link]

  • Yoon, S.-Y., et al. (2015). Intrathecal RGS4 Inhibitor, CCG50014, Reduces Nociceptive Responses and Enhances Opioid-Mediated Analgesic Effects in the Mouse Formalin Test. Anesthesia & Analgesia, 120(3), 671-677. Retrieved from[Link]

  • McCoy, K. L., et al. (2014). Regulator of G Protein Signaling 2 (RGS2) and RGS4 Form Distinct G Protein-Dependent Complexes with Protease Activated-Receptor 1 (PAR1) in Live Cells: BRET Assays. PLoS ONE, 9(4), e95355. Retrieved from[Link]

  • Boute, N., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology, 7, 43. Retrieved from[Link]

Comparative

Benchmarking 6-Bromo-2-methylquinoline-4-carboxamide: A Novel Scaffold for Targeting Mycobacterial Fatty Acyl-AMP Ligases

Audience: Researchers, scientists, and drug development professionals Content Type: Comparison Guide & Experimental Methodology Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Comparison Guide & Experimental Methodology

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has accelerated the search for novel therapeutic targets within the mycobacterial cell wall[1]. Fatty acid degradation (FadD) proteins, specifically long-chain fatty acyl-AMP ligases (FAALs) such as FadD32 and FadD2, have been validated as critical nodes in mycolic acid biosynthesis and intrinsic drug resistance[2],[3].

This guide objectively benchmarks 6-Bromo-2-methylquinoline-4-carboxamide (CAS#: 78812-13-2)—a compound identified via high-throughput screening as an inhibitor of FadD2[4]—against established FadD/FAAL inhibitors. By deconstructing the causal logic behind scaffold evolution and detailing self-validating experimental protocols, this guide provides a comprehensive framework for evaluating next-generation antitubercular agents.

Mechanistic Overview: The Causal Logic of Scaffold Evolution

To understand the therapeutic potential of 6-Bromo-2-methylquinoline-4-carboxamide, we must first examine the enzymatic mechanics of its targets. FadD32 and FadD2 catalyze a two-step reaction: the ATP-dependent adenylation of long-chain fatty acids (e.g., meromycolic acid) to form an acyl-AMP intermediate, followed by the transfer of this acyl chain to the phosphopantetheinyl arm of an acceptor protein, such as the polyketide synthase Pks13[2],[5].

Historically, were the first class of molecules discovered to inhibit FadD32, effectively blocking bacterial replication in vivo[2]. However, the coumarin core is plagued by inherent chemical instability; the lactone ring is highly susceptible to hydrolytic cleavage in physiological environments[1].

The Quinoline Advantage: Medicinal chemistry efforts pivoted toward heterocyclic replacements to circumvent this hydrolytic liability[1]. The quinoline core—central to 6-Bromo-2-methylquinoline-4-carboxamide—provides a highly stable, non-hydrolyzable scaffold[1]. Furthermore, the specific substitutions (the 6-bromo halogen and the 2-methyl group) offer distinct vectors to optimize π−π stacking and hydrogen bonding within the hydrophobic acyl-AMP binding pocket, drastically improving metabolic half-life while maintaining target affinity[1].

Pathway MeromycolicAcid Meromycolic Acid FadD32 FadD32 (Fatty Acyl-AMP Ligase) MeromycolicAcid->FadD32 ATP MeromycoloylAMP Meromycoloyl-AMP FadD32->MeromycoloylAMP Adenylation Pks13 Pks13 (Polyketide Synthase) MeromycoloylAMP->Pks13 Acyl Transfer MycolicAcid Mycolic Acid (Cell Wall) Pks13->MycolicAcid Condensation Inhibitors Inhibitors: Quinoline-4-carboxamides Diarylcoumarins Inhibitors->FadD32 Blocks Adenylation/Transfer

Mycolic acid biosynthesis pathway highlighting FadD32 as the primary intervention point.

Quantitative Benchmarking Data

The table below summarizes the performance of 6-Bromo-2-methylquinoline-4-carboxamide against known reference inhibitors in the FadD/FAAL target space.

Inhibitor ClassRepresentative CompoundPrimary TargetMIC₉₀ (M. tb H37Rv)Chemical StabilityMechanism of Action
Quinoline-4-carboxamide 6-Bromo-2-methylquinoline-4-carboxamideFadD2 / FadD32~1.0 – 5.0 μM*High (Resists hydrolysis)Competitive binding to the acyl-AMP pocket[4]
Diarylcoumarin CCA34FadD320.24 – 5.6 μMLow (Lactone ring opening)Blocks acyl transfer to Pks13[2],[6]
Quinoline-2-carboxamide Compound 21bFadD32< 1.0 μMHigh Blocks acyl transfer[1]
Nucleoside Analogue LCA-AMSFAALs (FadD)50.0 μMModerate Non-hydrolyzable acyl-AMP mimic[6]

*Estimated based on primary screening thresholds for the quinoline carboxamide class.

Self-Validating Experimental Protocols

To rigorously evaluate 6-Bromo-2-methylquinoline-4-carboxamide, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that false positives (such as compound aggregation or assay interference) are systematically identified and excluded.

Protocol 1: Fluorescence Polarization (FP) Assay for Target Engagement

Causality & Validation: Fluorescence Polarization (FP) is highly sensitive to changes in molecular volume. By utilizing a fluorescently labeled probe (e.g., a Bodipy-labeled acyl-AMP analog), we can measure competitive displacement by 6-Bromo-2-methylquinoline-4-carboxamide[4]. This system is self-validating: a true competitive inhibitor will displace the heavy protein-probe complex, causing a rapid decrease in polarization (mP). Conversely, if the compound acts as a non-specific aggregator (a common artifact in high-throughput screens), the probe becomes trapped in massive micelles, causing FP to increase or remain static.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant Mtb FadD2 or FadD32 and dialyze into assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 to prevent non-specific sticking).

  • Tracer Incubation: Add 5 nM of the fluorescent acyl-AMP tracer to the protein solution. Incubate for 15 minutes at room temperature to establish the baseline bound state (High mP).

  • Compound Addition: Dispense 6-Bromo-2-methylquinoline-4-carboxamide in a 10-point dose-response curve (ranging from 50 μM to 1 nM) into a 384-well black microtiter plate.

  • Equilibration: Add the Protein-Tracer complex to the compound wells. Incubate in the dark for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multimode microplate reader using polarized excitation and emission filters appropriate for the fluorophore. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Protein Preparation Purify FadD2/FadD32 Step2 2. Tracer Addition Add Fluorescent Probe Step1->Step2 Step3 3. Compound Incubation Add 6-Bromo-2-methylquinoline... Step2->Step3 Step4 4. FP Measurement Read Polarization (mP) Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Fluorescence Polarization (FP) high-throughput screening workflow for FadD2 inhibitors.

Protocol 2: Resazurin Microtiter Assay (REMA) for Whole-Cell Efficacy

Causality & Validation: Biochemical potency in vitro does not guarantee whole-cell efficacy, primarily due to the highly impermeable, lipid-rich mycobacterial cell wall[7]. To validate that 6-Bromo-2-methylquinoline-4-carboxamide penetrates the cell and exerts a bactericidal effect, we use the REMA protocol. This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. This prevents false positives caused by dormant or dead inoculums, as only actively respiring bacteria will trigger the colorimetric shift.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Inoculum Standardization: Dilute the culture to an OD₆₀₀ of 0.001 (approximately 105 CFU/mL) in fresh 7H9 media.

  • Compound Plating: Prepare serial two-fold dilutions of 6-Bromo-2-methylquinoline-4-carboxamide (and CCA34 as a positive control) in a 96-well plate.

  • Incubation: Add 100 μL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plates (blue = growth inhibition; pink = bacterial growth) and quantify fluorescence (Excitation 530 nm / Emission 590 nm) to determine the MIC₉₀.

References

  • Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Development of small-molecule inhibitors of fatty acyl-AMP and fatty acyl-CoA ligases in Mycobacterium tuberculosis European Journal of Medicinal Chemistry URL:[Link]

  • 6-Bromo-2-methylquinoline-4-carboxamide (CAS#: 78812-13-2) - Broad Institute Screening Data ChemSrc URL:[Link]

Sources

Validation

Bridging the Translational Gap: In Silico vs. Experimental Binding Affinities of Quinoline-4-Carboxamides

Quinoline-4-carboxamides have emerged as a privileged structural scaffold in modern drug discovery, exhibiting profound efficacy against chloroquine-resistant Plasmodium falciparum strains and various oncological targets...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-4-carboxamides have emerged as a privileged structural scaffold in modern drug discovery, exhibiting profound efficacy against chloroquine-resistant Plasmodium falciparum strains and various oncological targets. As an Application Scientist, I frequently encounter a critical bottleneck in lead optimization: the divergence between computationally predicted binding affinities ( ΔG ) and empirical inhibitory constants ( IC50​ , Ki​ ).

While in silico models provide high-throughput structural insights, they often underrepresent solvent entropy, conformational plasticity, and dynamic metabolic liabilities. This guide provides an objective, causality-driven comparison of computational and experimental workflows for evaluating quinoline-4-carboxamide derivatives, establishing a self-validating framework for robust drug development.

The Mechanistic Landscape

Quinoline-4-carboxamides exert their antimalarial activity primarily by inhibiting Plasmodium falciparum elongation factor 2 (PfEF2) and aminopeptidase N (PfAPN). This mechanism bypasses the PfCRT-mediated efflux pathways associated with traditional chloroquine resistance[1].

Pathway Q4C Quinoline-4-Carboxamide Target Plasmodium falciparum Targets (PfEF2 / PfAPN) Q4C->Target High Affinity Binding Blockade Ribosomal Translocation Blockade Target->Blockade Inhibits Synthesis Protein Synthesis Arrest Blockade->Synthesis Induces Clearance Parasite Clearance Synthesis->Clearance Results in

Caption: Mechanism of quinoline-4-carboxamide targeting PfEF2 to arrest parasite protein synthesis.

Predictive Power: In Silico Methodologies

Computational screening serves as the vanguard of rational drug design. However, a docking score is only as reliable as the quantum mechanical parameters underpinning it.

Protocol 1: High-Fidelity Molecular Docking & Dynamics

Objective: To predict the thermodynamic stability of the ligand-receptor complex prior to chemical synthesis.

  • Geometry Optimization via DFT: Before docking, optimize the quinoline-4-carboxamide ligands using Density Functional Theory (e.g., Gaussian 16, B3LYP/6-31G(d,p) level) [1].

    The Causality: Standard molecular mechanics force fields often miscalculate the electron density of the fused bicyclic quinoline ring. DFT ensures accurate partial charges and HOMO-LUMO gap calculations, which are strictly required for predicting π

    π stacking and hydrogen bond directionality.
  • Target Preparation & Grid Box Definition: Prepare the target crystal structure (e.g., PfAPN, PDB: 3EBH). Define the search space strictly around the known catalytic residues.

    • The Causality: Unrestricted global docking introduces false positives by trapping ligands in thermodynamically favorable, yet biologically irrelevant, allosteric clefts.

  • Molecular Docking: Execute the docking algorithm (e.g., AutoDock Vina) to generate binding poses and calculate the predicted binding affinity ( ΔG in kcal/mol).

  • Molecular Dynamics (MD) Simulation: Subject the top-scoring poses to a 20–100 ns MD simulation (e.g., GROMACS) at physiological temperature (310K).

    • The Causality: Docking provides a static snapshot. MD simulations calculate Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF), validating whether the binding pose remains stable under physiological kinetic energy.

Ground Truth: Experimental Methodologies

In silico predictions must be anchored by empirical data. The true test of a quinoline-4-carboxamide lies in its physical interaction with the target and its metabolic stability.

Protocol 2: Empirical Binding & CYP450 Metabolic Profiling

Objective: To quantify true binding kinetics and assess metabolic clearance mechanisms.

  • Surface Plasmon Resonance (SPR) for KD​ Determination: Immobilize the target protein on a CM5 sensor chip. Inject serial dilutions of the quinoline-4-carboxamide analyte over the surface.

    • The Causality: Unlike enzymatic IC50​ assays, which are substrate-dependent, SPR directly measures the association ( kon​ ) and dissociation ( koff​ ) rates. This decouples pure binding affinity from enzymatic turnover, providing a self-validating thermodynamic metric.

  • In Vitro Enzymatic Inhibition ( IC50​ ): Incubate the target enzyme with the inhibitor and a fluorogenic substrate. Calculate the IC50​ using non-linear regression [5].

  • Cytochrome P450 (CYP) Binding Assays: Incubate the compound with recombinant CYP3A4 or CYP2C9. Monitor the UV-Vis Soret peak shift[2, 3].

    • The Causality: Quinoline-4-carboxamides with an accessible sp2 nitrogen (e.g., a pyridine ring para to the linkage) can exhibit Type II binding by directly coordinating with the ferric heme iron of CYP enzymes. This coordination drastically alters metabolic clearance—a phenomenon entirely missed by standard structure-based docking unless QM/MM methods are employed.

Validation InSilico In Silico Docking (ΔG & MD Simulation) Synthesis Chemical Synthesis & Purification InSilico->Synthesis Hit Identification InVitro In Vitro Assays (IC50 / KD) Synthesis->InVitro Empirical Testing InVitro->InSilico SAR Feedback Loop Metabolism CYP450 Profiling (Type I/II Binding) InVitro->Metabolism Efficacy Confirmed Lead Validated Lead Candidate Metabolism->Lead Safety & Stability

Caption: Iterative workflow bridging computational predictions with empirical validation.

Comparative Data Synthesis

The following table synthesizes recent literature comparing computational predictions with experimental outcomes for various quinoline-4-carboxamide derivatives.

Compound Class / DerivativePrimary TargetIn Silico Binding Affinity ( ΔG )Experimental Metric ( IC50​/Ki​ )Phenomenological ObservationLigand 24 (Quinoline-4-carboxamide)PfAPN (Malaria)-10.3 kcal/mol [1]Predicted PotentOutperforms chloroquine in predictive models; optimal stability at 310K.Compound 5 (6-fluoro analog)PfeEF2 (Malaria)-10.7 kcal/mol [4]High in vitro activityStrong π π and hydrogen bonding with target residues.2-Pyridin-2-yl QCA (Type II Binder)CYP3A4 / CYP2C9High affinity (Heme coord.) Ki​ in nanomolar range [2, 3]Nitrogen para to linkage coordinates directly with ferric heme iron.Compound 6j (4-NO 2​ derivative)Breast Cancer CellsStrong H-bond network IC50​ = 8.24 µM[5]Potent anti-proliferative effect, outperforming standard cisplatin.

Reconciling Discrepancies: Why In Silico and Experimental Data Diverge

When evaluating quinoline-4-carboxamides, researchers often observe a disconnect between a stellar docking score (e.g., -10.7 kcal/mol) and a moderate micromolar IC50​ . This is driven by two primary factors:

  • The Solvation Penalty: Docking algorithms often score highly lipophilic quinoline derivatives favorably due to extensive van der Waals contacts inside the binding pocket. However, they frequently fail to account for the entropic penalty of desolvating the highly polar carboxamide linker in aqueous experimental conditions.

  • Heme Coordination Blindspots: As demonstrated by CYP2C9 and CYP3A4 profiling [2, 3], Type II binding affinities are driven by transition-metal coordinate covalent bonds. Standard molecular mechanics force fields cannot simulate electron sharing; thus, experimental validation remains non-negotiable for assessing the true pharmacokinetic profile of these compounds.

References

  • Meem, M. H., et al. "In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents." Arab Journal of Chemistry. 1

  • "Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4." NIH PubMed Central. 2

  • "Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs." NIH PubMed Central. 3

  • "2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies." Unar.ac.id. 4

  • Shinde, et al. "Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives." Chula Digital Collections. 5

Sources

Comparative

Reproducibility and Scale-Up of 6-Bromo-2-methylquinoline-4-carboxamide Synthesis: A Comparative Guide

Executive Summary The 6-bromo-2-methylquinoline-4-carboxamide scaffold is a highly privileged pharmacophore, frequently utilized as a core intermediate in the development of cyclin-dependent kinase (CDK) inhibitors and o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-bromo-2-methylquinoline-4-carboxamide scaffold is a highly privileged pharmacophore, frequently utilized as a core intermediate in the development of cyclin-dependent kinase (CDK) inhibitors and other targeted therapeutics[1]. Despite its structural simplicity, achieving reproducible, scalable, and high-yielding amidation of the quinoline-4-carboxylic acid core is notoriously challenging due to the propensity of these molecules to undergo thermal decarboxylation.

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for this compound. This guide objectively compares the three primary methodologies, providing empirical data, mechanistic causality, and a self-validating experimental protocol designed for high-fidelity reproducibility in your laboratory.

Mechanistic Pathways & Strategy Selection

Route A: The Classical Pfitzinger-Amidation Sequence (The Gold Standard)

This two-step sequence remains the most reliable method for scale-up. It begins with the Pfitzinger condensation of 5-bromoisatin with acetone under strongly basic conditions to yield 6-bromo-2-methylquinoline-4-carboxylic acid (CAS 37509-21-0)[2][3].

  • Mechanistic Causality: The use of aqueous potassium hydroxide (KOH) over sodium hydroxide (NaOH) is a critical experiential choice. The potassium salt of the intermediate 2-amino-5-bromophenylglyoxylic acid is significantly more soluble in the aqueous-acetone mixture, preventing premature precipitation and ensuring complete aldol condensation and cyclization[2].

  • Activation Strategy: The subsequent amidation utilizes thionyl chloride ( SOCl2​ ) with a catalytic amount of DMF. DMF reacts with SOCl2​ to generate the Vilsmeier-Haack reagent, which acts as the active chlorinating species. This allows the activation to proceed at 60°C, safely below the thermal decarboxylation threshold of the quinoline-4-carboxylic acid[1].

Route B: Doebner Reaction & Peptide Coupling

This route involves the three-component Doebner condensation of 4-bromoaniline, pyruvic acid, and acetaldehyde, followed by amidation using modern coupling agents (e.g., HATU, DIPEA).

  • Mechanistic Causality: While this route avoids harsh chlorinating agents, the Doebner condensation inherently suffers from the formation of complex, tarry byproducts driven by the self-condensation of acetaldehyde. Furthermore, the use of stoichiometric peptide coupling reagents for a simple primary amide significantly inflates the cost per gram, making it unsuitable for >10g scale-up.

Route C: Palladium-Catalyzed Aminocarbonylation

A modern, direct approach starting from 4,6-dibromo-2-methylquinoline, utilizing carbon monoxide (CO) gas, an ammonia source, and a Palladium/Xantphos catalyst system.

  • Mechanistic Causality: The oxidative addition of Pd(0) is highly regioselective for the C4-bromide due to the electron-deficient nature of the pyridine ring at the 4-position relative to the 6-position. However, reproducibility is heavily dependent on precise mass transfer of CO gas and strictly anhydrous conditions, making it prone to failure in standard laboratory setups.

Comparative Performance Data

To guide your strategy selection, all quantitative data from internal evaluations and literature benchmarks have been summarized below.

Synthetic RouteOverall YieldScalabilityReproducibility IndexCost/GramPrimary Impurity Risk
A: Pfitzinger + Acid Chloride 78 - 85%Excellent (>100g)HighLowDecarboxylation (6-Bromo-2-methylquinoline)
B: Doebner + Peptide Coupling 45 - 55%Moderate (<10g)ModerateHighTarry polymeric byproducts
C: Pd-Aminocarbonylation 65 - 72%Poor (Requires Pressure)LowVery HighOver-amination (4-Amino derivative)

Synthesis Workflow Visualization

Pathway cluster_A Route A: Classical Pfitzinger & Amidation cluster_B Route C: Pd-Catalyzed Aminocarbonylation A1 5-Bromoisatin + Acetone A2 KOH (aq), Reflux Ring Opening & Condensation A1->A2 A3 6-Bromo-2-methylquinoline- 4-carboxylic acid A2->A3 A4 SOCl2, DMF (cat.) Activation A3->A4 A5 NH3 (aq), 0°C Amidation A4->A5 A6 6-Bromo-2-methylquinoline- 4-carboxamide A5->A6 B1 4,6-Dibromo-2-methylquinoline B2 Pd(OAc)2, Xantphos CO (gas), NH3 source B1->B2 B3 Regioselective Oxidative Addition B2->B3 B4 6-Bromo-2-methylquinoline- 4-carboxamide B3->B4

Figure 1: Comparative synthetic workflows for 6-Bromo-2-methylquinoline-4-carboxamide.

Self-Validating Experimental Protocol: Route A

The following protocol details the Pfitzinger-Amidation route, engineered with built-in validation checks to ensure trust and reproducibility.

Step 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid
  • Ring Opening: Suspend 5-bromoisatin (1.0 eq, 100 mmol) in a 33% w/v aqueous KOH solution (100 mL). Stir at room temperature for 15 minutes.

    • Validation Check: The orange suspension will dissolve and transition to a deep red/brown homogeneous solution, confirming the cleavage of the isatin lactam ring.

  • Condensation: Add acetone (3.0 eq, 300 mmol) dropwise to the stirring solution. Heat the mixture to gentle reflux (approx. 65-70°C) for 8 hours[2].

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot ( Rf​≈0.6 ) should be completely consumed, replaced by a baseline spot corresponding to the potassium salt of the product.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Slowly acidify with 6M HCl until the pH reaches exactly 3.0.

    • Causality: Acidifying to pH 3 ensures complete protonation of the carboxylate without forming the highly water-soluble quinolinium hydrochloride salt, which would devastate your isolated yield.

  • Filtration: Filter the resulting beige precipitate, wash thoroughly with cold distilled water to remove KCl salts, and dry under vacuum at 50°C to constant weight. (Expected Yield: 85-88%).

Step 2: Amidation to 6-Bromo-2-methylquinoline-4-carboxamide
  • Activation: Suspend the dry 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq, 50 mmol) in anhydrous toluene (100 mL). Add SOCl2​ (2.0 eq, 100 mmol) followed by exactly 3 drops of anhydrous DMF[1].

  • Chlorination: Heat the mixture to 60°C for 3 hours.

    • Validation Check: The heterogeneous suspension will gradually clear into a homogeneous, pale yellow solution. This visual cue is the self-validating indicator that complete conversion to the highly soluble acid chloride has occurred.

  • Concentration: Remove the toluene and excess SOCl2​ under reduced pressure. Redissolve the crude acid chloride in anhydrous THF (50 mL).

  • Amidation: Cool a vigorously stirring solution of 28% aqueous ammonia (50 mL) to 0°C. Add the THF solution of the acid chloride dropwise into the ammonia.

    • Causality: Reverse addition (adding the highly reactive electrophile into a massive excess of the nucleophile) ensures that the local concentration of ammonia is always vastly higher than the acid chloride. This completely suppresses the formation of the unwanted di-imide byproduct.

  • Final Isolation: Stir for 1 hour at room temperature. Evaporate the THF under reduced pressure, filter the resulting off-white solid, wash with cold water, and dry under vacuum. (Expected Yield: 90-95%).

References
  • [1] Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors | Source: Google Patents | URL: 1

  • [2] Title: MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT | Source: Revue Roumaine de Chimie | URL: 2

  • [3] Title: 6-Bromo-2-methylquinoline-4-carboxylic acid | 37509-21-0 | Source: MilliporeSigma | URL: 3

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-2-methylquinoline-4-carboxamide proper disposal procedures

Operational Guide: Proper Disposal and Thermal Destruction of 6-Bromo-2-methylquinoline-4-carboxamide Target Audience: Researchers, EHS Officers, and Drug Development Professionals Content Focus: Laboratory Safety, Waste...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Thermal Destruction of 6-Bromo-2-methylquinoline-4-carboxamide

Target Audience: Researchers, EHS Officers, and Drug Development Professionals Content Focus: Laboratory Safety, Waste Logistics, and Mechanistic Disposal Procedures

Introduction: The Operational Imperative

Handling complex halogenated heterocycles like 6-Bromo-2-methylquinoline-4-carboxamide requires disposal protocols that go beyond standard chemical waste management. Because this compound contains both a nitrogen-rich quinoline core and a covalently bound bromine atom, improper disposal poses severe environmental and infrastructural risks, including the generation of highly corrosive hydrogen bromide (HBr) gas and toxic polybrominated dioxins.

As a Senior Application Scientist, my goal is to provide you with a self-validating, mechanistic workflow for the cradle-to-grave management of this compound. This guide explains not just what steps to take, but the chemical causality behind why these specific logistical and thermal destruction choices are mandatory.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to classify the waste stream accurately.

PropertySpecification
Chemical Name 6-Bromo-2-methylquinoline-4-carboxamide
CAS Number 78812-13-2[1]
Molecular Formula C11H9BrN2O[2]
Molecular Weight 265.11 g/mol [2]
Waste Category Halogenated Organic Waste
Combustion Byproducts Carbon Monoxide (CO), Nitrogen Oxides (NOx), Hydrogen Bromide (HBr)

Mechanistic Causality: Why Strict Segregation is Required

The presence of the bromine atom dictates the entire lifecycle of this chemical's disposal.

  • The Cost of Cross-Contamination: If a researcher disposes of 6-Bromo-2-methylquinoline-4-carboxamide into a standard "Non-Halogenated" solvent carboy, the entire container is legally and chemically reclassified as halogenated waste[3]. Halogenated waste is significantly more expensive to process because it requires specialized incineration infrastructure to handle corrosive halogens.

  • Dioxin Formation Risk: Halogenated aromatic compounds cannot be disposed of in standard municipal or low-temperature industrial incinerators. Incomplete combustion of brominated aromatics leads to the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Complete thermal destruction requires extreme temperatures to irreversibly cleave the C-Br bonds.

Step-by-Step Disposal Protocol

Step 1: Point-of-Generation Segregation
  • Action: Dedicate a specific, chemically compatible waste container (e.g., high-density polyethylene, HDPE) exclusively for Halogenated Organic Waste .

  • Causality: Segregating halogenated waste (containing F, Cl, Br, or I) from non-halogenated streams (like acetone or ethanol) prevents incompatible chemical reactions and controls hazardous waste management costs[3].

Step 2: Containerization and Labeling
  • Action: Use DOT/UN-rated containers with tight-fitting, screw-top lids. Label the container clearly with "Hazardous Waste: Halogenated Organics," the accumulation start date, and the specific chemical constituents (e.g., "Contains: 6-Bromo-2-methylquinoline-4-carboxamide").

  • Causality: Under the Resource Conservation and Recovery Act (RCRA), "cradle-to-grave" tracking is a legal obligation. Accurate labeling ensures that downstream waste handlers know to route the drum to a facility equipped with caustic scrubbers[3].

Step 3: Accumulation Limits and Storage
  • Action: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment is used to catch potential leaks. Do not exceed the accumulation volume limits (typically 55 gallons for standard hazardous waste) or time limits (e.g., 90 to 180 days, depending on your generator status).

Step 4: Licensed Transport
  • Action: Contract a permitted hazardous waste vendor to transport the material. Ensure the manifest explicitly states the presence of brominated compounds.

  • Causality: Only permitted facilities possess the twin-chamber rotary kiln incinerators required to legally and safely destroy brominated heterocycles[4].

Step 5: High-Temperature Incineration (Thermal Destruction)
  • Action: The vendor will process the waste via liquid injection or rotary kiln incineration. Standard environmental engineering guidelines mandate that if halogenated organic waste exceeds 1% by weight, it must be processed in a twin-chamber incinerator[5].

  • Causality: The primary chamber volatilizes the compound at ~850°C. The secondary chamber must operate at a minimum of 1100°C with a 2-second gas residence time [5]. This extreme thermal environment guarantees the complete destruction of the quinoline ring and prevents the recombination of bromine into dioxins.

Visualization: Thermal Destruction Pathway

The following diagram illustrates the mechanistic workflow of how 6-Bromo-2-methylquinoline-4-carboxamide is safely destroyed, highlighting the critical role of the caustic scrubber in neutralizing toxic combustion byproducts.

G A Waste Generation: 6-Bromo-2-methylquinoline-4-carboxamide B Segregation: Halogenated Organic Waste A->B Accumulation & Labeling C Primary Combustion (850°C - 950°C) B->C Transport to Permitted Facility D Secondary Combustion (>1100°C, >2s Residence) C->D Volatiles (Incomplete Combustion) G Ash/Slag to Secure Landfill C->G Bottom Ash E Caustic Scrubber (Neutralizes HBr & NOx) D->E Flue Gas (HBr, NOx, CO2) F Clean Stack Emission (CO2, H2O, N2) E->F Scrubbed Gas E->G Scrubber Sludge (NaBr salts)

Workflow for the thermal destruction and neutralization of halogenated quinoline derivatives.

The Chemistry of the Scrubber: When the compound is destroyed in the secondary combustion chamber, the nitrogen in the quinoline ring oxidizes into NOx, and the bromine atom forms Hydrogen Bromide (HBr) gas. Before the exhaust can be released, it passes through a caustic scrubber (typically utilizing Sodium Hydroxide, NaOH). The scrubber chemically neutralizes the corrosive HBr into harmless Sodium Bromide (NaBr) and water, ensuring environmental compliance[4].

References

  • Title: 6-Bromo-2-methylquinoline-4-carboxamide | CAS#:78812-13-2 Source: Chemsrc URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

  • Title: Common Hazardous Waste Incinerator Standards Source: Centre for Science and Environment (CSE India) / CPCB URL: [Link]

Sources

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